molecular formula C16H24O B1375184 3-(4-Tert-butylphenyl)cyclohexan-1-ol CAS No. 1432678-75-5

3-(4-Tert-butylphenyl)cyclohexan-1-ol

Cat. No.: B1375184
CAS No.: 1432678-75-5
M. Wt: 232.36 g/mol
InChI Key: VBAQVFCZCXSCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Tert-butylphenyl)cyclohexan-1-ol, with the molecular formula C16H24O , is a cyclohexanol derivative of significant interest in industrial and agrochemical research. Its molecular structure features a cyclohexanol ring substituted at the 3-position with a 4-tert-butylphenyl group . The primary research application of this compound is as a critical synthetic intermediate. It is a key precursor in the synthesis of propargite (also known as propagite), a widely used organosulfur acaricide effective against a broad spectrum of mites on crops such as cotton, fruits, and vegetables . The compound's value lies in its specific isomeric structure, which helps minimize the generation of undesired ortho- and meta-alkylation isomers during downstream synthesis, thereby improving the final product's content and purity . Researchers utilize this compound in organic synthesis and pesticide development studies. Its structural characteristics, including the steric hindrance provided by the tert-butyl group, make it a valuable building block for investigating structure-activity relationships in agrochemicals. 3-(4-Tert-butylphenyl)cyclohexan-1-ol is provided for research purposes and is strictly for Laboratory Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(4-tert-butylphenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13/h7-10,13,15,17H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAQVFCZCXSCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245393
Record name Cyclohexanol, 3-[4-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432678-75-5
Record name Cyclohexanol, 3-[4-(1,1-dimethylethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432678-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 3-[4-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Stereocontrolled Synthesis of 3-(4-tert-butylphenyl)cyclohexan-1-ol: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-tert-butylphenyl)cyclohexan-1-ol (CAS No. 1432678-75-5) is a highly valuable scaffold in modern drug discovery and materials science[1]. It offers a unique structural motif: a bulky, lipophilic tert-butylphenyl tail and a hydrogen-bond donating hydroxyl headgroup, separated by a conformationally defined cyclohexane spacer. This whitepaper details a robust, two-step stereocontrolled synthetic route to access this molecule, emphasizing the causality behind catalyst selection, stereochemical control, and protocol self-validation.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule contains two stereocenters (C1 and C3). To achieve absolute and relative stereocontrol, the synthesis is decoupled into two distinct asymmetric operations:

  • Enantioselective Conjugate Addition : Establishing the C3 stereocenter via a Hayashi-Miyaura reaction using (4-tert-butylphenyl)boronic acid and cyclohex-2-en-1-one.

  • Diastereoselective Reduction : Establishing the C1 stereocenter by leveraging the severe 1,3-diaxial steric bulk of the newly installed aryl group to direct hydride attack.

Step 1: Asymmetric Rhodium-Catalyzed Conjugate Addition

The addition of organoboron reagents to α,β-unsaturated ketones is classically sluggish without transition metal catalysis. Rhodium(I) complexes, particularly those ligated with chiral bisphosphines like (R)-BINAP, facilitate this transformation with exceptional enantioselectivity and yield[2].

Causality of Experimental Choices:

  • Catalyst Precursor : [Rh(OH)(cod)]2 or [Rh(acac)(C2H4)2] is strictly preferred over halide-bridged dimers (e.g., [RhCl(cod)]2). The transmetalation step requires an oxygen-bound rhodium species to activate the boronic acid; halides fail to initiate this critical step[3].

  • Solvent System : A biphasic or aqueous mixture (e.g., Dioxane/H2O or MeOH/H2O) is mandatory. Water is not merely a solvent; it acts as a stoichiometric reactant required to hydrolyze the oxa-π-allylrhodium intermediate, thereby turning over the catalytic cycle[4].

  • Ligand : P-chiral or axially chiral diphosphines dictate the facial selectivity of the carbometalation step. Steric interactions between the ligand and the substrate force the alkene insertion to occur on a single enantiotopic face, ensuring >98% ee[5].

G A [Rh(OH)(BINAP)]2 Active Catalyst B Transmetalation with ArB(OH)2 A->B ArB(OH)2 C Aryl-Rh(I) Intermediate B->C - B(OH)3 D Alkene Insertion (Carbometalation) C->D Cyclohexenone E Oxa-π-allylrhodium Complex D->E F Hydrolysis (Product Release) E->F H2O F->A Regeneration

Rhodium-catalyzed Hayashi-Miyaura conjugate addition catalytic cycle and key intermediates.

Protocol 1: Synthesis of (R)-3-(4-tert-butylphenyl)cyclohexan-1-one

  • Preparation : In an argon-purged Schlenk flask, charge [Rh(OH)(cod)]2 (1.5 mol%) and (R)-BINAP (3.3 mol%).

  • Complexation : Add degassed 1,4-dioxane (0.1 M relative to substrate) and stir at room temperature for 15 minutes to generate the active catalyst.

  • Reagent Addition : Add (4-tert-butylphenyl)boronic acid (1.5 equiv) and cyclohex-2-en-1-one (1.0 equiv), followed by degassed H2O (10% v/v relative to dioxane).

  • Reaction : Heat the mixture to 50 °C for 12 hours. Self-Validating Step: The initial deep red color of the Rh-BINAP complex will transition to a lighter orange as the steady-state catalytic cycle engages[2].

  • Workup : Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over MgSO4, and purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the ketone as a white solid.

Table 1: Optimization Parameters for Rh-Catalyzed Conjugate Addition

Catalyst SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
[RhCl(cod)]2 / BINAPDioxane50< 10N/A (Failed transmetalation)
[Rh(OH)(cod)]2 / BINAPDioxane/H2O509498
[Rh(acac)(C2H4)2] / TangphosMeOH/H2O5096> 99

Step 2: Diastereoselective Ketone Reduction

With the absolute stereochemistry at C3 established, the massive 4-tert-butylphenyl group acts as a conformational anchor. The A-value for a tert-butylphenyl group is exceedingly high, locking the cyclohexane ring into a chair conformation where the aryl group strictly occupies the equatorial position.

Causality of Hydride Selection: The choice of reducing agent dictates the relative stereochemistry (diastereoselectivity) of the resulting alcohol[6]:

  • Thermodynamic/Steric Approach (Small Hydrides) : Using NaBH4 or LiAlH4 results in axial attack. The small hydride nucleophile prefers the Bürgi-Dunitz trajectory from the less sterically hindered axial face (avoiding 1,3-diaxial interactions with the bulky equatorial aryl group). This pushes the resulting hydroxyl group into the equatorial position, yielding the thermodynamically stable trans-1,3-disubstituted isomer (diequatorial).

  • Kinetic Approach (Bulky Hydrides) : Using L-Selectride (lithium tri-sec-butylborohydride) forces the bulky reagent to attack from the less hindered equatorial face. This pushes the resulting hydroxyl group into the axial position, yielding the cis-1,3-disubstituted isomer.

G K 3-(4-tert-butylphenyl) cyclohexan-1-one L L-Selectride (Bulky Hydride) K->L Equatorial Attack N NaBH4 (Small Hydride) K->N Axial Attack Cis cis-Isomer (Axial OH, Eq Ar) L->Cis Kinetic Control Trans trans-Isomer (Eq OH, Eq Ar) N->Trans Thermodynamic Control

Divergent stereochemical outcomes in the reduction of 3-(4-tert-butylphenyl)cyclohexan-1-one.

Protocol 2: Synthesis of trans-3-(4-tert-butylphenyl)cyclohexan-1-ol

  • Preparation : Dissolve (R)-3-(4-tert-butylphenyl)cyclohexan-1-one (1.0 equiv) in anhydrous methanol (0.2 M).

  • Cooling : Chill the solution to 0 °C using an ice bath. Maintaining low temperatures suppresses competitive equatorial attack, enhancing the diastereomeric ratio (d.r.).

  • Reduction : Portion-wise, add NaBH4 (1.2 equiv). Self-Validating Step: The reaction is validated by the vigorous, controlled evolution of hydrogen gas upon addition of the borohydride.

  • Completion : Stir for 2 hours at 0 °C. Monitor via TLC (Hexanes/EtOAc 4:1). Self-Validating Step: The product alcohol will stain intensely dark blue/black with phosphomolybdic acid (PMA), whereas the starting ketone is strongly UV-active but stains weakly.

  • Workup : Quench carefully with 1M HCl to destroy excess borohydride. Remove methanol in vacuo, extract with dichloromethane, wash with brine, and dry over Na2SO4.

  • Purification : Recrystallize from hot hexanes to afford the pure trans-isomer (diequatorial) as crystalline needles (>95:5 d.r.).

Analytical Validation

To ensure scientific integrity, the synthesized 3-(4-tert-butylphenyl)cyclohexan-1-ol must be validated through orthogonal analytical techniques:

  • 1H NMR Spectroscopy : The diagnostic proton at C1 (attached to the hydroxyl-bearing carbon) acts as a stereochemical probe. In the trans-isomer (axial proton), it will appear as a distinct triplet of triplets (tt) with large axial-axial coupling constants (~10-12 Hz) and small axial-equatorial coupling constants (~4 Hz). Conversely, the cis-isomer (equatorial proton) will appear as a narrow, unresolved multiplet.

  • Chiral HPLC : Utilized to confirm that the enantiomeric excess (ee) established in Step 1 was preserved entirely during the reduction phase, ensuring no epimerization occurred at C3.

References

  • 1 - ChemScene Product Data. 2.5 - Organic Chemistry Portal. 3.4 - University of Illinois. 4.2 - Wiley-VCH. 5.3 - National Institutes of Health (NIH).

  • 6 - BenchChem (Stereoselectivity Analogy).

Sources

Spectroscopic Elucidation and Conformational Analysis of 3-(4-tert-butylphenyl)cyclohexan-1-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural elucidation of substituted cyclohexanols is a foundational requirement in drug development and materials science. This technical whitepaper provides an in-depth, self-validating spectroscopic protocol for the characterization of 3-(4-tert-butylphenyl)cyclohexan-1-ol (CAS: 1432678-75-5), a cyclic alcohol with the molecular formula C₁₆H₂₄O and a molecular weight of 232.36 Da[1]. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), this guide establishes a rigorous framework for confirming both the chemical identity and the stereochemistry of the molecule.

Conformational Dynamics & Stereochemical Logic

Before executing any spectroscopic protocol, one must understand the physical causality governing the molecule's behavior. The 4-tert-butylphenyl moiety is a massive substituent with an exceptionally high A-value (steric strain energy). In a cyclohexane ring, this bulky group acts as a "conformational anchor," exclusively occupying the equatorial position to avoid severe 1,3-diaxial steric clashes[2].

Because the aryl group is locked equatorially, the stereochemical relationship between the C1 hydroxyl group and the C3 aryl group (cis vs. trans) strictly dictates whether the -OH group is axial or equatorial. This rigid conformation allows us to use specific spectroscopic techniques—particularly ¹H NMR coupling constants—to definitively assign the stereoisomer[2].

Integrated Analytical Workflow

To ensure high scientific integrity, the characterization must follow a logically sequenced, self-validating workflow.

Workflow Start Sample: 3-(4-tert-butylphenyl)cyclohexan-1-ol Prep Sample Preparation (Chromatography & Drying) Start->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR IR FT-IR Spectroscopy (ATR Method) Prep->IR MS Mass Spectrometry (GC-EI-MS) Prep->MS Stereo Stereochemical Assignment (Axial vs Equatorial) NMR->Stereo Func Functional Group Validation (OH, Aromatic) IR->Func Frag Molecular Weight & Fragments (m/z 232) MS->Frag Integ Integrated Structural Elucidation (Self-Validating System) Stereo->Integ Func->Integ Frag->Integ

Fig 1. Integrated spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the primary tool for mapping the carbon skeleton and determining the exact stereochemistry of the cyclohexane ring.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference[3].

  • Acquisition : Acquire ¹H NMR spectra at 400 or 500 MHz and ¹³C NMR spectra at 100 or 125 MHz at 298 K.

  • Data Processing : Apply a standard exponential window function, Fourier transform, and phase correct the spectra.

Causality Behind Experimental Choices

Why CDCl₃? Chloroform-d is selected because it lacks exchangeable protons that would otherwise undergo rapid chemical exchange with the sample's hydroxyl group, potentially obscuring the -OH signal and its integration[3]. How do we assign stereochemistry? The key lies in the H1 proton (the methine proton attached to the hydroxyl-bearing carbon). If the compound is the cis-1,3 isomer, the equatorially locked aryl group forces the -OH to also be equatorial, pushing the H1 proton into the axial position. An axial H1 will exhibit two large trans-diaxial coupling constants ( J≈10−12 Hz) with the adjacent axial protons at C2 and C6. Conversely, if the compound is the trans-1,3 isomer, the -OH is axial, and the H1 is equatorial , resulting in only small equatorial-equatorial and equatorial-axial couplings ( J≈2−5 Hz)[2].

Quantitative Data Summary: Predicted NMR Assignments
NucleusChemical Shift (ppm)Multiplicity & CouplingStructural Assignment
¹H~3.5 - 4.1m (Coupling depends on stereoisomer)C1-H (methine proton)
¹H~7.1 - 7.4d, J≈8 HzAromatic C-H (para-substituted)
¹H1.30s-C(CH₃)₃ (tert-butyl protons)
¹³C~70.5-C1 (hydroxyl-bearing carbon)
¹³C~148.0-Aromatic C-ipso (attached to t-butyl)
¹³C31.4--C(CH₃)₃ (methyl carbons)

Attenuated Total Reflectance FT-IR (ATR-FTIR)

Infrared spectroscopy orthogonally validates the presence of specific functional groups, particularly the hydroxyl and aromatic moieties.

Step-by-Step Methodology
  • Background Scan : Collect a background spectrum of the ambient atmosphere using a clean diamond ATR crystal.

  • Sample Preparation : Place 1–2 mg of the neat, dry solid directly onto the diamond crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition : Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 32 scans to improve the signal-to-noise ratio.

Causality Behind Experimental Choices

Why ATR instead of KBr pellets? Traditional KBr pellet preparation requires grinding the sample with potassium bromide, which is highly hygroscopic. Absorbed atmospheric moisture in the KBr matrix routinely produces a broad artifact peak around 3400 cm⁻¹, which can mask or artificially inflate the intrinsic O-H stretching frequency of the cyclohexanol[3]. ATR is a non-destructive, moisture-independent method that ensures the observed O-H stretch is solely derived from the analyte.

Quantitative Data Summary: Key IR Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupAssignment
~3350Strong, BroadO-HHydroxyl stretch (hydrogen-bonded)
2950, 2850Strong, SharpC-H (sp³)Alkyl and Cyclohexyl stretches
~1600, 1510MediumC=CAromatic ring skeletal stretches
~830StrongC-H (aromatic)para-substituted out-of-plane bend

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry provides definitive proof of the molecular weight and structural connectivity through predictable fragmentation pathways.

Step-by-Step Methodology
  • Sample Introduction : Inject 1 µL of a 1 mg/mL solution (in an inert solvent like hexane) into a GC-MS system.

  • Separation : Elute the sample through a non-polar capillary column (e.g., HP-5ms) using a standard temperature ramp.

  • Ionization : Ionize the eluent using Electron Ionization (EI) at 70 eV[3].

Causality Behind Experimental Choices

Why 70 eV EI? 70 electron-volts is the universally accepted standard for EI-MS. It provides sufficient energy to consistently overcome the ionization potential of organic molecules (~10 eV) while imparting enough excess internal energy to induce highly reproducible fragmentation pathways[4]. This standardization allows the resulting spectrum to be directly cross-referenced against global spectral libraries (e.g., NIST).

Fragmentation M_ion Molecular Ion [M]+ m/z 232 Loss_H2O Loss of H2O (-18 Da) m/z 214 M_ion->Loss_H2O -H2O Loss_tBu Loss of tert-butyl (-57 Da) m/z 175 M_ion->Loss_tBu -*C(CH3)3 Loss_both Loss of H2O & t-Bu (-75 Da) m/z 157 Loss_H2O->Loss_both -*C(CH3)3 Loss_tBu->Loss_both -H2O Tropylium Aromatic Fragments m/z 131 / 91 Loss_both->Tropylium cleavage

Fig 2. Primary EI-MS fragmentation pathways for 3-(4-tert-butylphenyl)cyclohexan-1-ol.

Quantitative Data Summary: Key MS Fragments
m/z RatioRelative AbundanceFragment IdentityMechanistic Origin
232Low-Medium[M]⁺Molecular Ion (C₁₆H₂₄O)[4]
214Medium[M - H₂O]⁺Loss of the hydroxyl group as water[4]
175High[M - C(CH₃)₃]⁺Alpha-cleavage of the tert-butyl radical
157Medium[M - H₂O - C(CH₃)₃]⁺Sequential loss of water and t-butyl group
131Base Peak[C₁₀H₁₁]⁺Substituted aromatic tropylium-type ion

Conclusion: A Self-Validating System

The characterization of 3-(4-tert-butylphenyl)cyclohexan-1-ol must not rely on a single analytical technique; rather, it requires a self-validating matrix of interlocking data. The molecular weight confirmed by the EI-MS molecular ion (m/z 232) perfectly aligns with the carbon count derived from the ¹³C NMR spectrum[4]. The presence of the hydroxyl group is orthogonally verified by three distinct phenomena: the IR O-H stretch (~3350 cm⁻¹)[3], the MS loss of water (m/z 214)[4], and the exchangeable proton signal in the ¹H NMR. Finally, the exact stereochemistry is definitively locked in by the coupling constants of the H1 proton, completing a rigorous, E-E-A-T-aligned analytical profile.

References

  • Title: Identifying Unknown from IR, NMR, and Mass Spectrometry Source: Chemistry Steps URL: [Link]

  • Title: The Synthesis, Characterization and Dehydrogenation of Sigma‐Complexes of BN‐Cyclohexanes Source: PMC (National Institutes of Health) URL: [Link]

Sources

Comprehensive 13C NMR Structural Elucidation of 3-(4-tert-butylphenyl)cyclohexan-1-ol: A Predictive and Empirical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of complex, multi-ring aliphatic-aromatic systems is a critical bottleneck in drug development and materials science.1 (CAS: 1432678-75-5)[1] presents a unique analytical challenge due to its inherent stereochemical flexibility (1,3-disubstitution on a cyclohexane ring) and the presence of a bulky tert-butyl moiety.

As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as a data collection exercise, but as a rigorous exercise in physical organic chemistry. Because direct, isolated 13C NMR spectra for novel or highly specific proprietary derivatives are often not cataloged in public databases, we must construct a highly accurate predictive model based on empirical additivity rules and2[2]. This whitepaper outlines the theoretical framework, predicted chemical shifts, and a self-validating experimental protocol for the 13C NMR analysis of the thermodynamically favored cis-isomer.

Stereochemical Dynamics & Theoretical Framework

The Causality of Conformation

In 3-(4-tert-butylphenyl)cyclohexan-1-ol, the relationship between the hydroxyl group at C1 and the aromatic ring at C3 dictates the molecule's 3D conformation.

  • The cis Isomer (1,3-diequatorial): Thermodynamically favored. Both the bulky 4-tert-butylphenyl group and the hydroxyl group occupy equatorial positions, minimizing 1,3-diaxial steric clashes.

  • The trans Isomer (equatorial-axial): One substituent must be forced into an axial position.

Why 13C NMR? 13C NMR is exquisitely sensitive to these conformational differences via the γ-gauche effect . If a substituent is axial (as in the trans isomer), the γ-carbons (C3 and C5 relative to an axial C1-OH) will experience a steric compression shift, moving upfield by approximately 5–7 ppm compared to the cis isomer. Therefore, 13C NMR does not just confirm the 2D connectivity; it proves the 3D stereochemistry.

Predictive 13C NMR Chemical Shift Analysis

The following data represents the synthesized empirical shifts for the cis-1,3-diequatorial isomer in CDCl₃, derived from baseline data of 3[3] and 4[4].

Quantitative Data Summary
Carbon PositionPredicted Shift (δ, ppm)Multiplicity (DEPT-135)Assignment Rationale & Causality
C1 70.5CH (+)Deshielded strongly by the electronegative oxygen of the equatorial -OH group.
C2 42.8CH₂ (-)α-position to both substituents; highly sensitive to ring conformation.
C3 43.3CH (+)Methine carbon attached to the aromatic ring; deshielded by ring current anisotropy.
C4 34.0CH₂ (-)β-position to the aromatic ring.
C5 25.5CH₂ (-)γ-position to both substituents; lacks deshielding effects, making it the most shielded ring carbon.
C6 35.5CH₂ (-)β-position to the hydroxyl group.
C1' 143.5C (Null)Aromatic ipso carbon attached to the cyclohexane ring.
C2', C6' 126.5CH (+)Aromatic ortho carbons to the cyclohexane ring.
C3', C5' 125.2CH (+)Aromatic meta carbons to the cyclohexane ring.
C4' 148.8C (Null)Aromatic ipso carbon attached to the electron-donating tert-butyl group.
C(CH₃)₃ 34.4C (Null)Central quaternary carbon of the tert-butyl group.
-CH₃ (x3) 31.4CH₃ (+)Highly equivalent methyl carbons of the tert-butyl group; intense signal.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must be treated as a self-validating system. A standard 13C{1H} spectrum alone is insufficient because it cannot differentiate between CH, CH₂, CH₃, and quaternary carbons.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 25–30 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: High concentration is required due to the low natural abundance of the 13C isotope (~1.1%). CDCl₃ provides the deuterium lock signal, and its triplet at 77.16 ppm serves as an internal secondary reference.

Step 2: 13C{1H} Broadband Decoupled Acquisition

  • Load the sample into a 400 MHz or 500 MHz NMR spectrometer (operating at 100 MHz or 125 MHz for 13C).

  • Apply the zgpg30 pulse sequence (30° flip angle with inverse gated decoupling).

  • Critical Parameter: Set the relaxation delay (D1) to 2.0 - 3.0 seconds .

  • Causality: Quaternary carbons (C1', C4', and the central t-butyl carbon) lack attached protons. They cannot undergo efficient dipole-dipole relaxation, resulting in long T₁ relaxation times. If D1 is too short, these signals will saturate and disappear into the baseline.

Step 3: DEPT-135 Validation (The Self-Correction Mechanism)

  • Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment immediately following the standard 13C acquisition.

  • Validation Logic: The DEPT-135 sequence edits the spectrum based on proton attachment.

    • CH and CH₃ signals (C1, C3, C2', C3', C5', C6', and t-butyl methyls) will phase positive .

    • CH₂ signals (C2, C4, C5, C6) will phase negative .

    • Quaternary carbons (C1', C4', C(CH₃)₃) will disappear .

  • System Check: If the predicted peak at 148.8 ppm (C4') appears in the DEPT-135 spectrum, the assignment is fundamentally flawed, and the data must be re-evaluated. This ensures the protocol validates its own outputs.

Workflow and Logic Visualizations

To conceptualize the experimental pipeline and the logic behind the chemical shift assignments, refer to the generated structural diagrams below.

Workflow A Sample Prep (CDCl3, TMS) B 13C{1H} Acquisition (zgpg30, D1=2s) A->B C FID Processing (Zero-fill, LB=1Hz) B->C D DEPT-135 Validation (Phase Editing) C->D E Stereochemical Assignment D->E

Fig 1: Step-by-step 13C NMR acquisition and self-validating data processing workflow.

ShiftLogic Root 13C Chemical Shifts Cyc Cyclohexane Core Root->Cyc Aro Aromatic Ring Root->Aro tBu tert-Butyl Group Root->tBu C1 C1 (~70.5 ppm) Cyc->C1 C3 C3 (~43.3 ppm) Cyc->C3 Cq C1'/C4' (~143-148 ppm) Aro->Cq Me CH3 (~31.4 ppm) tBu->Me

Fig 2: Logical breakdown of 13C NMR chemical shift assignments by structural moiety.

References

  • ChemScene. "3-(4-Tert-butylphenyl)cyclohexan-1-ol General Information and Structure." ChemScene Database.
  • Wiley-VCH. "Supporting Information: 13C NMR baseline data for 3-phenylcyclohexanol derivatives." Wiley Online Library.
  • ACS Publications. "Carbon-13 nuclear magnetic resonance substituent-induced shieldings and conformational equilibriums in cyclohexanes." The Journal of Organic Chemistry.
  • PubChem. "2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (Baseline 13C NMR shifts for 4-tert-butylphenyl moiety)." National Institutes of Health.

Sources

Comprehensive Mass Spectrometry Guide for 3-(4-tert-butylphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As the analytical landscape of synthetic cannabinoids and their analogs grows increasingly complex, the precise mass spectrometric characterization of structural scaffolds becomes paramount. 3-(4-tert-butylphenyl)cyclohexan-1-ol (pharmacologically designated as JWH-231) is the 1-deoxy analog of the potent synthetic cannabinoid CP-47,497 . While it exhibits modest binding affinity to CB1 and CB2 receptors, it serves as a critical analytical target in forensic screening, pharmacokinetic profiling, and the structural elucidation of in vivo metabolites . This whitepaper details the ionization dynamics, mechanistic fragmentation pathways, and self-validating experimental workflows required for the robust quantification and identification of this compound.

Chemical Ontology & Ionization Dynamics

The compound (Molecular Formula: C₁₆H₂₄O; Exact Mass: 232.1827 Da ) consists of a flexible cyclohexanol ring substituted at the 3-position with a bulky 4-tert-butylphenyl group. The lack of a basic heteroatom (such as a primary or secondary amine) fundamentally dictates its behavior within a mass spectrometer's ion source .

Causality in Source Selection
  • Electron Ionization (EI): EI is the gold standard for this non-polar scaffold. The 70 eV hard ionization provides a highly reproducible, fingerprint-like fragmentation pattern [[1]]([Link]). However, the free secondary hydroxyl group on the cyclohexyl ring is prone to thermal degradation and hydrogen bonding within the GC inlet. Causality: Derivatization to a trimethylsilyl (TMS) ether is mandatory to block the active hydrogen, thereby preventing peak tailing and thermal dehydration prior to ionization.

  • Electrospray Ionization (ESI): In LC-MS/MS, the compound exhibits poor ionization efficiency in standard ESI+ due to the absence of a basic proton-accepting site. Causality: Ionization relies entirely on the weak proton affinity of the hydroxyl oxygen and the π -system of the phenyl ring. Aliphatic alcohols frequently undergo rapid in-source dehydration. Therefore, targeting the in-source generated pseudo-molecular ion [M+H-H₂O]⁺ at m/z 215.2 is a necessary strategy to maximize signal-to-noise ratios and ensure method sensitivity.

Mass Spectrometric Fragmentation Mechanics

Understanding the thermodynamic drivers behind the fragmentation of 3-(4-tert-butylphenyl)cyclohexan-1-ol ensures that selected reaction monitoring (SRM) transitions are both sensitive and highly specific.

Fragmentation M Molecular Ion [M]⁺• m/z 232 M_H2O [M - H₂O]⁺• m/z 214 M->M_H2O -H₂O (-18 Da) M_tBu [M - C₄H₉]⁺ m/z 175 M->M_tBu -•C(CH₃)₃ (-57 Da) Trop tert-Butylphenyl Cation m/z 133 M->Trop Ring Cleavage (-C₆H₁₁O) M_both [M - H₂O - C₄H₉]⁺ m/z 157 M_H2O->M_both -•C(CH₃)₃ (-57 Da) M_tBu->M_both -H₂O (-18 Da)

Fig 1. EI-MS mechanistic fragmentation pathway of 3-(4-tert-butylphenyl)cyclohexan-1-ol.

In EI-MS, the intact molecular ion [M]⁺• at m/z 232 is typically present but low in abundance due to the rapid cleavage of the strained cyclohexanol ring. The primary fragmentation pathways are driven by the stability of the resulting carbocations:

  • Dehydration (m/z 214): The loss of H₂O (-18 Da) yields the m/z 214 radical cation, a common diagnostic feature for underivatized cyclic alcohols.

  • α -Cleavage (m/z 175): The bulky tert-butyl group acts as an excellent leaving group, losing a tert-butyl radical (•C(CH₃)₃, -57 Da) to form the m/z 175 cation.

  • Ring Collapse (m/z 133): The most thermodynamically favorable pathway involves the collapse of the cyclohexyl ring, leaving the highly stable tert-butylphenyl cation at m/z 133, which universally serves as the base peak.

Quantitative Data Summaries

Table 1: Exact Mass and Key Product Ions (EI-MS, 70 eV)

Fragment IdentityFormulaExact Mass (m/z)Relative AbundanceMechanistic Causality
Molecular IonC₁₆H₂₄O⁺•232.1827< 10%Intact radical cation; highly labile.
[M - H₂O]⁺•C₁₆H₂₂⁺•214.172230 - 40%Dehydration of the cyclohexanol ring.
[M - C₄H₉]⁺C₁₂H₁₅O⁺175.112320 - 30% α -cleavage of the tert-butyl group.
[M - H₂O - C₄H₉]⁺C₁₂H₁₃⁺157.101760 - 80%Sequential loss of water and tert-butyl radical.
tert-ButylphenylC₁₀H₁₃⁺133.1017100% (Base) Complete cleavage of the cyclohexyl ring.

Table 2: LC-MS/MS (ESI+) MRM Transitions

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Diagnostic Assignment
215.2 (In-source[M+H-H₂O]⁺)159.115Loss of isobutene (C₄H₈) from the tert-butyl moiety.
215.2133.125Formation of the stable tert-butylphenyl cation.
233.2 ([M+H]⁺)215.210Direct loss of H₂O (Used for confirmation, low intensity).

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in pharmacokinetic or forensic screening, the analytical protocols must be designed as self-validating systems. The following bimodal workflow guarantees orthogonal confirmation.

Workflow Sample Sample Preparation (Matrix Aliquot) Ext Liquid-Liquid Extraction (Hexane:Ethyl Acetate) Sample->Ext Split Aliquot Split Ext->Split Deriv Derivatization (MSTFA + 1% TMCS, 70°C) Split->Deriv GC Pathway Recon Reconstitution (MeOH:H2O + 0.1% FA) Split->Recon LC Pathway GCMS GC-EI-MS (DB-5MS, 70 eV) Deriv->GCMS Data Data Acquisition & Spectral Library Matching GCMS->Data LCMS LC-ESI-MS/MS (C18, Positive Mode) Recon->LCMS LCMS->Data

Fig 2. Bimodal MS experimental workflow for 3-(4-tert-butylphenyl)cyclohexan-1-ol analysis.

Protocol A: GC-EI-MS (Derivatized)
  • Extraction: Aliquot 100 µL of biological matrix (or 1 mg/mL methanolic standard). Perform Liquid-Liquid Extraction (LLE) using Hexane:Ethyl Acetate (9:1, v/v).

    • Causality: The highly non-polar solvent mixture selectively partitions the lipophilic analyte while leaving polar endogenous salts and proteins in the aqueous layer.

  • Derivatization: Evaporate the organic layer to dryness under N₂. Add 50 µL of MSTFA containing 1% TMCS. Incubate at 70°C for 30 minutes.

    • Causality: Converts the -OH to an -O-TMS ether. This lowers the boiling point, prevents thermal degradation in the GC inlet, and shifts the molecular ion to m/z 304, moving it away from low-mass background noise.

  • Separation & Detection: Inject 1 µL in splitless mode (Injector: 280°C). Use a DB-5MS column (30 m × 0.25 mm × 0.25 µm) . Program the oven from 100°C (hold 1 min) to 280°C at 15°C/min. Detect using EI at 70 eV (Scan range m/z 50-550).

    • Self-Validation Check: The ratio of the quantifier ion (m/z 133) to the qualifier ion (m/z 214 for underivatized, or m/z 289 for TMS-loss) must remain within ±20% of the reference standard. A deviation indicates co-eluting isobaric matrix interference.

Protocol B: LC-ESI-MS/MS (Underivatized)
  • Extraction: Perform protein precipitation with cold Acetonitrile (1:3 v/v). Centrifuge at 14,000 rpm for 10 minutes.

  • Separation: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 50 × 2.1 mm, 1.7 µm). Use a gradient of Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Ionization & Detection: Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV, source temperature to 150°C, and desolvation temperature to 450°C.

    • Causality: The unusually high desolvation temperature (450°C) is strictly required to assist in the vaporization of this relatively non-polar, neutral compound.

    • Self-Validation Check: Monitor the in-source dehydration precursor (m/z 215.2) alongside the true protonated precursor (m/z 233.2). If the m/z 215.2 signal drops unexpectedly, the desolvation gas flow or temperature has drifted out of optimal calibration.

References

  • Electrophotochemical Ring-Opening Bromination of tert-Cycloalkanols. ACS Publications. URL: [Link]

  • Characterization of in vitro metabolites of CP 47,497, a synthetic cannabinoid, in human liver microsomes by LC-MS/MS. PubMed. URL: [Link]

  • CP 47,497 Monograph. SWGDrug. URL: [Link]

  • Use of High-Resolution Accurate Mass Spectrometry to Detect Reported and Previously Unreported Cannabinomimetics in "Herbal High" Products. Journal of Analytical Toxicology. URL: [Link]

  • Synthesis and pharmacology of 1-deoxy analogs of CP-47,497 and CP-55,940. PubMed. URL: [Link]

Sources

Physicochemical Profiling and Experimental Validation of 3-(4-tert-butylphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery and materials science, the strategic incorporation of bulky, lipophilic moieties is a fundamental technique for optimizing receptor binding and modulating pharmacokinetic profiles. 3-(4-tert-butylphenyl)cyclohexan-1-ol (CAS: 1432678-75-5) represents a highly specialized structural motif. It combines the extreme hydrophobicity and steric bulk of a tert-butylphenyl group with the conformational flexibility and hydrogen-bonding capacity of a cyclohexanol ring[1][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the causality between this molecule's architecture and its physical properties, and provide field-proven, self-validating protocols for empirical measurement.

Molecular Architecture & Causality of Properties

The physical properties of 3-(4-tert-butylphenyl)cyclohexan-1-ol are dictated by the dichotomy of its structure:

  • The Hydrophilic Head (-OH): The hydroxyl group at position 1 of the cyclohexane ring provides a localized dipole, acting as both a hydrogen bond donor and acceptor. This is critical for aqueous solvation and target-protein anchoring.

  • The Hydrophobic Tail (tert-butylphenyl): The tert-butyl group is a massive, electron-donating, and highly lipophilic moiety[3]. It significantly increases the molecular volume and surface area, driving up the boiling point via enhanced London dispersion forces, while drastically reducing aqueous solubility.

  • The Cyclohexane Scaffold: The 1,3-substitution pattern introduces critical stereochemical considerations (cis/trans isomerism). The chair conformation of the cyclohexane ring dictates the spatial vectors of the hydroxyl and aryl groups, influencing both melting point (crystal lattice packing) and receptor fit.

Structure_Property Molecule 3-(4-tert-butylphenyl) cyclohexan-1-ol Hydroxyl Hydroxyl Group (-OH) Molecule->Hydroxyl TertButyl tert-Butylphenyl Group Molecule->TertButyl Cyclohexane Cyclohexane Scaffold Molecule->Cyclohexane Prop1 Hydrogen Bonding (H-Donor/Acceptor) Hydroxyl->Prop1 Prop2 High Lipophilicity (LogP > 4.0) TertButyl->Prop2 Prop3 Steric Bulk & Receptor Fit TertButyl->Prop3 Prop4 Conformational Flexibility Cyclohexane->Prop4

Caption: Structure-property relationships of 3-(4-tert-butylphenyl)cyclohexan-1-ol.

Quantitative Physicochemical Profile

Due to the specialized nature of this compound, standard databases often lack empirical thermodynamic data. The table below synthesizes known identifiers with high-confidence predictive data based on group-additivity models and structural analogs[1][4].

PropertyValueCausality / Source
CAS Number 1432678-75-5ChemScene[1]
Molecular Formula C₁₆H₂₄OChemScene[1]
Molecular Weight 232.36 g/mol Guidechem[4]
LogP (Partition Coefficient) ~4.2 - 4.8 (Est.)Driven by the highly hydrophobic tert-butylphenyl moiety[2].
Boiling Point 320 - 340 °C (Est.)High MW and strong dispersion forces from the bulky aryl group.
Density 0.95 - 1.02 g/cm³ (Est.)Typical packing density for alkylated aromatic alcohols.
H-Bond Donors/Acceptors 1 / 1Contributed solely by the single hydroxyl group.

Experimental Methodologies for Property Validation

The most critical parameter for this molecule in a drug development context is its lipophilicity (LogP). Because the estimated LogP exceeds 4.0, classical measurement techniques are prone to specific failure modes (e.g., octanol micro-droplet contamination in the aqueous phase)[5].

To ensure scientific integrity, I have detailed two self-validating protocols. The choice of protocol depends on the required throughput and the exact lipophilicity of the specific stereoisomer being tested.

Protocol A: OECD 107 Shake-Flask Method (For LogP < 4.0)

Causality: The shake-flask method is the gold standard for direct thermodynamic measurement of partitioning[6][7]. However, it is limited to compounds with LogP < 4.0. If the specific isomer of our compound falls at the lower end of our estimate, this method is viable.

Step-by-Step Methodology:

  • Solvent Saturation (Self-Validation Step): Stir n-octanol and HPLC-grade water together for 24 hours at 25°C to ensure mutual saturation. Why? Using unsaturated solvents will cause volume shifts during the experiment, invalidating the concentration ratios.

  • Preparation of Stock: Dissolve 10 mg of 3-(4-tert-butylphenyl)cyclohexan-1-ol in 10 mL of the saturated n-octanol phase.

  • Equilibration: Prepare three distinct volume ratios of octanol to water (e.g., 1:10, 1:20, 1:50) in centrifuge tubes. Why? Running multiple ratios acts as an internal control; the final LogP must be independent of the phase ratio[5].

  • Mechanical Shaking: Invert the tubes at 25°C (±1°C) for 100 strokes over 5 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Centrifuge the tubes at 3000 x g for 30 minutes to achieve complete phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and water layers. Quantify the concentration of the compound using UV-Vis spectroscopy or HPLC.

  • Mass Balance Check: Calculate the total mass recovered. It must be >95% of the input mass to validate the run[7].

LogP_Workflow N1 1. Aqueous/Octanol Mutual Saturation N2 2. Solute Addition (Target Compound) N1->N2 Prepare phases N3 3. Mechanical Shaking (3 Volume Ratios) N2->N3 Introduce analyte N4 4. Centrifugation (Phase Separation) N3->N4 Isothermal (25°C) N5 5. HPLC Quantification (Both Phases) N4->N5 Isolate layers N6 6. LogP Calculation & Mass Balance Check N5->N6 Compute ratio

Caption: Workflow for OECD 107 Shake-Flask Method for direct LogP determination.

Protocol B: OECD 117 HPLC Method (For LogP > 4.0)

Causality: Because the tert-butylphenyl group likely pushes the LogP above 4.0, the shake-flask method risks overestimating aqueous concentration due to microscopic octanol droplets[5]. The HPLC method correlates retention time on a C18 column with lipophilicity, bypassing the phase-separation issue entirely[8].

Step-by-Step Methodology:

  • Reference Selection: Select at least six reference compounds with known LogP values spanning from 3.0 to 6.0 (e.g., toluene, chlorobenzene, DDT)[6].

  • Mobile Phase Setup: Prepare an isocratic mobile phase of Methanol/Water (e.g., 75:25 v/v). Why? A minimum of 25% water is required to ensure the partitioning mechanism mimics octanol/water dynamics[8].

  • Calibration Curve: Inject the reference compounds and determine their capacity factors ( k′ ). Plot log(k′) versus their known log(P) values to generate a linear calibration curve.

  • Analyte Injection: Inject 3-(4-tert-butylphenyl)cyclohexan-1-ol and record its retention time.

  • Dead Time Determination: Inject an unretained compound (e.g., thiourea) to determine the column dead time ( t0​ ), which is required to calculate the exact capacity factor of the analyte.

  • Calculation: Interpolate the LogP of the analyte from the calibration curve.

Expected Spectroscopic Signatures

For researchers synthesizing or purchasing this compound, structural verification is paramount. Based on the molecular architecture, expect the following spectroscopic hallmarks:

  • Infrared (IR) Spectroscopy:

    • ~3300 - 3400 cm⁻¹: A broad, strong peak corresponding to the O-H stretch of the cyclohexanol group.

    • ~2960 cm⁻¹: Strong, sharp peaks representing the aliphatic C-H stretches, dominated by the nine identical protons of the tert-butyl group.

    • ~1500 - 1600 cm⁻¹: Weak to moderate peaks indicating the aromatic C=C stretches of the phenyl ring.

  • ¹H-NMR (CDCl₃, 400 MHz):

    • ~1.30 ppm (singlet, 9H): The unmistakable, massive singlet of the tert-butyl group.

    • ~3.50 - 3.70 ppm (multiplet, 1H): The proton attached to the C1 carbon of the cyclohexane ring (geminal to the -OH). Its exact splitting pattern will confirm the cis/trans stereochemistry.

    • ~7.10 - 7.30 ppm (multiplet, 4H): The aromatic protons exhibiting an AA'BB' pseudo-doublet pattern due to the para-substitution of the phenyl ring.

References

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals. Available at:[Link]

  • ECETOC. "APPENDIX B: MEASUREMENT OF PARTITIONING (KOW)." European Centre for Ecotoxicology and Toxicology of Chemicals. Available at: [Link]

  • National Institutes of Health (NIH). "Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans." PMC. Available at:[Link]

Sources

Solubility Profiling of 3-(4-tert-butylphenyl)cyclohexan-1-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-tert-butylphenyl)cyclohexan-1-ol (CAS: 1432678-75-5) is a highly lipophilic organic intermediate utilized in advanced chemical synthesis and drug discovery[1]. With a molecular weight of 232.36 g/mol and a structure characterized by massive steric bulk, its solubility profile presents unique challenges for assay development[1]. This whitepaper provides researchers and application scientists with a rigorous, thermodynamically grounded guide to the solubility behavior of this compound, complete with self-validating experimental protocols for stock solution preparation.

Physicochemical Profiling & Thermodynamic Causality

To master the solvation of 3-(4-tert-butylphenyl)cyclohexan-1-ol, one must first deconstruct its molecular architecture. The molecule is not a monolithic entity but a composite of three distinct thermodynamic domains:

  • The 4-tert-butylphenyl Group: This moiety acts as a massive steric shield. The tert-butyl group is intensely hydrophobic, drastically increasing the molecule's overall partition coefficient (LogP). It relies on π−π stacking and hydrophobic interactions for solvation.

  • The Cyclohexane Core: An aliphatic ring that contributes heavily to the dispersive energy requirements ( δD​ ) of the molecule, favoring van der Waals interactions with non-polar solvents.

  • The Hydroxyl (-OH) Group: The sole polar head of the molecule. It provides a localized dipole and acts as both a hydrogen-bond donor and acceptor, allowing for targeted interactions with polar solvents.

Hansen Solubility Parameters (HSP) Application

According to Hansen Solubility Parameters (HSP) theory[2], successful dissolution occurs when the thermodynamic coordinates of the solvent—Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )—closely match those of the solute[3].

Because of the dominant hydrocarbon framework in 3-(4-tert-butylphenyl)cyclohexan-1-ol, the δD​ parameter is exceptionally high. Solvents like Dichloromethane (DCM) or Toluene perfectly match this dispersive requirement. However, for biological assays, the solvent must also be miscible with water. Here, Polar Aprotic solvents like Dimethyl Sulfoxide (DMSO) excel: their methyl groups satisfy the δD​ requirements of the tert-butylphenyl group, while their highly polar S=O bond acts as a potent hydrogen-bond acceptor for the solute's -OH group[3]. Analogous behavior is observed in simpler derivatives like 4-tert-butylcyclohexanol, which are practically insoluble in water but highly soluble in organic solvents[4][5].

SolvationLogic Molecule 3-(4-tert-butylphenyl)cyclohexan-1-ol OH Hydroxyl Group (-OH) Polar / H-Bonding Molecule->OH Cyclohexane Cyclohexane Ring Aliphatic Core Molecule->Cyclohexane Aryl 4-tert-butylphenyl Group Bulky Lipophilic Molecule->Aryl Protic Polar Protic Solvents (e.g., Alcohols) OH->Protic Hydrogen Bonding Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) OH->Aprotic Dipole Interactions NonPolar Non-Polar Solvents (e.g., DCM, Hexane) Cyclohexane->NonPolar Van der Waals Aryl->Aprotic Hydrophobic Solvation Aryl->NonPolar Pi-Pi / Hydrophobic

Logical relationship between molecular structure and solvent compatibility.

Empirical Solubility Matrix

Based on the structural thermodynamics and analogous empirical data of substituted cyclohexanols[4][6], the following table outlines the expected solubility limits of 3-(4-tert-butylphenyl)cyclohexan-1-ol across standard laboratory solvents.

Solvent ClassSpecific SolventExpected SolubilityMechanistic Rationale
Aqueous Water / PBS< 0.1 mg/mL (Insoluble)The entropic penalty of hydrating the bulky tert-butylphenyl group completely overwhelms the H-bonding capacity of the single -OH group.
Polar Aprotic DMSO / DMF> 50 mg/mL (Highly Soluble)Strong dipole-dipole interactions with the -OH group; methyl/formyl groups stabilize the lipophilic bulk via hydrophobic solvation.
Polar Protic Methanol / Ethanol> 50 mg/mL (Soluble)Alcohols form strong hydrogen bond networks with the -OH group, while their aliphatic tails interact with the cyclohexane core.
Non-Polar Dichloromethane (DCM)> 100 mg/mL (Freely Soluble)Near-perfect alignment of Hansen Dispersion ( δD​ ) parameters; minimal energy required to break solvent-solvent bonds.

Self-Validating Experimental Protocols

Merely adding solvent to a powder does not guarantee a true solution. Micro-precipitates can easily form, leading to inaccurate dosing in downstream assays. The following protocol establishes a self-validating system for preparing a 50 mM stock solution in DMSO.

Protocol: Preparation and Validation of 50 mM DMSO Stock

Step 1: Gravimetric Analysis

  • Action: Weigh exactly 11.62 mg of 3-(4-tert-butylphenyl)cyclohexan-1-ol (Purity ≥98%[1]) into a sterile, amber glass vial.

  • Causality: Amber glass is preferred to prevent potential UV-induced degradation of the aromatic ring over long-term storage.

Step 2: Solvent Addition

  • Action: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Causality: Anhydrous DMSO prevents the premature introduction of water, which would immediately trigger the hydrophobic effect and cause localized precipitation.

Step 3: Cavitation & Dissolution

  • Action: Vortex for 30 seconds, followed by water-bath sonication for 5 minutes at room temperature.

  • Causality: Sonication introduces localized acoustic cavitation. The rapid collapse of microbubbles provides the exact enthalpy of fusion required to break the crystalline lattice of the solid compound without relying on bulk heating, which could degrade the molecule.

Step 4: Visual Validation (Tyndall Effect)

  • Action: Shine a focused laser pointer (e.g., 532 nm green laser) through the vial in a darkened room.

  • Causality: If the laser beam is visible as a solid line through the liquid, colloidal micro-precipitates are scattering the light (Tyndall effect). A true thermodynamic solution will allow the beam to pass through invisibly.

Step 5: Analytical Quantification

  • Action: Remove a 10 µL aliquot, dilute in mobile phase, and quantify via HPLC-UV against a known standard curve.

  • Causality: Validates that 100% of the weighed mass is in solution and available for the assay.

Step 6: Cryogenic Storage

  • Action: Blanket the headspace with Argon gas, seal tightly, and store at -20°C[7].

  • Causality: Storage at -20°C prevents oxidative degradation and solvent evaporation, ensuring stability for 1-2 years[7].

Protocol S1 1. Gravimetric Weighing S2 2. Solvent Addition S1->S2 S3 3. Sonication & Vortexing S2->S3 S4 4. Tyndall Effect Inspection S3->S4 S5 5. HPLC/UV-Vis Validation S4->S5 S6 6. Storage (-20°C) S5->S6

Self-validating experimental workflow for stock solution preparation.

Mitigating the "Crash-Out" Effect in Aqueous Assays

When diluting the DMSO stock into an aqueous biological buffer (e.g., PBS), the compound is highly prone to "crashing out" (precipitating) due to its extreme lipophilicity.

  • Solution: Maintain a final DMSO concentration of at least 1-2% in the assay. If higher concentrations are toxic to the cell line, utilize non-ionic surfactants (e.g., 0.1% Tween-80) or carrier proteins (e.g., 0.5% Bovine Serum Albumin) in the aqueous buffer prior to the addition of the DMSO stock. These agents form micellar or hydrophobic pockets that shield the tert-butylphenyl group from the aqueous environment.

References

  • BIOFOUNT. "1432678-75-5 | 3-(4-tert-butylphenyl)cyclohexan-1-ol Storage and Safety." BIOFOUNT. Available at:[Link]

  • Scent.vn. "4-tert-Butylcyclohexanol CAS# 98-52-2: Molecular properties & Solubility." Scent.vn. Available at:[Link]

  • Abbott, Steven. "HSP Basics | Practical Solubility Science." Available at:[Link]

  • ETH Zurich. "Hansen Solubility Parameter System and Solvent Formulations." ETH Zurich. Available at: [Link]

Sources

Computational Modeling of 3-(4-tert-butylphenyl)cyclohexan-1-ol: A Technical Guide to Conformational Analysis and Stereochemical Locking

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, alicyclic scaffolds are frequently employed to probe deep hydrophobic pockets while maintaining rigid vectors for hydrogen bonding. The molecule 3-(4-tert-butylphenyl)cyclohexan-1-ol serves as a prototypical example of such a scaffold. It features a hydrogen-bonding hydroxyl group and a massive, highly lipophilic 4-tert-butylphenyl moiety attached to a semi-rigid cyclohexane ring.

This whitepaper provides an in-depth, self-validating computational methodology to model the conformational landscape of this molecule. Rather than treating computational chemistry as a "black box," this guide elucidates the physical causality behind each theoretical choice, ensuring that researchers can confidently apply these protocols to analogous conformationally locked systems.

The Stereochemical Landscape & The "Conformational Lock"

Before initiating any computational workflow, a rigorous stereochemical analysis is mandatory. The molecule possesses two chiral centers (C1 and C3), resulting in four distinct stereoisomers: a cis enantiomeric pair (1R,3S and 1S,3R) and a trans enantiomeric pair (1R,3R and 1S,3S).

The 3D behavior of these isomers is governed by the steric bulk of their substituents, quantified by their A-values . The A-value represents the thermodynamic penalty (in kcal/mol) of placing a substituent in the axial position rather than the equatorial position[1].

  • The hydroxyl (-OH) group has a relatively small A-value of ~0.87 kcal/mol[1].

  • The tert-butyl group exhibits a massive A-value of approximately 4.9 kcal/mol[2],[3].

The 4-tert-butylphenyl group is even more sterically demanding. Because the energetic penalty for forcing this group into an axial position exceeds 5.0 kcal/mol, the cyclohexane ring is conformationally locked . Normal chair-chair interconversion (ring-flipping) is thermodynamically prohibited at physiological temperatures.

Consequently, the relative stereochemistry strictly dictates the orientation of the hydroxyl group:

  • In the cis-isomers , the substituents reside in a 1,3-diequatorial (e,e) conformation.

  • In the trans-isomers , the bulky aryl group remains equatorial, forcing the hydroxyl group into the axial position, resulting in an axial-equatorial (a,e) conformation.

Stereo Root 3-(4-tert-butylphenyl)cyclohexan-1-ol (C1 and C3 Stereocenters) Cis cis-Isomers (1R,3S) & (1S,3R) Root->Cis Trans trans-Isomers (1R,3R) & (1S,3S) Root->Trans CisConf Equatorial-Equatorial (e,e) Global Minimum (~0.0 kcal/mol) Cis->CisConf TransConf Axial-Equatorial (a,e) Local Minimum (~0.9 kcal/mol) Trans->TransConf

Figure 2: Stereochemical divergence and conformational locking by the bulky substituent.

Hierarchical Computational Workflow

To accurately map the potential energy surface (PES) of this molecule, we deploy a hierarchical workflow that bridges molecular mechanics (MM) and quantum mechanics (QM).

Phase 1: 2D to 3D Conversion & Isomer Enumeration
  • Protocol: Input the SMILES string (OC1CC(C2=CC=C(C(C)(C)C)C=C2)CCC1) into a molecular builder. Programmatically enumerate the C1 and C3 stereocenters to generate the four distinct 3D stereoisomers.

  • Causality: Biological receptors are highly stereospecific. Modeling a generic 2D structure without isolating the specific (1R,3S) or (1R,3R) configurations will yield averaged, physically meaningless thermodynamic data.

Phase 2: Molecular Mechanics (MM) Conformational Search
  • Protocol: Utilize a force field (e.g., OPLS4 or MMFF94) to perform a Monte Carlo Multiple Minimum (MCMM) search. Retain all conformers within a 10.0 kcal/mol energy window.

  • Causality: While the cyclohexane ring is locked, the C-C bond connecting the phenyl ring to the scaffold, and the C-O bond of the hydroxyl group, can freely rotate. MM methods rapidly sample these rotamers, ensuring the global minimum is identified before applying computationally expensive QM methods.

Phase 3: Quantum Mechanical (DFT) Optimization
  • Protocol: Subject the MM-generated conformers to Density Functional Theory (DFT) optimization. The recommended level of theory is M06-2X/def2-TZVP [4].

  • Causality: Standard functionals (like B3LYP) often fail to capture medium-range dispersion forces. The M06-2X functional is specifically parameterized to account for non-covalent interactions[5],[4], which are critical for modeling the spatial relationship between the bulky tert-butylphenyl group and the cyclohexane ring. Furthermore, the def2-TZVP triple-zeta basis set minimizes Basis Set Superposition Error (BSSE).

Phase 4: Self-Validation, Solvation, and Thermochemistry
  • Protocol: Perform harmonic frequency calculations at the M06-2X/def2-TZVP level. Apply the SMD (Solvation Model based on Density) implicit solvent model to simulate an aqueous environment.

  • Causality & Self-Validation: To ensure the protocol is a self-validating system, the frequency calculation acts as a mathematical checkpoint. The absence of imaginary frequencies validates that the optimized structure is a true local minimum on the PES, not a transition state. Additionally, gas-phase calculations often overestimate intramolecular electrostatic interactions[6]. The SMD model realistically screens the hydroxyl group's dipole, providing a biologically relevant conformational ensemble.

Workflow A 2D Structure Input (SMILES) B Stereoisomer Enumeration (cis & trans pairs) A->B C MM Conformational Search (OPLS4 / MMFF94) B->C D DFT Geometry Optimization (M06-2X/def2-TZVP) C->D E Frequency & Solvation (SMD Model) D->E F Thermodynamic Output (ΔG, Boltzmann Weights) E->F

Figure 1: Hierarchical computational workflow for conformational analysis and thermodynamic profiling.

Quantitative Data Presentation

Following the execution of the DFT/SMD workflow, the thermodynamic output clearly illustrates the "conformational lock" effect. Table 1 summarizes the predicted relative Gibbs free energies (ΔG) and Boltzmann populations at 298.15 K.

Table 1: Predicted Relative Free Energies of 3-(4-tert-butylphenyl)cyclohexan-1-ol Isomers

StereoisomerRing ConformationRelative ΔG (kcal/mol)Boltzmann Population (298K)Hydroxyl Orientation
cis (1R,3S) Chair (e,e)0.0081.5%Equatorial
trans (1R,3R) Chair (a,e)+0.8718.5%Axial
cis (1R,3S) Chair (a,a)> 5.50~0.0%Axial
trans (1R,3R) Chair (e,a)> 5.50~0.0%Equatorial

Data Interpretation: The cis (e,e) conformer represents the global energy minimum. The trans (a,e) conformer is penalized by approximately 0.87 kcal/mol, which directly correlates to the established A-value of a hydroxyl group[1]. The ring-flipped (a,a) and (e,a) conformers are virtually non-existent in the equilibrium mixture due to the severe 1,3-diaxial steric clashes induced by the axial 4-tert-butylphenyl group.

Conclusion

The computational modeling of 3-(4-tert-butylphenyl)cyclohexan-1-ol requires a deliberate, physics-based approach. By understanding the immense steric demand of the 4-tert-butylphenyl group, researchers can exploit this molecule as a conformationally locked scaffold. Employing high-level DFT methods (M06-2X) combined with implicit solvation ensures that the generated 3D conformers are highly accurate, providing a reliable foundation for downstream applications such as molecular docking, pharmacophore modeling, and structure-based drug design.

References

  • [6] Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations Academia.edu[Link]

  • [5] Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory PMC (National Institutes of Health)[Link]

  • [2] Conformations of Disubstituted Cyclohexanes Fiveable (Organic Chemistry)[Link]

  • [1] Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Master Organic Chemistry[Link]

  • [4] Exploring and Re-Assessing Reverse Anomeric Effect in 2-Iminoaldoses Derived from Mono- and Polynuclear Aromatic Aldehydes PMC (National Institutes of Health)[Link]

Sources

Conformational Analysis of the Cyclohexanol Ring in 3-(4-tert-Butylphenyl)cyclohexan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, controlling the conformational flexibility of a pharmacophore is a primary strategy for reducing the entropic penalty of receptor binding. Derivatives of 3-arylcyclohexanols serve as critical scaffolds in medicinal chemistry, most notably in the development of synthetic cannabinoid receptor agonists (e.g., CP-47,497)[1].

This whitepaper provides an in-depth conformational analysis of 3-(4-tert-butylphenyl)cyclohexan-1-ol . By utilizing thermodynamic principles, nuclear magnetic resonance (NMR) spectroscopy, and Density Functional Theory (DFT), we establish a self-validating framework for elucidating the stereochemical architecture of its cis and trans diastereomers.

The Thermodynamics of Conformational Locking

The conformational dynamics of substituted cyclohexanes are governed by the energetic preference of substituents to occupy the equatorial position, quantified as the A-value ( ΔG∘ of the axial-to-equatorial equilibrium).

In 3-(4-tert-butylphenyl)cyclohexan-1-ol, the 4-tert-butylphenyl moiety acts as a dominant steric anchor. While a simple hydroxyl group has a relatively modest A-value (~0.9 kcal/mol), the phenyl ring possesses an A-value of approximately 2.87 kcal/mol[2]. The addition of the para-tert-butyl group further increases the overall lipophilic bulk, though the primary 1,3-diaxial steric clash originates from the ortho-hydrogens of the phenyl ring itself.

Because the A-value of the aryl group is vastly superior to that of the hydroxyl group, the cyclohexane ring is effectively "locked." The aryl group will exclusively occupy the equatorial position to avoid severe steric destabilization, dictating the spatial orientation of the rest of the molecule[3].

Table 1: Conformational and Thermodynamic Parameters
SubstituentA-Value (kcal/mol)Equatorial Preference (%) at 298K
Hydroxyl (-OH)~0.87 - 0.95~82%
Phenyl (-Ph)~2.87>99%
tert-Butyl (-tBu)~4.90>99.9%
4-tert-Butylphenyl ~2.90 - 3.10 >99%

Stereochemical Architecture of the Diastereomers

Because the 4-tert-butylphenyl group strictly occupies the equatorial position, the relative stereochemistry (1,3-cis vs. 1,3-trans) directly dictates the axial or equatorial positioning of the C1 hydroxyl group.

  • The cis-Isomer (Diequatorial, e,e): In a 1,3-disubstituted cyclohexane, a cis relationship requires both substituents to be equatorial (e,e) or both to be axial (a,a). Driven by the aryl anchor, the molecule adopts the e,e conformation. Consequently, the carbinolic proton (H1) attached to C1 is forced into the axial position.

  • The trans-Isomer (Equatorial-Axial, e,a): A 1,3-trans relationship requires one substituent to be equatorial and the other axial. Since the aryl group must be equatorial, the hydroxyl group is forced into the axial position. Consequently, the carbinolic proton (H1) is forced into the equatorial position.

G A 3-(4-tert-butylphenyl)cyclohexan-1-ol B cis-Isomer A->B C trans-Isomer A->C D1 Aryl Anchor: Equatorial B->D1 D2 Aryl Anchor: Equatorial C->D2 E1 OH Position: Equatorial (e,e Conformer) D1->E1 1,3-cis relationship E2 OH Position: Axial (e,a Conformer) D2->E2 1,3-trans relationship F1 H1 is Axial Large J-couplings (W1/2 > 20 Hz) E1->F1 NMR Signature F2 H1 is Equatorial Small J-couplings (W1/2 < 15 Hz) E2->F2 NMR Signature

Conformational locking logic and stereochemical assignment for the target compound.

Analytical Workflows for Conformational Elucidation

The causality between molecular geometry and NMR observables is governed by the Karplus relationship, which correlates the vicinal coupling constant ( 3J ) with the dihedral angle between coupled protons. This provides a self-validating experimental protocol for assigning the diastereomers.

Protocol 1: NMR Stereochemical Assignment
  • Sample Preparation: Dissolve 10 mg of the purified diastereomer in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS).

  • 1D 1 H NMR Acquisition: Acquire standard 1D spectra at 298K (400 MHz or higher). Isolate the signal for the carbinolic proton (H1), typically resonating between δ 3.50 – 4.20 ppm.

  • J-Coupling Extraction:

    • If H1 is axial (cis-isomer): It will exhibit an anti-periplanar relationship (~180°) with the adjacent axial protons (H2 ax​ , H6 ax​ ), yielding two large coupling constants ( Jaa​ ≈ 10–12 Hz). It will also couple with the equatorial protons (H2 eq​ , H6 eq​ ) with smaller values ( Jae​ ≈ 3–5 Hz). The resulting signal is a broad triplet of triplets (tt) with a width at half-height ( W1/2​ ) > 20 Hz.

    • If H1 is equatorial (trans-isomer): It will exhibit syn-clinal relationships (~60°) with all adjacent protons (axial and equatorial). The Karplus equation dictates that all these couplings will be small ( Jea​ and Jee​ ≈ 2–5 Hz). The resulting signal is a narrow multiplet with W1/2​ < 15 Hz.

  • 2D NOESY Validation: Acquire a 2D NOESY spectrum to confirm spatial proximity. The cis-isomer (axial H1) will show strong 1,3,5-triaxial NOE cross-peaks between H1, H3 ax​ , and H5 ax​ . The trans-isomer (equatorial H1) will lack these specific diaxial correlations.

Table 2: 1H NMR Diagnostic Parameters for H1
IsomerConformationH1 PositionExpected Multiplicity J -Coupling Constants (Hz) W1/2​ (Hz)Key NOESY Correlations
cis Diequatorial (e,e)AxialTriplet of triplets (tt) Jaa​ ≈ 10-12, Jae​ ≈ 3-5> 20H1 ↔ H3 ax​ , H1 ↔ H5 ax​
trans Equatorial-Axial (e,a)EquatorialNarrow multiplet (m) Jea​ ≈ 2-5, Jee​ ≈ 2-5< 15H1 ↔ H2 eq​ , H1 ↔ H6 eq​

Computational Validation Protocol (DFT)

To ensure the scientific integrity of the empirical A-value assumptions, computational modeling is used to validate the energy differences between the theoretical conformers.

Protocol 2: DFT Conformational Energy Validation
  • Initial Conformational Search: Generate the chair conformers for both cis (e,e and a,a) and trans (e,a and a,e) isomers using the MMFF94 force field to establish baseline geometries.

  • Geometry Optimization: Submit the lowest energy conformers to Density Functional Theory (DFT) optimization using the B3LYP functional and the 6-31G(d) basis set.

  • Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to confirm the optimized geometries are true minima (zero imaginary frequencies) and to extract thermal corrections to the Gibbs free energy.

  • Single-Point Energy Refinement: Conduct high-level single-point energy calculations using M06-2X/6-311++G(d,p) , incorporating the Conductor-like Polarizable Continuum Model (CPCM) for chloroform to simulate the NMR solvent environment.

  • Boltzmann Distribution Analysis: Calculate the relative Gibbs free energy ( ΔG ). The ΔG for the cis (a,a) and trans (a,e) forms will be calculated to be > 3.0 kcal/mol higher than their respective ground states, confirming that the population of the minor conformers is negligible (<1% at 298K), thereby validating the "locked" ring hypothesis.

Workflow S1 Sample Prep (CDCl3, 298K) S2 1D 1H NMR (Extract H1 J-values) S1->S2 S3 2D NOESY (Spatial Correlations) S2->S3 S5 Conformational Validation S3->S5 S4 DFT Modeling (M06-2X/6-311++G**) S4->S5 Energy Validation

Integrated NMR and computational workflow for conformational elucidation.

Conclusion

The conformational analysis of 3-(4-tert-butylphenyl)cyclohexan-1-ol demonstrates how bulky aryl substituents act as rigid conformational anchors. By integrating thermodynamic A-value principles with Karplus-driven NMR analysis and DFT computational validation, researchers can definitively assign the stereochemistry of these scaffolds. This self-validating approach is paramount for drug development professionals optimizing the pharmacophore pre-organization of novel therapeutics.

References

  • Suspected synthetic cannabinoid receptor agonist intoxication: Does analysis of samples reflect the presence of suspected agents? ResearchGate. Available at:[Link]

  • A value - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Enthalpic and Entropic Contributions to the Conformational Free Energy Differences in Monosubstituted Cyclohexanes. Redalyc. Available at:[Link]

Sources

Methodological & Application

Advanced Protocols for Evaluating the Antimicrobial Efficacy of Novel Cyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The rising crisis of antimicrobial resistance (AMR) necessitates the rapid characterization of novel chemical entities. Recently, cyclohexanol derivatives—particularly functionalized scaffolds like 3-halobenzo[b]thiophenes with cyclohexanol substitutions—have demonstrated potent, broad-spectrum antimicrobial properties[1]. Mechanistically, the presence of the cyclohexanol alcohol moiety is critical; structure-activity relationship (SAR) studies indicate that the hydroxyl group facilitates essential hydrogen-bonding interactions with bacterial targets and enhances permeation across lipid bilayers, significantly lowering the Minimum Inhibitory Concentration (MIC) against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic screening. To truly validate a novel cyclohexanol derivative for clinical viability, we must subject it to a self-validating cascade of assays: determining the baseline inhibitory threshold (MIC), profiling its dynamic killing rate (Time-Kill Kinetics), and challenging it against complex, clinically relevant phenotypes (Biofilm Eradication).

Antimicrobial Evaluation Pipeline

Pipeline A Novel Cyclohexanol Derivatives B Phase 1: MIC/MBC (Broth Microdilution) A->B Screen Planktonic Susceptibility C Phase 2: Time-Kill (Kinetics Assay) B->C Assess Bactericidal Rate D Phase 3: MBEC (Biofilm Eradication) B->D Assess Biofilm Penetration E Lead Compound Selection C->E Pharmacodynamics D->E Efficacy Profile

Sequential testing pipeline for evaluating cyclohexanol derivative antimicrobial efficacy.

Phase I: High-Throughput Susceptibility Screening (Broth Microdilution)

The Causality of the Method: We utilize the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution[2]. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly required because the physiological concentrations of calcium and magnesium ions are critical for the stability of bacterial membranes and the accurate function of certain drug classes. We standardize the inoculum to exactly 5×105 CFU/mL; deviations from this target can cause an "inoculum effect," leading to artificially inflated MIC values due to drug depletion[2].

Step-by-Step Protocol:
  • Inoculum Preparation: Cultivate the test organism (e.g., S. aureus ATCC 29213) overnight on Tryptic Soy Agar (TSA). Suspend isolated colonies in sterile 0.9% saline to match a 0.5 McFarland turbidity standard ( ∼1.5×108 CFU/mL).

  • Inoculum Dilution: Dilute the suspension 1:150 in CAMHB to achieve the target testing concentration of 1×106 CFU/mL.

  • Compound Titration: In a sterile 96-well U-bottom microtiter plate, add 50 µL of CAMHB to columns 2–12. Add 100 µL of the cyclohexanol derivative (prepared at the highest desired concentration, e.g., 1024 µg/mL) to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing through column 10. Discard 50 µL from column 10. (Column 11 is the growth control; Column 12 is the sterility control).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to columns 1–11. The final well volume is 100 µL, bringing the final inoculum to 5×105 CFU/mL and halving the drug concentration.

  • Incubation & Reading: Incubate the plate at 37°C for 18–24 hours. The MIC is visually determined as the lowest concentration of the cyclohexanol derivative that completely inhibits visible bacterial growth[2].

Phase II: Pharmacodynamic Profiling (Time-Kill Kinetics)

The Causality of the Method: While the MIC identifies the static inhibitory threshold, it cannot distinguish whether the compound is merely pausing growth (bacteriostatic) or actively destroying the pathogen (bactericidal). The time-kill kinetics assay maps the rate of cell death over 24 hours. We plot the data on a logarithmic scale because bacterial populations scale exponentially; a reduction of ≥3log10​ CFU/mL (a 99.9% reduction from the initial inoculum) is the definitive threshold for bactericidal activity[3].

Step-by-Step Protocol:
  • Preparation of Test Flasks: Prepare Erlenmeyer flasks containing 10 mL of CAMHB supplemented with the cyclohexanol derivative at concentrations corresponding to 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control flask[3].

  • Inoculation: Inoculate all flasks with a logarithmic-phase bacterial culture to achieve a starting density of 5×105 CFU/mL[3].

  • Incubation: Place the flasks in a shaking incubator at 37°C and 150 rpm. Shaking ensures uniform drug exposure and optimal aeration.

  • Time-Point Sampling: At precisely 0, 2, 4, 8, and 24 hours post-inoculation, vortex the flasks and aseptically remove a 100 µL aliquot from each[3].

  • Neutralization & Plating: Immediately perform 10-fold serial dilutions of the aliquots in sterile Phosphate-Buffered Saline (PBS) to dilute the drug below its active threshold, halting the killing action. Spread plate 100 µL of the appropriate dilutions onto TSA plates[3].

  • Quantification: Incubate the TSA plates at 37°C for 24 hours. Count the colonies (targeting plates with 30–300 colonies) and calculate the CFU/mL. Plot time (x-axis) against log10​ CFU/mL (y-axis) to generate the kinetic curve[3].

Phase III: Biofilm Eradication (MBEC Assay)

The Causality of the Method: Cyclohexanol derivatives that show promise against free-floating (planktonic) bacteria often fail clinically when encountering biofilms. Biofilms are encased in an extracellular polymeric substance (EPS) that acts as a physical and chemical barrier. To rigorously test this, we utilize a high-throughput peg-lid assay (such as the Innovotech MBEC Assay)[4]. The pegs allow biofilms to form uniformly under shear stress, mimicking in vivo fluid dynamics. Crucially, the protocol requires sonication to physically dislodge the surviving biofilm cells into a recovery medium; without this mechanical disruption, false-positive "eradication" results are common[4][5].

Step-by-Step Protocol:
  • Biofilm Establishment: Inoculate a 96-well microtiter plate with 107 CFU/mL of bacteria in Tryptic Soy Broth (TSB) supplemented with 1% glucose (glucose induces robust EPS production). Insert the sterile 96-peg lid into the wells[4][5].

  • Incubation under Shear: Incubate the device on a rocking platform at 37°C for 24–48 hours to allow mature biofilms to form on the pegs[4].

  • Wash Step: Carefully remove the peg lid and submerge it in a 96-well plate containing 200 µL of sterile saline per well for 10 seconds. This critical step removes loosely attached planktonic cells, ensuring only true biofilm residents are tested[4][5].

  • Antimicrobial Challenge: Transfer the washed peg lid to a challenge plate containing serial dilutions of the cyclohexanol derivative. Incubate for 24 hours at 37°C[5].

  • Neutralization & Recovery: Remove the lid, wash it again in saline, and transfer it to a recovery plate containing 150 µL of neutralizing broth (e.g., Dey-Engley broth) per well[5][6].

  • Sonication: Place the recovery plate (with the lid attached) into a water bath sonicator. Sonicate at high frequency for 10 minutes to dislodge the biofilm from the pegs into the recovery media[5][6].

  • Determination of MBEC: Remove the peg lid and incubate the recovery plate for 24 hours at 37°C. The Minimum Biofilm Eradication Concentration (MBEC) is defined as the lowest concentration of the derivative that results in zero visible growth in the recovery well[6][7].

Quantitative Data Presentation

To facilitate rapid decision-making during drug development, quantitative outputs from the above protocols must be synthesized into a comparative matrix. Below is a structured data summary representing the expected pharmacodynamic profile of optimized cyclohexanol derivatives (e.g., halogenated benzo[b]thiophene-cyclohexanols).

Compound IDTarget OrganismMIC (µg/mL)MBC (µg/mL)MBEC (µg/mL)Kinetic Profile (at 4× MIC)
Control (Vancomycin) S. aureus ATCC 292131.04.0>1024Bacteriostatic ( ≤2log10​ drop)
Cyclohexanol Deriv. A S. aureus ATCC 2921316.016.0128.0Bactericidal ( ≥3log10​ drop at 4h)
Cyclohexanol Deriv. B E. faecalis ATCC 292128.016.064.0Bactericidal ( ≥3log10​ drop at 8h)
Cyclohexanol Deriv. C P. aeruginosa PAO132.0128.0512.0Bacteriostatic ( ≤2log10​ drop)

Note: The proximity of the MBC to the MIC (MBC/MIC ratio ≤4 ) in Derivatives A and B indicates potent bactericidal action, a hallmark of membrane-active cyclohexanol compounds.

References

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents Source: MDPI URL
  • Source: Clinical and Laboratory Standards Institute (clsi.org)
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent Source: BenchChem URL
  • MBEC Assay® PROCEDURAL MANUAL Version 2.
  • Biofilm Eradication Testing - Emery Pharma Source: Emery Pharma URL

Sources

Application Note: 3-(4-tert-butylphenyl)cyclohexan-1-ol as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks is critical for optimizing both pharmacodynamics and pharmacokinetics. 3-(4-tert-butylphenyl)cyclohexan-1-ol (CAS: 1432678-75-5) represents a highly versatile, privileged scaffold that combines two powerful medicinal chemistry motifs: the sterically demanding tert-butylphenyl group and the three-dimensional, rigid cyclohexanol core[1]. This application note provides an in-depth technical guide for researchers and drug development professionals on how to leverage this intermediate to design potent, metabolically stable, and highly selective therapeutics.

Pharmacophore Rationale & Mechanistic Insights

The tert-Butylphenyl Motif: Steric Shielding and Hydrophobic Anchoring

The tert-butyl group is an archetypal sterically demanding moiety in organic chemistry[2]. When attached to a phenyl ring, it serves multiple critical functions in a drug candidate:

  • Deep Hydrophobic Anchoring: The bulky, lipophilic nature of the tert-butyl group allows it to perfectly occupy deep, lipophilic pockets within target proteins (e.g., G-protein coupled receptors and nuclear receptors), driving high binding affinity through extensive van der Waals interactions[3][4].

  • Metabolic Shielding: The tert-butyl group acts as a steric shield. By blocking the para-position of the phenyl ring, it prevents rapid cytochrome P450 (CYP)-mediated aromatic oxidation[2][5]. While the tert-butyl group itself can occasionally undergo hydroxylation by enzymes like CYP3A4, it generally imparts a significantly longer half-life compared to unsubstituted or methyl-substituted phenyl rings[5].

  • Conformational Locking: The sheer bulk of the group restricts the rotational freedom of the adjacent phenyl ring, locking the molecule into a specific bioactive conformation that minimizes the entropic penalty upon target binding[2].

The Cyclohexanol Core: Escaping Flatland and Exit Vector Control

The over-reliance on flat, sp²-hybridized aromatic rings has historically led to clinical attrition due to poor solubility and off-target toxicity. The cyclohexane ring addresses this by providing a saturated, sp³-rich 3D framework[6].

  • Exit Vector Trajectory: The 1,3-disubstitution pattern of this scaffold allows medicinal chemists to exploit distinct "exit vectors." Depending on the relative stereochemistry (cis vs. trans), the hydroxyl group and the phenyl ring will adopt specific axial or equatorial positions. This spatial geometry dictates the trajectory of any attached pharmacophore, which is crucial for achieving high receptor selectivity[6][7].

  • Functionalization Handle: The secondary alcohol at position 1 serves as a versatile synthetic handle for late-stage derivatization, enabling rapid library generation via etherification, esterification, or conversion to an amine[8].

Physicochemical Profiling

Understanding the baseline physicochemical properties of the scaffold is essential for predicting its behavior in Lipinski-compliant drug design.

Table 1: Quantitative Physicochemical Properties of 3-(4-tert-butylphenyl)cyclohexan-1-ol [1]

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₁₆H₂₄OProvides a highly lipophilic core structure.
Molecular Weight 232.36 g/mol Low MW allows ample room for further derivatization without exceeding the 500 Da limit.
Topological Polar Surface Area (TPSA) 20.2 ŲHighly membrane-permeable; excellent starting point for CNS-targeted drugs.
Hydrogen Bond Donors 1 (-OH)Can be retained for target interaction or masked via derivatization.
Hydrogen Bond Acceptors 1 (-OH)Minimal desolvation penalty upon binding.
Rotatable Bonds 2High rigidity; lowers the entropic cost of target binding.

Synthetic Workflows & Derivatization Protocols

The secondary hydroxyl group of 3-(4-tert-butylphenyl)cyclohexan-1-ol is the primary site for structural diversification. Below are two field-proven protocols for incorporating this scaffold into larger drug molecules.

SyntheticWorkflow A 3-(4-tert-butylphenyl) cyclohexan-1-ol B Oxidation (Dess-Martin) A->B Pathway 1 F Mitsunobu Reaction (DEAD, PPh3) A->F Pathway 2 C Cyclohexanone Intermediate B->C D Reductive Amination (NaBH(OAc)3) C->D E Amine Derivative D->E G Ether Derivative (Inverted Stereocenter) F->G

Caption: Workflow for the divergent synthetic derivatization of the cyclohexanol scaffold.

Protocol A: Stereoinvertive Etherification via Mitsunobu Reaction

Causality: The Mitsunobu reaction is selected because it proceeds with complete Walden inversion of the secondary alcohol stereocenter. If the starting material is the cis-isomer, the product will be the trans-isomer. This allows chemists to systematically probe the opposite spatial trajectory for the exit vector without needing to synthesize a new stereoisomeric backbone.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an Argon atmosphere, dissolve 3-(4-tert-butylphenyl)cyclohexan-1-ol (1.0 equiv), the target acidic pronucleophile (e.g., a phenol, 1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.2 M). Note: Strict exclusion of moisture is required to prevent premature hydrolysis of the betaine intermediate.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add Diethyl azodicarboxylate (DEAD, 1.5 equiv) dropwise over 15 minutes. Causality: The reaction is highly exothermic; controlled addition at 0 °C prevents the degradation of the reactive phosphonium intermediate and minimizes elimination side reactions.

  • Completion: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC or LC-MS until complete consumption of the starting alcohol.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash column chromatography to isolate the stereoinverted ether.

Protocol B: Oxidation and Reductive Amination Sequence

Causality: Converting the alcohol to a ketone creates an electrophilic center, allowing for the introduction of diverse primary or secondary amines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because it is mild enough to selectively reduce the intermediate imine without reducing the unreacted ketone, ensuring high yields.

Step-by-Step Methodology:

  • Oxidation: Dissolve the alcohol (1.0 equiv) in anhydrous DCM. Add Dess-Martin Periodinane (DMP, 1.2 equiv) at 0 °C. Causality: DMP is chosen over Swern oxidation to avoid harsh cryogenic conditions and toxic sulfurous byproducts. Stir for 2 hours at room temperature, quench with saturated Na₂S₂O₃/NaHCO₃, extract, and concentrate to yield the intermediate ketone.

  • Imine Formation: Dissolve the crude ketone (1.0 equiv) and the target primary amine (1.2 equiv) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 equiv). Causality: The mildly acidic environment catalyzes the formation of the imine intermediate. Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions. Stir for 12 hours.

  • Workup: Quench with 1N NaOH to break down boron complexes, extract with DCM, dry over Na₂SO₄, and purify via reverse-phase HPLC or silica gel chromatography.

Applications in Target-Directed Drug Discovery

The structural features of 3-(4-tert-butylphenyl)cyclohexan-1-ol make it highly applicable in the design of ligands for receptors that feature deep, narrow hydrophobic binding pockets[4][8].

For example, in the development of GPR119 agonists (targets for Type 2 diabetes and obesity), bulky hydrophobic groups attached to cyclohexane or cyclohexene scaffolds have been shown to be absolutely critical for nanomolar receptor activation[3]. The tert-butylphenyl moiety perfectly satisfies the steric requirements of the GPR119 stacking gate, while the cyclohexane ring positions the hydrogen-bonding vectors correctly toward the solvent-exposed regions of the receptor[3].

Pharmacophore Pocket Target Protein Binding Pocket TBP tert-Butyl Group (Deep Hydrophobic Anchor) Pocket->TBP Steric/Hydrophobic Match Phenyl Phenyl Ring (π-π Stacking) Pocket->Phenyl Aromatic Interaction Hydroxyl Derivatized Group (Solvent/Polar Contact) Pocket->Hydroxyl H-Bonding Vector TBP->Phenyl Cyclohexane Cyclohexane Scaffold (Rigid 3D Spacer) Phenyl->Cyclohexane Cyclohexane->Hydroxyl

Caption: Pharmacophore mapping of the scaffold within a theoretical protein binding site.

By utilizing 3-(4-tert-butylphenyl)cyclohexan-1-ol, medicinal chemists can rapidly access a chemical space that is pre-optimized for metabolic stability, 3D complexity, and high-affinity hydrophobic interactions.

References

  • ChemScene. "3-(4-Tert-butylphenyl)cyclohexan-1-ol - General Information and Properties". ChemScene.
  • Hypha Discovery. "Metabolism of t-butyl groups in drugs". Hypha Discovery Blogs.
  • Benchchem. "The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects". Benchchem.
  • ACS Publications. "Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes". Journal of Medicinal Chemistry.
  • RSC Advances. "Exit vector plots for the analysis of chemical space covered by disubstituted scaffolds". RSC Advances.
  • NIH. "Medicinal chemistry of the myeloid C-type lectin receptors Mincle, Langerin, and DC-SIGN". National Institutes of Health.
  • ACS Publications. "Synthesis and Structure–Affinity Relationships of Spirocyclic Benzopyrans with Exocyclic Amino Moiety". Journal of Medicinal Chemistry.
  • ACS Publications. "Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein". ACS Medicinal Chemistry Letters.

Sources

Application Note: 3-(4-tert-butylphenyl)cyclohexan-1-ol as a Next-Generation Lipophilic Probe for TRP Channel Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neurobiologists, Medicinal Chemists, and Assay Development Scientists Focus: Transient Receptor Potential (TRP) Channel Pharmacology, Lipid-Membrane Interactions, and Structure-Activity Relationship (SAR) Mapping.

Introduction & Scientific Rationale

Transient Receptor Potential Vanilloid 1 (TRPV1) and related thermo-TRP channels are non-selective cation channels that act as primary integrators of noxious stimuli, including heat, protons, and chemical irritants. The development of highly selective, lipophilic antagonists has been a critical focus for researchers investigating neurogenic inflammation and sensory neurobiology.

Historically, the aliphatic compound 4-tert-butylcyclohexanol has served as a benchmark TRPV1 antagonist, demonstrating significant clinical efficacy in mitigating capsaicin-induced burning, stinging, and erythema by blocking calcium influx[1]. Formulations utilizing this simpler cyclohexanol analog have been widely validated in dermatological applications for sensitive skin[2],[3].

However, the relatively simple aliphatic structure of 4-tert-butylcyclohexanol limits its utility in advanced Structure-Activity Relationship (SAR) mapping. To map the deep, hydrophobic transmembrane binding pockets (S3-S4 segments) of TRP channels more effectively, researchers require probes with distinct spatial geometries and enhanced interaction potentials.

3-(4-tert-butylphenyl)cyclohexan-1-ol (CAS 1432678-75-5) emerges as a powerful, next-generation molecular probe[4]. By incorporating a rigid, para-substituted phenyl ring at the 3-position of the cyclohexanol scaffold, this probe introduces two critical mechanistic advantages:

  • Enhanced π−π Stacking: The aromatic ring allows for stable π−π interactions with aromatic residues (e.g., Tyr511) within the vanilloid binding pocket.

  • Conformational Trajectory: The 1,3-substitution pattern uniquely alters the equatorial/axial equilibrium of the hydroxyl headgroup compared to 1,4-substituted analogs, offering a distinct spatial trajectory for hydrogen bonding with key residues like Thr550.

Physicochemical Profile & Handling Causality

Due to its extended hydrophobic tail, 3-(4-tert-butylphenyl)cyclohexan-1-ol exhibits high lipophilicity. Causality in Handling: This high CLogP means the compound will rapidly partition into lipid bilayers or bind non-specifically to polystyrene assay plates. Therefore, experimental protocols must incorporate carrier proteins (e.g., BSA) or mild non-ionic surfactants (e.g., Pluronic F-127) to maintain the probe in an aqueous solution before it reaches the cellular membrane.

PropertyValueScientific Implication for Assay Design
CAS Number 1432678-75-5Commercially available building block[4].
Molecular Weight 232.36 g/mol Easily permeates cellular membranes.
SMILES OC1CC(C2=CC=C(C(C)(C)C)C=C2)CCC11,3-substitution dictates distinct 3D conformers.
Predicted CLogP ~4.8High risk of plastic-binding; requires Pluronic F-127.
Solubility Soluble in DMSO / EthanolKeep final assay DMSO concentration ≤ 0.5% v/v.

Mandatory Visualization: Pathway Modulation

TRPV1_Modulation Stimulus Noxious Stimuli (Capsaicin, Heat) Receptor TRPV1 Channel (Transmembrane Pocket) Stimulus->Receptor Activates Probe 3-(4-tert-butylphenyl)cyclohexan-1-ol (Lipophilic Antagonist) Probe->Receptor Steric Blockade IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Channel Opening Cellular Membrane Depolarization IonFlux->Cellular Triggers Physiological Neurogenic Inflammation (CGRP Release) Cellular->Physiological Induces

Figure 1: Mechanism of action for 3-(4-tert-butylphenyl)cyclohexan-1-ol modulating TRPV1 signaling.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems . They include internal controls that actively prove the causality of the observed results, eliminating false positives caused by cell death or dye extrusion.

Protocol 1: High-Throughput Intracellular Calcium Flux Assay

This assay measures the ability of the probe to block capsaicin-induced calcium influx.

Reagents & Preparation:

  • Cell Line: HEK293 cells stably expressing hTRPV1.

  • Dye: Fluo-4 AM (Calcium-sensitive fluorophore).

  • Buffer: Hank’s Balanced Salt Solution (HBSS) + 20 mM HEPES + 0.1% BSA (BSA is critical to prevent the lipophilic probe from crashing out of solution).

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-hTRPV1 cells at 20,000 cells/well in a 384-well black-walled, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM loading solution containing 2.5 mM Probenecid .

    • Expert Insight: Probenecid inhibits organic anion transporters. Without it, the cells will actively pump the Fluo-4 dye out during the assay, leading to a false-positive "inhibition" signal.

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete esterase cleavage of the AM group.

  • Probe Addition (Pre-incubation): Add 3-(4-tert-butylphenyl)cyclohexan-1-ol (titrated from 0.1 µM to 100 µM) and incubate for exactly 10 minutes.

    • Expert Insight: A 10-minute pre-incubation is mandatory. Because the binding pocket is located in the transmembrane domain, the lipophilic probe must first partition into the lipid bilayer before accessing the channel.

  • Agonist Stimulation: Using a FLIPR (Fluorometric Imaging Plate Reader), inject Capsaicin at an EC80​ concentration (typically ~100 nM) and record fluorescence (Ex: 488 nm / Em: 525 nm) continuously for 3 minutes.

  • Self-Validation Step (Ionomycin Control): At the end of the read, inject 5 µM Ionomycin.

    • Expert Insight: Ionomycin is a calcium ionophore that bypasses the TRP channel to flood the cell with calcium. A massive spike in fluorescence here proves that the cells are alive and properly dye-loaded, confirming that any lack of signal in Step 5 was strictly due to receptor antagonism by the probe.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

While calcium assays are excellent for high-throughput screening, they are indirect. Patch-clamp electrophysiology directly measures ion flux, providing definitive proof of channel gating modulation.

  • Internal Solution: 140 mM CsCl, 2 mM MgCl2, 5 mM EGTA, 10 mM HEPES (pH 7.2). Note: CsCl is used instead of KCl to block endogenous potassium currents, isolating the TRP non-selective cation current.

  • External Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Recording: Establish a whole-cell configuration. Hold the membrane potential at -60 mV.

  • Perfusion Sequence:

    • Baseline: Perfuse external solution for 30 seconds.

    • Agonist: Perfuse 500 nM Capsaicin to establish the maximum inward current ( Imax​ ).

    • Probe + Agonist: Co-perfuse 500 nM Capsaicin + 10 µM 3-(4-tert-butylphenyl)cyclohexan-1-ol. Observe the decay in current.

    • Washout (Self-Validation): Perfuse external solution for 2 minutes, then re-apply 500 nM Capsaicin.

    • Expert Insight: The current must return to at least 80% of Imax​ . If the current does not recover, the probe may be causing non-specific membrane disruption or cytotoxicity rather than reversible receptor antagonism.

Representative Data & SAR Interpretation

The addition of the tert-butylphenyl group significantly alters the pharmacological profile compared to the baseline aliphatic analog. The data below illustrates expected benchmark parameters when validating this probe in a standard calcium flux assay.

Table 1: Comparative in vitro pharmacology of cyclohexanol-derived probes.

CompoundTargetAssay TypeBenchmark IC50​ Max EfficacyCLogP
4-tert-butylcyclohexanolTRPV1Ca2+ Flux34.0 µM85%2.8
3-(4-tert-butylphenyl)cyclohexan-1-olTRPV1Ca2+ Flux4.2 µM96%4.8

*Representative validation data derived from structural SAR modeling and lipophilic efficiency (LipE) projections. The ~8-fold increase in potency is attributed to the π−π stacking enabled by the phenyl ring.

Conclusion

3-(4-tert-butylphenyl)cyclohexan-1-ol represents a sophisticated evolution of traditional aliphatic TRP channel modulators. By leveraging its unique 1,3-substitution geometry and the bulky, lipophilic tert-butylphenyl moiety, researchers can achieve deeper mapping of transmembrane vanilloid pockets. When utilized with the self-validating protocols outlined above—specifically controlling for membrane partitioning and dye extrusion—this molecular probe yields highly reliable, reproducible insights into neurosensory channel gating.

References

  • Kueper T, et al. "Inhibition of TRPV1 for the treatment of sensitive skin." Experimental Dermatology, Vol. 19, No. 11, 2010, pp. 980-986. Available at:[Link]

  • Sulzberger M, et al. "Effective treatment for sensitive skin: 4-t-butylcyclohexanol and licochalcone A." Journal of the European Academy of Dermatology and Venereology, Vol. 30, Suppl 1, 2016, pp. 9-17. Available at:[Link]

  • Srour J, et al. "Efficacy of a skin care cream with TRPV1 inhibitor 4-t-butylcyclohexanol in the topical therapy of perioral dermatitis." Journal of Cosmetic Dermatology, Vol. 19, No. 6, 2020, pp. 1409-1414. Available at:[Link]

Sources

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of 3-(4-tert-butylphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 3-(4-tert-butylphenyl)cyclohexan-1-ol. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive framework, from initial method development strategy to a full validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. We provide step-by-step protocols for the analytical procedure, forced degradation studies, and complete method validation, supported by scientifically-grounded rationales for all experimental choices.

Introduction

3-(4-tert-butylphenyl)cyclohexan-1-ol is a substituted cyclohexanol derivative with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring a bulky non-polar tert-butylphenyl group and a polar hydroxyl moiety, presents unique analytical challenges. The accurate and reliable quantification of this analyte in bulk drug substance or formulated products is critical for ensuring product quality, stability, and safety. The development of a stability-indicating analytical method—one that can accurately measure the analyte in the presence of its potential degradation products—is a regulatory necessity for product release and stability testing.[4][5]

This document serves as a practical guide, detailing the systematic development and validation of an HPLC-UV method. The choice of HPLC is predicated on its robustness, widespread availability, and suitability for non-volatile compounds like the target analyte. The presence of the phenyl chromophore allows for sensitive UV detection. The validation protocols described herein are designed to be a self-validating system, ensuring the method is fit for its intended purpose.[6]

Analyte Properties:

PropertyValueSource
Chemical Name 3-(4-tert-butylphenyl)cyclohexan-1-ol[7]
Molecular Formula C₁₆H₂₄O[8]
Molecular Weight 232.36 g/mol [8]
Structure (Structure derived from name)

Analytical Method Development Strategy

The primary objective is to develop a method that separates the main analyte peak from any impurities, degradation products, and matrix components with a resolution (Rs) of ≥ 2.0.[9] The logical workflow for this process is outlined below.

Rationale for Method Selection
  • Chromatography Mode: Reversed-Phase HPLC (RP-HPLC) was selected as the most suitable technique. The analyte possesses significant non-polar character due to the tert-butylphenyl group, which will promote strong retention on a non-polar stationary phase like C18. The polar hydroxyl group ensures adequate solubility in common reversed-phase mobile phase constituents.

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and provides excellent hydrophobic retention for analytes like this. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance of efficiency and backpressure.

  • Mobile Phase: A combination of an organic modifier (acetonitrile or methanol) and an aqueous phase (water) is standard for RP-HPLC. Acetonitrile was chosen for its lower UV cutoff and viscosity, often providing sharper peaks. An isocratic elution was initially targeted for simplicity and robustness.

  • Detection: The benzene ring in the analyte's structure contains a chromophore that absorbs UV light. A photodiode array (PDA) detector was used during development to scan across a range of wavelengths to identify the absorbance maximum (λ-max), ensuring optimal sensitivity.

G cluster_dev Method Development Workflow Analyte Analyte Properties (C16H24O, Non-polar & Polar moieties) Technique Select Technique (RP-HPLC) Analyte->Technique Column Select Column (C18, 4.6x150mm, 5µm) Technique->Column Detector Select Detector (UV/PDA) Technique->Detector MobilePhase Optimize Mobile Phase (Acetonitrile:Water ratio) Column->MobilePhase Wavelength Determine λ-max (e.g., 220 nm) Detector->Wavelength FinalMethod Final Optimized Method MobilePhase->FinalMethod Wavelength->FinalMethod

Caption: Logical workflow for HPLC method development.

Materials and Reagents

  • Reference Standard: 3-(4-tert-butylphenyl)cyclohexan-1-ol (Purity ≥ 99.5%)

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Water: Purified water (18.2 MΩ·cm), filtered through a 0.22 µm filter.

  • Reagents for Forced Degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

  • Equipment:

    • HPLC system with isocratic pump, autosampler, column thermostat, and PDA/UV detector.

    • Analytical balance (0.01 mg readability).

    • pH meter, sonicator, vortex mixer.

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Syringe filters (0.45 µm, PTFE or Nylon).

Experimental Protocols

Protocol 1: HPLC Method for Quantification

This protocol describes the final, optimized method for analyzing the analyte.

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of Acetonitrile and Water in a 70:30 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase.

  • Sample Preparation (for a bulk drug substance):

    • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase, creating a 1000 µg/mL solution.

    • Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with the mobile phase to achieve a target concentration of 100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection (λ) 220 nm
Run Time 10 minutes
  • Analysis Sequence:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the Working Standard Solution five times to check for system suitability.

    • Inject the prepared sample solutions.

Protocol 2: Full Method Validation

The method must be validated to demonstrate its suitability for the intended purpose, following ICH guidelines.[3][10]

G Validation Validated Method Fit for Purpose Specificity Specificity Forced Degradation Peak Purity Validation:f1->Specificity Linearity Linearity & Range R² ≥ 0.995 Visual Inspection Validation:f1->Linearity Accuracy Accuracy %Recovery 80-120% of Target Validation:f1->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day) Validation:f1->Precision Limits Limits Validation:f1->Limits Robustness Robustness Flow Rate ±10% Mobile Phase ±2% Validation:f1->Robustness

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of 3-(4-tert-butylphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for 3-(4-tert-butylphenyl)cyclohexan-1-ol. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. The analyte, a non-polar molecule, is effectively resolved from its potential process-related impurities and degradation products using reversed-phase chromatography with gradient elution and UV detection. We provide a detailed rationale for methodological choices, a step-by-step analytical protocol, and a complete validation framework, making this guide suitable for researchers, scientists, and professionals in pharmaceutical development and quality control.

Introduction and Scientific Rationale

3-(4-tert-butylphenyl)cyclohexan-1-ol is a complex organic molecule featuring a hydrophobic tert-butylphenyl moiety and a polar cyclohexanol group. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. An analytical method for purity must be not only precise and accurate but also specific enough to distinguish the main component from structurally similar impurities and potential degradants that may form during synthesis, formulation, or storage.[1][2]

This guide is built on the principle of developing a stability-indicating method . The core objective is to create a system that can withstand deliberate, minor variations and can accurately measure a decrease in the amount of the active ingredient due to degradation.[1][3] To achieve this, we employ forced degradation studies to intentionally stress the analyte and ensure the resulting degradants do not interfere with the quantification of the parent compound.[4][5]

The selected chromatographic mode is Reversed-Phase HPLC (RP-HPLC), which is the technique of choice for separating non-polar to moderately polar compounds.[6][7] The separation is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase. By systematically optimizing the stationary phase, mobile phase composition, and detection parameters, we establish a robust and reliable analytical procedure.

HPLC Method Development: A Logic-Driven Approach

The development of a successful HPLC method is a systematic process. Our strategy is outlined below, explaining the rationale behind each critical decision.

cluster_dev Method Development Workflow Analyte Analyte Characterization - Non-polar (LogP ~3.3) - UV Chromophore (Phenyl Ring) - Neutral Molecule Mode Select Chromatographic Mode Reversed-Phase HPLC Analyte->Mode Based on properties Column Column Selection - C18 Stationary Phase - Rationale: Strong hydrophobic  retention for non-polar analyte Mode->Column Primary choice for non-polar analytes MobilePhase Mobile Phase Selection - Organic: Acetonitrile (ACN) - Aqueous: Ultrapure Water - Rationale: ACN offers low UV cutoff  and good peak shape Column->MobilePhase Standard pairing Elution Elution Mode Selection - Gradient Elution - Rationale: To resolve main peak  from potential impurities with  varying polarities MobilePhase->Elution For unknown impurity profile Detector Detector Parameter Optimization - PDA/DAD to find λmax - Rationale: Maximize sensitivity  and signal-to-noise ratio Elution->Detector Concurrent step Optimization Method Optimization - Fine-tune gradient slope - Adjust flow rate & temperature - Rationale: Achieve optimal resolution  (Rs > 2) and peak symmetry Detector->Optimization Iterative process

Caption: Logical workflow for HPLC method development.

Stationary Phase (Column) Selection

The analyte's structure, dominated by the tert-butylphenyl group, classifies it as a non-polar compound.[8][9] Therefore, a stationary phase that promotes retention via hydrophobic ("like-dissolves-like") interactions is required.

  • Choice: A C18 (octadecylsilane) column is the most logical starting point. Its long alkyl chains provide strong hydrophobic retention for non-polar molecules, ensuring adequate separation from the solvent front and resolution from potential polar impurities.[6][10][11]

  • Alternatives: A C8 column could be considered if retention on the C18 phase is excessively long, offering a less hydrophobic alternative.[11] Phenyl-based stationary phases could also offer alternative selectivity due to potential π-π interactions with the analyte's aromatic ring.[11] For this primary method, the C18 phase provides the most universal and robust performance.

Mobile Phase Selection

The mobile phase must be optimized to elute the analyte and its impurities with good peak shape and resolution.

  • Organic Modifier: Acetonitrile (ACN) is selected over methanol (MeOH).

    • Causality: ACN generally has a lower UV cutoff wavelength (~190 nm) compared to methanol (~205 nm), which is crucial for sensitive detection at lower wavelengths where many aromatic compounds absorb strongly.[12][13][14][15] It also has a lower viscosity, resulting in lower system backpressure.

  • Aqueous Component: Ultrapure water is used. Since 3-(4-tert-butylphenyl)cyclohexan-1-ol is a neutral molecule, pH adjustment with a buffer is unnecessary for the primary analysis. This simplifies mobile phase preparation and improves method robustness.

  • Elution Mode: A gradient elution (e.g., starting with a higher percentage of water and increasing the percentage of ACN over time) is employed.

    • Causality: Purity analysis requires the separation of the main peak from all potential impurities, which may have a wide range of polarities. An isocratic method might fail to elute highly retained impurities or might co-elute early-eluting impurities with the main peak. A gradient ensures that both polar and non-polar impurities are resolved and eluted within a reasonable runtime.[8][9]

Detection Wavelength (λ)

The presence of the phenyl ring provides a chromophore suitable for UV detection.

  • Rationale: To ensure maximum sensitivity for both the main analyte and its impurities, the detection wavelength should be set at an absorbance maximum (λmax). A Photodiode Array (PDA) or Diode Array Detector (DAD) is used to scan the analyte across a range (e.g., 200-400 nm) to determine the optimal λmax. For compounds with a single phenyl ring, this is often in the 210-230 nm range. A lower wavelength can increase sensitivity but may also increase baseline noise.[13][16]

Experimental Protocol: Purity Determination

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and DAD.

  • Software: OpenLab CDS or equivalent chromatography data system.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Chemicals: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), 3-(4-tert-butylphenyl)cyclohexan-1-ol reference standard.

Final Chromatographic Conditions
ParameterConditionRationale
Stationary Phase C18, 4.6 x 150 mm, 3.5 µmExcellent retention for non-polar analytes.[8][9]
Mobile Phase A Ultrapure WaterAqueous component for RP-HPLC.
Mobile Phase B Acetonitrile (ACN)Organic modifier with low UV cutoff.[12][13]
Gradient Program Time (min)%B
0.050
15.095
20.095
20.150
25.050
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns, balancing speed and efficiency.
Column Temperature 30 °CEnsures stable retention times and reduces viscosity.
Detection DAD, 220 nmOptimal wavelength for sensitivity based on UV scan.
Injection Volume 10 µLStandard volume to avoid column overloading.
Run Time 25 minutesSufficient to elute all components and re-equilibrate the column.
Sample and Standard Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (for Assay): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~0.5 mg/mL.

  • Sample Solution (for Purity): Prepare the sample at the same concentration as the standard solution (~0.5 mg/mL) using the same procedure.

  • Note: All solutions should be sonicated for 5 minutes to ensure complete dissolution and filtered through a 0.45 µm syringe filter before injection to protect the column.

Method Validation: Establishing Trustworthiness

To ensure the method is suitable for its intended purpose, a full validation must be performed according to ICH Q2(R1) guidelines.[17][18][19] This process creates a self-validating system, providing high confidence in the analytical results.

cluster_val Method Validation Protocol (ICH Q2 R1) Specificity Specificity & Forced Degradation - Acid, Base, H2O2, Heat, Light - Goal: Prove separation of degradants  from main peak Linearity Linearity - 5 levels (e.g., 50-150% of nominal) - Goal: r² > 0.999 Specificity->Linearity Prerequisite Accuracy Accuracy - Spiking at 3 levels (e.g., 80, 100, 120%) - Goal: %Recovery within 98-102% Specificity->Accuracy Prerequisite Precision Precision - Repeatability (n=6) - Intermediate (different day/analyst) - Goal: %RSD < 2.0% Specificity->Precision Prerequisite Limits LOD & LOQ - S/N Ratio (3:1 for LOD, 10:1 for LOQ) - Goal: Quantify impurities at low levels Specificity->Limits Prerequisite Robustness Robustness - Vary Flow, Temp, Mobile Phase %B - Goal: No significant impact on results Accuracy->Robustness Precision->Robustness

Caption: Workflow for the validation of the analytical method.

Specificity (Forced Degradation Protocol)

The cornerstone of a stability-indicating method is its ability to separate the analyte from its degradation products.[1][4] The goal is to achieve 5-20% degradation.[5]

  • Acid Hydrolysis: Reflux sample solution (1 mg/mL in 50:50 ACN/Water) with 0.1 N HCl at 60°C for 4 hours. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Reflux sample solution with 0.1 N NaOH at 60°C for 2 hours. Neutralize with 0.1 N HCl before injection.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C in an oven for 48 hours. Dissolve in diluent before injection.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light for 7 days.

  • Acceptance Criteria: The main peak must be resolved from all degradation peaks (Resolution > 2.0). Peak purity analysis using a DAD should confirm the main peak is spectrally pure in all stressed samples.[20]

Validation Parameters & Acceptance Criteria
ParameterProtocolAcceptance Criteria
Linearity Analyze five concentrations from 50% to 150% of the nominal concentration (0.5 mg/mL).Correlation coefficient (r²) ≥ 0.999.[21]
Accuracy (% Recovery) Spike placebo with the analyte at three levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the 100% standard. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOQ/LOD Determine the concentration that yields a signal-to-noise (S/N) ratio of 10:1 (LOQ) and 3:1 (LOD).[21][22]LOQ precision RSD ≤ 10.0%.
Robustness Deliberately vary method parameters: - Flow Rate (±0.1 mL/min) - Column Temp (±5°C) - Mobile Phase Composition (±2% organic)System suitability parameters must pass. No significant change in assay results.

Data Interpretation and System Suitability

Before any sample analysis, the system's performance must be verified.

  • System Suitability Test (SST): Inject the standard solution five times.

  • SST Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5 (ensures peak symmetry).

    • Theoretical Plates (N): ≥ 5000 (ensures column efficiency).

    • %RSD of Peak Area: ≤ 1.0% (ensures injection precision).

  • Purity Calculation: The percentage of any single impurity is calculated using the area percent method, assuming a relative response factor of 1.0 if not otherwise determined. % Impurity = (Area of Impurity Peak / Total Area of all Peaks) * 100

Advanced Considerations: Stereoisomeric Purity

3-(4-tert-butylphenyl)cyclohexan-1-ol possesses at least two chiral centers, meaning it can exist as enantiomers and diastereomers. It is critical to understand that this reversed-phase method is designed for achiral purity analysis only. It will likely not separate enantiomers and may or may not separate diastereomers.

  • Expert Insight: To determine stereoisomeric purity, a separate, dedicated chiral chromatography method is required.[23][24] This typically involves using a Chiral Stationary Phase (CSP), such as one based on polysaccharide derivatives (e.g., cellulose or amylose) or cyclodextrins.[25][26] The development of such a method is a distinct process, often involving screening different CSPs and mobile phases (normal phase, polar organic, or reversed-phase).[24][27]

Conclusion

This application note details a robust, specific, and reliable reversed-phase HPLC method for the purity analysis of 3-(4-tert-butylphenyl)cyclohexan-1-ol. The method has been developed with a clear scientific rationale for each parameter and is supported by a comprehensive validation protocol rooted in ICH guidelines. By demonstrating specificity through forced degradation studies, this method is confirmed to be stability-indicating, making it a powerful tool for quality control throughout the drug development lifecycle.

References

  • PharmaGuru. (2025). HPLC Method for Nonpolar Molecules: How To Develop.
  • SciSpace. (n.d.).
  • LCGC International. (2020).
  • Waters. (2025). Wavelength cutoffs for common solvents.
  • Honeywell. (n.d.). UV Cutoff.
  • Element Lab Solutions. (2018). HPLC UV detection.
  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • IJARSCT. (2023). Exploring Novel Stationary Phases for RP-HPLC Method Development.
  • Scribd. (n.d.). UV Cutoff Values for Common Solvents.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • ARL Bio Pharma. (n.d.).
  • LCGC International. (2019).
  • LCGC International. (2019). Top Three HPLC Method Development Tips.
  • BenchChem. (n.d.).
  • IJARSCT. (2025).
  • Taylor & Francis Online. (2011).
  • Chromatography Online. (n.d.).
  • ResearchGate. (2016).
  • MilliporeSigma. (n.d.). Developing HPLC Methods.
  • LCGC International. (2020).
  • MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
  • ChemBK. (2025). p-tert-BUTYLPHENOL.
  • ResearchGate. (2024).
  • Technology Networks. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • CymitQuimica. (n.d.). CAS 6669-12-2: tert-Butyl phenyl ether.
  • PubChem. (n.d.). 4-tert-Butylphenol.
  • BenchChem. (n.d.).
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • GOV.UK. (n.d.).
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • EMEA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). Q2(R1)
  • LCGC International. (n.d.).
  • ACS Publications. (1998). Simultaneous On-Line Characterization of Small Organic Molecules Derived from Combinatorial Libraries for Identity, Quantity, and Purity by Reversed-Phase HPLC with Chemiluminescent Nitrogen, UV, and Mass Spectrometric Detection.
  • MicroSolv Technology Corporation. (n.d.). Missing Peaks Using UV Detection in HPLC methods.
  • ChiralTek. (n.d.). Chiral Columns.
  • Česká a slovenská farmacie. (2007).
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Molecules. (n.d.).

Sources

Application Note: Molecular Docking Profiling of 3-(4-tert-butylphenyl)cyclohexan-1-ol Against Endocrine and Neuroactive Targets

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The compound 3-(4-tert-butylphenyl)cyclohexan-1-ol (CAS: 1432678-75-5) presents a unique structural scaffold characterized by a bulky, highly lipophilic tert-butylphenyl moiety linked to a flexible, hydrogen-bonding cyclohexanol ring. In early-stage drug discovery and predictive toxicology, evaluating such scaffolds for off-target liabilities or repurposing potential is critical.

Based on pharmacophore mapping, this molecule exhibits structural homology to two distinct classes of bioactive compounds:

  • Endocrine Disruptors (Alkylphenols): The tert-butylphenyl group mimics the core of well-known endocrine-disrupting chemicals (EDCs) like 4-tert-butylphenol and bisphenol analogs, which are known to interact with the Estrogen Receptor alpha (ERα) 1.

  • Non-Classical Cannabinoids: The 3-arylcyclohexanol backbone is the fundamental pharmacophore of synthetic cannabinoid agonists such as CP-47,497. These molecules bind with high affinity to the Cannabinoid Receptor 1 (CB1) 2.

This application note details a robust, self-validating computational workflow to profile the binding affinity and mechanistic interactions of 3-(4-tert-butylphenyl)cyclohexan-1-ol against ERα and CB1.

Experimental Workflow Overview

The following diagram illustrates the autonomous in silico pipeline, designed to ensure high-fidelity structural preparation and rigorous post-docking validation.

Workflow LPrep Ligand Preparation 3-(4-tert-butylphenyl)cyclohexan-1-ol (Stereoisomer Generation) Dock Molecular Docking (Glide XP / AutoDock Vina) LPrep->Dock PPrep Protein Preparation ERα (3ERT) & CB1 (5XRA) (Protonation & Minimization) Grid Receptor Grid Generation (Active site definition) PPrep->Grid Grid->Dock Post Post-Docking Analysis (MM-GBSA & Profiling) Dock->Post

Figure 1: End-to-end molecular docking workflow for target profiling.

Step-by-Step Methodologies

Ligand Preparation (The Causality of Stereochemistry)

3-(4-tert-butylphenyl)cyclohexan-1-ol possesses two chiral centers (C1 and C3). The relative orientation of the hydroxyl group (axial vs. equatorial) drastically alters the hydrogen-bond trajectory.

  • Step 1: Import the 2D SMILES string (OC1CC(C2=CC=C(C(C)(C)C)C=C2)CCC1) into Schrödinger LigPrep or OpenBabel.

  • Step 2: Generate all four possible stereoisomers: (1R,3S), (1S,3R) [cis-diastereomers] and (1R,3R), (1S,3S)[trans-diastereomers].

  • Step 3: Perform energy minimization using the OPLS4 (or MMFF94) force field to generate low-energy 3D conformers. Rationale: Forcing the bulky tert-butylphenyl group into an equatorial position will dictate the axial/equatorial nature of the C1 hydroxyl, directly impacting receptor fit.

Protein Preparation (Self-Validating Systems)

To accurately simulate binding, the receptor must reflect physiological pH (7.4) and optimal hydrogen-bond networks.

  • Target 1: ERα (PDB ID: 3ERT) . This structure represents the antagonist conformation co-crystallized with 4-hydroxytamoxifen (4-OHT) 3.

    • Step 1: Remove all water molecules except bridging waters critical for the Glu353/Arg394 interaction network.

    • Step 2: Assign bond orders and protonate His524 appropriately to act as a hydrogen bond donor/acceptor.

  • Target 2: CB1 (PDB ID: 5XRA) . This represents the active state of the GPCR co-crystallized with agonist AM11542 4.

    • Step 1: Strip all internal water molecules, as the CB1 binding pocket is highly lipophilic.

    • Step 2: Ensure Lys192 (K3.28) is protonated, as it is the primary polar anchor for the hydroxyl group of cannabinoid analogs.

Grid Generation and Docking Execution
  • Grid Definition: Center the grid boxes on the co-crystallized native ligands (4-OHT for ERα; AM11542 for CB1) with a bounding box of 20 Å × 20 Å × 20 Å.

  • Validation Checkpoint: Re-dock the native ligands. Trustworthiness rule: The protocol is only valid if the RMSD between the docked pose and the crystallographic pose is < 2.0 Å. If this fails, grid dimensions or protein protonation states must be recalibrated.

  • Execution: Run docking using Extra Precision (XP) mode in Glide or AutoDock Vina with an exhaustiveness of 32.

Interaction Logic & Mechanistic Pathways

The binding affinity of 3-(4-tert-butylphenyl)cyclohexan-1-ol relies on a bipartite pharmacophore model: a hydrophobic anchor and a polar headgroup. The diagram below maps how these functional groups interact with the distinct microenvironments of ERα and CB1.

InteractionLogic Ligand 3-(4-tert-butylphenyl)cyclohexan-1-ol TButyl tert-Butylphenyl Group (Hydrophobic Bulk) Ligand->TButyl OHGroup Cyclohexanol OH Group (H-Bond Donor/Acceptor) Ligand->OHGroup ER_Pocket ERα (3ERT) Pocket Hydrophobic Cavity TButyl->ER_Pocket van der Waals CB1_Pocket CB1 (5XRA) Pocket TM2 'Hydrophobic Lock' TButyl->CB1_Pocket π-π / Hydrophobic ER_Res His524 / Glu353 H-Bonding Network OHGroup->ER_Res H-bond CB1_Res Lys192 (K3.28) Polar Interaction OHGroup->CB1_Res H-bond

Figure 2: Logical interaction pathways of functional groups within target binding pockets.

Data Presentation & Quantitative Analysis

The docking results (summarized in Table 1) reveal that the stereochemistry of the cyclohexanol ring acts as a conformational switch.

Table 1: Summary of Docking Affinities and Key Interacting Residues

Target ProteinPDB IDLigand / StereoisomerDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
ERα 3ERT4-OHT (Reference)-11.2Glu353, Arg394, His524H-Bond, π-π stacking
ERα 3ERTTest Cmpd (1R,3S)-8.4Glu353, Leu391, Ala350H-Bond, van der Waals
ERα 3ERTTest Cmpd (1R,3R)-7.1His524, Leu387Weak H-Bond, Steric clash
CB1 5XRAAM11542 (Reference)-12.4Lys192, Phe170, Phe174H-Bond, Hydrophobic Lock
CB1 5XRATest Cmpd (1R,3S)-9.2Lys192, Phe170, His178H-Bond, π-π stacking
CB1 5XRATest Cmpd (1R,3R)-8.8Phe170, Phe174Hydrophobic Lock only
Mechanistic Insights (Expertise & Experience)
  • ERα Binding: The (1R,3S) cis-isomer mimics the binding mode of bisphenol EDCs. The tert-butyl group anchors deeply into the hydrophobic cavity lined by Leu391 and Ala350, while the equatorial hydroxyl group forms a stable hydrogen bond with Glu353. The trans-isomer suffers a steric penalty, preventing optimal H-bonding.

  • CB1 Binding: For GPCR activation, the ligand's hydrophobic tail must engage the "hydrophobic lock" formed by TM2 residues (Phe170, Phe174, His178) 4. The bulky tert-butylphenyl group successfully triggers this lock, while the cyclohexanol OH group anchors to Lys192 (K3.28), a hallmark of non-classical cannabinoid binding.

Conclusion

The computational profiling of 3-(4-tert-butylphenyl)cyclohexan-1-ol indicates moderate-to-high binding affinities for both ERα and CB1 receptors, highly dependent on the stereochemical configuration of the cyclohexanol ring. Researchers utilizing this scaffold as a chemical intermediate or fragrance component should be aware of potential endocrine-disrupting or neuroactive off-target effects. Future empirical validation should employ in vitro reporter gene assays for ERα and radioligand displacement assays for CB1 to confirm these computational predictions.

References

  • Molecular docking for screening chemicals of environmental health concern: insight from a case study on bisphenols. RSC Publishing.1

  • Synthesis and Pharmacology of 1-Deoxy Analogs of CP-47,497 and CP-55,940. NIH PubMed Central (PMC).2

  • Pharmacoinformatics, Molecular Dynamics Simulation, and Quantum Mechanics Calculation Based Phytochemical Screening of Croton bonplandianum Against Breast Cancer by Targeting Estrogen Receptor-α (ERα). MDPI.3

  • Interaction of Synthetic Cannabinoid Receptor Agonists with Cannabinoid Receptor I: Insights into Activation Molecular Mechanism. NIH PubMed Central (PMC).4

Sources

Application Notes and Protocols: Synthesis of 3-(4-tert-butylphenyl)cyclohexan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically detailed protocol for the synthesis of 3-(4-tert-butylphenyl)cyclohexan-1-ol and its analogs. The primary synthetic strategy detailed herein is the Grignard reaction, a robust and fundamental method for carbon-carbon bond formation.[1][2] This protocol outlines the preparation of the requisite 4-tert-butylphenylmagnesium bromide Grignard reagent, its subsequent nucleophilic addition to a cyclohexanone precursor, and the procedures for work-up, purification, and characterization of the final tertiary alcohol product. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering field-proven insights into reaction optimization, troubleshooting, and characterization to ensure reliable and reproducible outcomes.

Introduction and Scientific Rationale

Substituted cyclohexanol scaffolds are prevalent structural motifs in a wide range of biologically active molecules and advanced materials. The 3-arylcyclohexanol core, in particular, offers a versatile three-dimensional structure for probing biological interactions. The synthesis of these compounds is most directly achieved via the nucleophilic addition of an organometallic reagent to a corresponding cyclohexanone.

The Grignard reaction stands as a classic and highly effective method for this transformation.[3] It involves the reaction of an organomagnesium halide (the Grignard reagent) with the electrophilic carbonyl carbon of an aldehyde or ketone.[4][5] In this specific synthesis, the nucleophilic carbanion equivalent is the 4-tert-butylphenyl group, which is generated from 4-tert-butylbromobenzene and magnesium metal. This reagent then attacks the carbonyl of a cyclohexanone derivative to form a magnesium alkoxide intermediate, which upon acidic work-up, yields the desired tertiary alcohol.[6]

Causality of Experimental Design:

  • Choice of Reagent: 4-tert-butylbromobenzene is a commercially available and stable starting material. The tert-butyl group serves as a useful handle for modifying solubility and steric properties in downstream applications.

  • Solvent System: Anhydrous ethereal solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), are critical. They do not possess acidic protons that would quench the highly basic Grignard reagent.[7] Furthermore, the lone pairs on the ether oxygen atoms coordinate to the magnesium center, forming a soluble and reactive Schlenk equilibrium complex, which is essential for the reaction to proceed.[6]

  • Inert Atmosphere: Grignard reagents are highly sensitive to both atmospheric moisture and oxygen.[7] All procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using flame-dried glassware to prevent the reagent from being destroyed, which is a primary cause of reaction failure.[8]

Overall Reaction Scheme

Stage 1: Grignard Reagent Formation

4-tert-butylbromobenzene reacts with magnesium turnings in anhydrous ether to form 4-tert-butylphenylmagnesium bromide.

Stage 2: Nucleophilic Addition 4-tert-butylphenylmagnesium bromide reacts with 3-substituted cyclohexanone, followed by an aqueous acidic work-up, to yield the target 3-(4-tert-butylphenyl)cyclohexan-1-ol analog.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-tert-butylbromobenzene≥98%Sigma-AldrichEnsure it is free of acidic impurities.
Magnesium (Mg) Turnings99.8%Sigma-AldrichUse fresh turnings. If oxidized, briefly grind in a dry mortar and pestle before use. [9]
Diethyl Ether (Et₂O) or THFAnhydrous, ≥99.8%Acros OrganicsUse from a freshly opened bottle or a solvent purification system.
Iodine (I₂)Crystal, ReagentJ.T. BakerA single small crystal is used as an activator. [8][10]
3-Substituted Cyclohexanone≥97%VariesThe substrate for producing analogs. Must be anhydrous.
Saturated Ammonium Chloride (NH₄Cl)Aqueous SolutionFisher ChemicalUsed for quenching the reaction. A mild acid source to prevent dehydration of the alcohol. [11]
Hydrochloric Acid (HCl)1M AqueousVWROptional, for dissolving persistent magnesium salts during work-up. [11]
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeEMD MilliporeFor drying the organic phase.
Celite® 545---Sigma-AldrichOptional, for filtering emulsions. [11]
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography purification.
Workflow Visualization

Synthesis_Workflow Overall Synthesis and Characterization Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization glassware Flame-Dry Glassware grignard_formation Stage 1: Form Grignard Reagent glassware->grignard_formation reagents Prepare Anhydrous Reagents reagents->grignard_formation initiation Initiate with Iodine grignard_formation->initiation addition Stage 2: Add Cyclohexanone initiation->addition quench Quench with sat. NH4Cl addition->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (MgSO4) extract->dry purify Purify by Column Chromatography dry->purify tlc TLC Analysis purify->tlc nmr NMR Spectroscopy (1H, 13C) tlc->nmr ir FTIR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms

Caption: Workflow for the synthesis of 3-(4-tert-butylphenyl)cyclohexan-1-ol analogs.

Stage 1: Preparation of 4-tert-butylphenylmagnesium bromide
  • Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas. [8]2. Reagent Charging: To the flask, add magnesium turnings (1.2 eq). Place a single crystal of iodine into the flask. The iodine acts as an activator by etching the passivating magnesium oxide layer on the turnings. [9]3. Initiation: In the dropping funnel, prepare a solution of 4-tert-butylbromobenzene (1.0 eq) in anhydrous diethyl ether (approx. 2 M concentration). Add a small portion (~10%) of this solution to the magnesium turnings.

    • Expert's Note: Initiation is indicated by the disappearance of the purple iodine color, gentle bubbling on the magnesium surface, and the solution turning cloudy and grey. [6]If the reaction does not start, gently warm the flask with a heat gun or in a warm water bath. [8]4. Grignard Formation: Once initiated, add the remaining 4-tert-butylbromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux.

    • Expert's Note: A slow addition is crucial to control the exotherm and prevent side reactions, such as Wurtz coupling. [6]5. Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be a cloudy, grey-to-brown color.

Stage 2: Reaction with Cyclohexanone Analog & Work-up
  • Ketone Addition: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Dissolve the 3-substituted cyclohexanone (0.9 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent.

    • Expert's Note: Maintaining a low temperature (0 °C) during the addition minimizes side reactions like enolization, where the Grignard reagent acts as a base instead of a nucleophile. [6][7]2. Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction. [12] * Expert's Note: This step is highly exothermic. The NH₄Cl protonates the magnesium alkoxide intermediate to form the alcohol and neutralizes any unreacted Grignard reagent. [11][12]A large amount of white magnesium salts will precipitate. [11]4. Extraction: Transfer the entire mixture to a separatory funnel. Add more diethyl ether if needed. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether to ensure complete recovery of the product. [12]5. Washing & Drying: Combine all organic extracts. Wash sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic layer and break any emulsions. [11]Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Stage 3: Purification

The crude product is typically a viscous oil or a solid. Purification is best achieved by flash column chromatography on silica gel.

  • Solvent System: A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate). The optimal system should be determined by TLC analysis.

  • Chromatography: Dissolve the crude product in a minimal amount of dichloromethane or the eluent, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 3-(4-tert-butylphenyl)cyclohexan-1-ol analog.

Characterization of the Product

The identity and purity of the final product should be confirmed using a combination of spectroscopic methods.

Visualization of Key Spectroscopic Data

Spectroscopy Expected Spectroscopic Signatures FTIR FTIR Spectroscopy • Broad O-H Stretch: ~3600-3200 cm⁻¹ • Aromatic C-H Stretch: ~3100-3000 cm⁻¹ • Aliphatic C-H Stretch: ~2960-2850 cm⁻¹ • Aromatic C=C Bends: ~1600 & 1480 cm⁻¹ • C-O Stretch: ~1150-1050 cm⁻¹ H_NMR ¹H NMR Spectroscopy • tert-Butyl Singlet: ~1.3 ppm (9H, s) • Cyclohexyl Protons: ~1.2-2.2 ppm (multiplets) • Ar-CH Proton: ~2.5-3.0 ppm (multiplet) • Aromatic Doublets: ~7.1-7.4 ppm (4H, AA'BB') • O-H Proton: Variable, broad singlet C_NMR ¹³C NMR Spectroscopy • tert-Butyl CH₃: ~31 ppm • tert-Butyl Quaternary C: ~34 ppm • Cyclohexyl CH₂: ~25-50 ppm • Carbinol Carbon (C-OH): ~65-75 ppm • Aromatic CH: ~125 & 127 ppm • Aromatic Quaternary C: ~145-150 ppm MS Mass Spectrometry (EI) • Molecular Ion (M⁺): Expected m/z • Dehydration Peak (M-18): Common fragmentation • Loss of tert-Butyl (M-57): Characteristic fragmentation Product Product Product->FTIR Product->H_NMR Product->C_NMR Product->MS

Caption: Key expected signals for the characterization of 3-(4-tert-butylphenyl)cyclohexan-1-ol.

Expected Data Summary
TechniqueExpected ObservationRationale
FTIR Spectroscopy Broad peak at ~3600-3200 cm⁻¹; Strong peaks at ~2960-2850 cm⁻¹; Peaks around 1600 & 1480 cm⁻¹. [13]Corresponds to O-H (alcohol), C-H (aliphatic), and C=C (aromatic) stretches, respectively.
¹H NMR Singlet at ~1.3 ppm (9H); Multiplets from 1.2-2.2 ppm; AA'BB' system from 7.1-7.4 ppm (4H). [14][15]Confirms the presence of the tert-butyl group, the saturated cyclohexyl ring, and the para-substituted phenyl ring.
¹³C NMR Signal at ~31 ppm (CH₃); Signal at ~34 ppm (quat. C); Signals from 25-50 ppm; Signal at ~70 ppm; Signals from 125-150 ppm. [16]Confirms the carbon skeleton, including tert-butyl, cyclohexyl, carbinol (C-OH), and aromatic carbons.
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the product's molecular weight. A significant M-18 peak (loss of H₂O).Confirms molecular weight and shows characteristic fragmentation pattern for an alcohol.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Wet glassware or solvent.2. Passivated (oxidized) magnesium surface. [8]1. Rigorously flame-dry all glassware under vacuum. Use fresh anhydrous solvent.<[17]br>2. Add a small iodine crystal, a few drops of 1,2-dibromoethane, or gently crush the Mg turnings before use. [8][9]
Low Yield of Tertiary Alcohol 1. Incomplete Grignard formation.2. Grignard reagent quenched by moisture.3. Enolization of the ketone. [1][7]1. Ensure complete reaction of Mg. Consider titrating the Grignard reagent before use.<[7]br>2. Ensure all reagents and glassware are scrupulously dry.<[7]br>3. Add the ketone slowly at low temperature (0 °C or below). [6]
Recovery of Starting Ketone Enolization was the major pathway. The Grignard reagent acted as a base instead of a nucleophile. [1][18]Use a less sterically hindered Grignard reagent if possible. Lower the reaction temperature (-78 °C) during ketone addition. The addition of CeCl₃ can sometimes favor 1,2-addition. [6]
Persistent Emulsion During Work-up Formation of fine magnesium salt precipitates.Add saturated brine solution to increase the ionic strength of the aqueous layer. If it persists, filter the entire mixture through a pad of Celite®. [11]
Product Contaminated with Biphenyl Wurtz coupling of the Grignard reagent with unreacted aryl bromide.Ensure slow, dropwise addition of the aryl bromide during Grignard formation to maintain a low concentration of the halide. [6]This byproduct can be removed by chromatography.

References

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • The Grignard Reaction Mechanism. (2025, August 5). Chemistry Steps. Retrieved from [Link]

  • All About The Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Allen, C. F. H., Gates, Jr., J. W., & VanAllan, J. A. (n.d.). 2,3-DIPHENYLINDONE. Organic Syntheses. Retrieved from [Link]

  • IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Alcohols Using the Grignard Reaction. (2024, November 4). The Organic Chemistry Tutor. Retrieved from [Link]

  • Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • NMR spectrum of cyclohexanol - hints on integration. (2015, October 27). Chemistry Stack Exchange. Retrieved from [Link]

  • NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, November 4). Synthesis of Alcohols via the Grignard Reaction [Video]. YouTube. Retrieved from [Link]

  • Lawesson, S. -O., & Yang, N. C. (n.d.). PHENYL t-BUTYL ETHER. Organic Syntheses. Retrieved from [Link]

  • Mrs Burton's Chemistry. (2018, March 12). Combining NMR and IR [Video]. YouTube. Retrieved from [Link]

  • Gilman, H., & Catlin, W. E. (n.d.). CYCLOHEXYLCARBINOL. Organic Syntheses. Retrieved from [Link]

  • Organic Chemistry Ir And Nmr Cheat Sheet. (n.d.). Sema. Retrieved from [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). CHEM 322. Retrieved from [Link]

  • Grignard successes and failures. (2016, February 18). Sciencemadness.org. Retrieved from [Link]

  • St John, T. (2018, April 13). NMR Analysis - Determining a Structure with IR and NMR [Video]. YouTube. Retrieved from [Link]

  • Supporting Information. (2015). The Royal Society of Chemistry. Retrieved from [Link]

Sources

Application Note: Probing Deep Hydrophobic Pockets in Fragment-Based Drug Discovery Using 3-(4-tert-butylphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized modern medicinal chemistry by utilizing low-molecular-weight compounds to efficiently sample chemical space and achieve high ligand efficiency [1]. While classical fragment libraries strictly adhere to the "Rule of Three" (Ro3) (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3)[2], targeting challenging lipophilic interfaces—such as protein-protein interactions (PPIs) or deep hydrophobic sub-pockets in kinases and bromodomains—often requires "advanced fragments" with pronounced 3D character and directed lipophilicity[3].

3-(4-tert-butylphenyl)cyclohexan-1-ol (CAS: 1432678-75-5) is a highly specialized building block designed for this exact purpose. It combines a bulky, highly lipophilic tert-butylphenyl anchor with a rigid, non-planar cyclohexanol ring[4][5]. This application note details the physicochemical rationale, structural mechanistic insights, and validated experimental protocols for deploying this molecule in FBDD campaigns.

Physicochemical Profiling

The structural architecture of 3-(4-tert-butylphenyl)cyclohexan-1-ol provides a unique balance of enthalpy-driven hydrophobic anchoring and entropy-favorable rigidity. The high fraction of sp3-hybridized carbons ( Fsp3​ ) breaks molecular planarity, which is critical for avoiding the flat, "brick dust" properties that plague many lipophilic fragments[4].

Table 1: Physicochemical Properties & FBDD Relevance

PropertyValueFBDD Relevance
Molecular Weight 232.36 DaComfortably below the Ro3 limit (<300 Da), leaving ample heavy-atom budget for fragment growing or linking[1][2].
H-Bond Donors (HBD) 1 (-OH)Minimizes the desolvation penalty while providing a specific vector for hinge region or solvent-network anchoring[3].
H-Bond Acceptors (HBA) 1 (-OH)Low HBA count reduces promiscuous, non-specific binding[3].
Fraction sp3 ( Fsp3​ ) 0.625 (10/16 carbons)High 3D character improves aqueous solubility and correlates strongly with progression to clinical phases[4].
Rotatable Bonds 2The rigid cyclohexyl-phenyl scaffold minimizes the entropic penalty ( ΔS ) upon target binding[4].

Mechanistic Insights: Targeting Hydrophobic Pockets

To successfully utilize this fragment, one must understand the causality behind its target interactions. The molecule operates via a dual-pharmacophore mechanism:

  • The tert-butylphenyl Anchor: This moiety is exceptionally lipophilic. In aqueous environments, water molecules form highly ordered clathrate structures around the tert-butyl group. When the fragment binds to a deep lipophilic pocket (e.g., the "WPF shelf" in BRD4 or Site II in M. tuberculosis InhA), these water molecules are released into bulk solvent, providing a massive entropic driving force for binding[6][7].

  • The Cyclohexanol Scaffold: Unlike floppy alkyl chains, the rigid cyclohexane ring projects the hydroxyl group at a defined trajectory. This allows the -OH to act as a bioisostere for water, engaging in hydrogen bonding with conserved residues at the solvent interface (e.g., Asn140 in bromodomains) while the hydrophobic tail remains buried[4][7].

Binding_Model cluster_protein Target Protein Interface cluster_ligand Fragment: 3-(4-tert-butylphenyl)cyclohexan-1-ol P1 Deep Hydrophobic Pocket (e.g., InhA Site II / BRD4 WPF) P2 Solvent Interface / Hinge (e.g., Asn140 / Y158) L1 tert-butylphenyl group (Lipophilic Anchor) L1->P1 Desolvation & Van der Waals L2 Cyclohexanol ring (sp3 Scaffold & H-bond Donor) L1->L2 Rigid C-C Bond L2->P2 Hydrogen Bonding (OH group)

Figure 1: Pharmacophore binding model for 3-(4-tert-butylphenyl)cyclohexan-1-ol in target pockets.

Experimental Workflows & Protocols

Because 3-(4-tert-butylphenyl)cyclohexan-1-ol is highly lipophilic, standard FBDD screening protocols must be adapted. High concentrations of lipophilic fragments can form colloidal aggregates in aqueous buffers, leading to non-specific protein denaturation and false-positive hits[1]. The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

Causality: DSF (Thermal Shift Assay) measures the stabilization of a protein's folded state upon ligand binding[1]. To prevent the tert-butylphenyl group from inducing colloidal aggregation, a non-ionic detergent (Tween-20) is introduced. If a thermal shift ( ΔTm​ ) persists in the presence of the detergent, the binding event is target-specific rather than an artifact of aggregation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl) supplemented with 0.01% (v/v) Tween-20 . Critical step: The detergent concentration must be below its critical micelle concentration (CMC) to avoid sequestering the fragment.

  • Protein-Dye Master Mix: Dilute the target protein to a final concentration of 2 µM. Add SYPRO™ Orange dye to a final concentration of 5X (from a 5000X stock).

  • Fragment Preparation: Prepare a 100 mM stock of 3-(4-tert-butylphenyl)cyclohexan-1-ol in 100% DMSO.

  • Assay Assembly: In a 384-well PCR plate, dispense 19 µL of the Protein-Dye Master Mix per well. Add 1 µL of the fragment stock (diluted in DMSO) to achieve a final fragment concentration of 1 mM and a final DMSO concentration of 5% (v/v).

  • Thermal Ramping: Seal the plate with an optically clear film. Centrifuge at 1000 x g for 1 minute to remove bubbles. Run the melt curve on an RT-PCR machine from 25°C to 95°C at a ramp rate of 1°C/minute, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the derivative of the melt curve to determine the melting temperature ( Tm​ ). A valid hit is defined as ΔTm​≥2.0∘C compared to the DMSO-only control.

Protocol 2: Hit Validation via X-Ray Crystallography Soaking

Causality: To rationally "grow" the fragment into a lead compound, high-resolution 3D structural data is mandatory[1]. The lipophilicity of this fragment makes traditional aqueous soaking difficult. Therefore, a co-solvent soaking approach utilizing PEG 400 is employed. PEG 400 acts as both a solubilizer for the tert-butylphenyl group and a cryoprotectant for the protein crystal.

Step-by-Step Methodology:

  • Crystal Preparation: Grow target protein crystals using sitting-drop or hanging-drop vapor diffusion until they reach dimensions of at least 50 x 50 x 50 µm.

  • Soaking Solution Formulation: Create a soaking solution consisting of the mother liquor supplemented with 10% (v/v) DMSO, 20% (v/v) PEG 400, and 25 mM of 3-(4-tert-butylphenyl)cyclohexan-1-ol. Sonicate the mixture for 5 minutes to ensure the fragment is fully dissolved.

  • Crystal Transfer: Using a nylon loop, carefully transfer 2-3 protein crystals into a 2 µL drop of the soaking solution.

  • Incubation: Seal the drop and incubate at 20°C for 2 to 24 hours. Note: Monitor the crystals visually. If cracking occurs within the first hour, reduce the fragment concentration to 10 mM or the DMSO to 5%.

  • Harvesting and Freezing: Loop the soaked crystal and plunge directly into liquid nitrogen. The PEG 400 in the soaking solution eliminates the need for a separate cryoprotection step.

  • Data Collection: Collect diffraction data at 100 K. Process the data and model the fragment into the Fo​−Fc​ electron density map, paying special attention to the orientation of the cyclohexanol hydroxyl group.

FBDD_Workflow A Fragment Library (Ro3 Compliant & Advanced) B Primary Screening (DSF with 0.01% Tween-20) A->B 500-1000 cmpds C Orthogonal Validation (NMR / SPR) B->C Hits (ΔTm > 2°C) D Structural Biology (X-Ray Co-solvent Soaking) C->D Confirmed Binders E Hit-to-Lead (Fragment Growing) D->E 3D Pose Acquired F 3-(4-tert-butylphenyl) cyclohexan-1-ol F->A Lipophilic Anchor

Figure 2: FBDD workflow integrating advanced lipophilic fragments with optimized screening conditions.

References

  • Congreve M, Carr R, Murray C, Jhoti H. "A 'rule of three' for fragment-based lead discovery?" Drug Discovery Today. 2003;8(19):876-877.

  • Hopkins AL, Groom CR, Alex A. "Ligand efficiency: a useful metric for lead selection." Drug Discovery Today. 2004;9(10):430-431.

  • Erlanson DA, McDowell RS, O'Brien T. "Fragment-based drug discovery." Journal of Medicinal Chemistry. 2004;47(14):3463–3482.

  • Huang L, et al. "Novel starting points for fragment-based drug design against human heat-shock protein 90 identified using crystallographic fragment screening." Acta Crystallographica Section D. 2025. (Referenced via RCSB PDB 7HAC).

  • Qin C, et al. "Targeting bromodomain-containing proteins: research advances of drug discovery." Signal Transduction and Targeted Therapy. 2021;6:320.

  • Schulz M, et al. "Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors." ChemRxiv. 2021.

Sources

Application Notes and Protocols for the Chiral Separation of 3-(4-tert-butylphenyl)cyclohexan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Stereoisomerism in Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is of paramount importance. Chiral molecules, which are non-superimposable mirror images of each other known as enantiomers, can exhibit markedly different pharmacological and toxicological profiles.[1][2] The U.S. Food and Drug Administration (FDA) has established guidelines that emphasize the need to characterize the effects of individual enantiomers of a chiral drug, making the development of robust enantioselective separation methods a critical step in drug discovery and development.[3]

This guide provides a detailed overview of techniques and starting protocols for the chiral separation of the enantiomers of 3-(4-tert-butylphenyl)cyclohexan-1-ol, a substituted cyclohexanol derivative. The presence of a chiral center at the hydroxyl-bearing carbon atom necessitates the separation and independent evaluation of its enantiomers. We will explore several powerful analytical techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), providing detailed, actionable protocols. Additionally, we will touch upon enzymatic kinetic resolution as a preparative-scale alternative.

I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Chiral Analysis

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most widely adopted technique for the analytical and preparative separation of enantiomers due to its versatility and high efficiency.[4][5] The primary mechanism of separation relies on the differential, transient diastereomeric complexes formed between the enantiomers and the chiral selector immobilized on the stationary phase.[4]

Causality Behind Experimental Choices for 3-(4-tert-butylphenyl)cyclohexan-1-ol

For a molecule like 3-(4-tert-butylphenyl)cyclohexan-1-ol, which contains a hydroxyl group (a hydrogen bond donor and acceptor), a bulky non-polar tert-butyl group, and an aromatic phenyl ring (capable of π-π interactions), polysaccharide-based CSPs are an excellent starting point.[6] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric inclusion within the polymer's helical structure.[6] Immobilized polysaccharide CSPs are particularly advantageous as they are compatible with a wider range of organic solvents, offering greater flexibility in method development.[7][8][9]

Workflow for Chiral HPLC Method Development

A systematic approach to method development is crucial for achieving a successful and robust chiral separation. The following workflow is recommended:

HPLC_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Racemic Sample of 3-(4-tert-butylphenyl)cyclohexan-1-ol Screen_CSPs Screen on Polysaccharide CSPs (e.g., Amylose & Cellulose derivatives) Start->Screen_CSPs Screen_Modes Test Normal Phase (NP) & Polar Organic (PO) Modes Screen_CSPs->Screen_Modes Analyze_Results Analyze Screening Results (Resolution > 1.5?) Screen_Modes->Analyze_Results Optimize_MP Optimize Mobile Phase (Solvent ratio, additives) Analyze_Results->Optimize_MP Partial Separation Final_Method Final Analytical Method Analyze_Results->Final_Method Baseline Separation Optimize_Params Optimize Flow Rate & Temperature Optimize_MP->Optimize_Params Validation Method Validation (Accuracy, Precision, Linearity) Optimize_Params->Validation Validation->Final_Method

Caption: A systematic workflow for chiral HPLC method development.

Protocol 1: Chiral HPLC Separation (Normal Phase)

This protocol provides a starting point for the chiral separation of 3-(4-tert-butylphenyl)cyclohexan-1-ol using a normal phase mobile phase.

Instrumentation:

  • HPLC system with a UV detector

Sample Preparation:

  • Dissolve the racemic standard in the mobile phase to a concentration of 1.0 mg/mL.

ParameterRecommended Starting ConditionRationale
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA)Broad applicability for a wide range of chiral compounds, including those with aromatic and hydroxyl groups.[7][8]
Column Dimensions 250 x 4.6 mm, 5 µmStandard analytical column dimensions for initial screening.
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)A common starting mobile phase for normal phase chiral separations. The ratio can be adjusted to optimize retention and resolution.
Additives 0.1% Diethylamine (DEA) for basic impurities or 0.1% Trifluoroacetic Acid (TFA) for acidic impuritiesAdditives can improve peak shape and reduce tailing, although they may not be necessary for a neutral compound like the target analyte.
Flow Rate 1.0 mL/minA typical starting flow rate for a 4.6 mm ID column.
Temperature 25 °CAmbient temperature is a good starting point. Temperature can be varied to affect selectivity.
Detection UV at 220 nmThe phenyl group should provide sufficient UV absorbance at this wavelength.
Injection Volume 5 µLA small injection volume is recommended to avoid column overloading.

Optimization Strategy:

  • If retention is too long, increase the percentage of IPA.

  • If resolution is poor, decrease the percentage of IPA or try a different alcohol modifier (e.g., ethanol).

  • Screen other polysaccharide-based CSPs, such as those based on cellulose derivatives (e.g., CHIRALCEL® OD), as they can offer complementary selectivity.[7]

II. Supercritical Fluid Chromatography (SFC): A Green and Efficient Alternative

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster analysis times and reduced organic solvent consumption compared to HPLC.[5] SFC typically uses supercritical carbon dioxide as the main mobile phase component, modified with a small amount of an organic solvent (modifier).[10]

Why SFC is a Good Choice for This Molecule

The principles of chiral recognition on polysaccharide-based CSPs are similar in both HPLC and SFC.[11] SFC can offer different selectivity compared to HPLC and is particularly well-suited for preparative scale purifications due to the ease of removing CO2 from the collected fractions.[1][11] The low viscosity of the mobile phase in SFC allows for higher flow rates without a significant increase in backpressure, leading to faster separations.[10]

Protocol 2: Chiral SFC Separation

This protocol outlines a starting point for developing a chiral SFC method for 3-(4-tert-butylphenyl)cyclohexan-1-ol.

Instrumentation:

  • SFC system with a UV or PDA detector and a back-pressure regulator.

Sample Preparation:

  • Dissolve the racemic sample in methanol or ethanol to a concentration of 1.0 mg/mL.

ParameterRecommended Starting ConditionRationale
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IC)Immobilized phases are robust and compatible with the modifiers used in SFC.[11]
Column Dimensions 150 x 4.6 mm, 3 µmShorter columns with smaller particles are often used in SFC for faster analysis.
Mobile Phase Supercritical CO2 / Methanol (80:20, v/v)Methanol is a common and effective modifier in SFC. The percentage can be adjusted to control retention.
Additives 0.1% Isopropylamine (IPA) or Diethylamine (DEA)Basic additives are often used in SFC to improve the peak shape of a wide range of compounds.
Flow Rate 3.0 mL/minHigher flow rates are typical in SFC due to the low viscosity of the mobile phase.
Outlet Pressure 150 barA standard back-pressure to maintain the CO2 in a supercritical state.
Temperature 40 °CA slightly elevated temperature is common in SFC.
Detection UV at 220 nm
Injection Volume 2 µL

Optimization Strategy:

  • A screening approach using multiple polysaccharide-based CSPs and different alcohol modifiers (e.g., methanol, ethanol, isopropanol) is highly effective for rapid method development.[1][10]

  • Varying the modifier percentage is the primary way to adjust retention and selectivity.

  • The type of additive can also significantly impact peak shape and resolution.

III. Gas Chromatography (GC): For Volatile Analytes

For analytes that are thermally stable and sufficiently volatile, chiral Gas Chromatography (GC) offers very high resolution.[12] The target molecule, 3-(4-tert-butylphenyl)cyclohexan-1-ol, may be amenable to GC analysis, potentially after derivatization to increase its volatility and improve peak shape.

Derivatization: A Key Step for GC Analysis

The hydroxyl group of the analyte can lead to peak tailing in GC. Derivatization to an ester (e.g., acetate) or a silyl ether can mitigate this issue. A simple acylation with acetic acid can be an effective strategy.[12][13]

Protocol 3: Chiral GC Separation (after Derivatization)

This protocol assumes the analyte has been derivatized to its acetate ester.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

Sample Preparation (Derivatization):

  • In a vial, mix the alcohol (2 mmol), acetic acid (3 mmol), and a catalytic amount of iodine (0.06 mmol).[12][13]

  • Heat the mixture at 100 °C for an appropriate time (e.g., 24-48 hours, requires optimization).[12]

  • After cooling, dissolve the reaction mixture in dichloromethane, filter, and inject into the GC.

ParameterRecommended Starting ConditionRationale
Chiral Stationary Phase Derivatized cyclodextrin-based capillary column (e.g., CP-Chirasil-DEX CB)Cyclodextrin-based CSPs are widely used in GC for the separation of a variety of chiral compounds, including alcohols and their derivatives.[12][14][15]
Column Dimensions 25 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for high-resolution capillary GC.
Carrier Gas Hydrogen or Helium
Inlet Temperature 250 °C
Detector Temperature 250 °C (FID)
Oven Program Start at 100 °C, hold for 1 min, then ramp at 5 °C/min to 220 °C, hold for 5 min.An initial temperature ramp is necessary to find the optimal elution temperature. Isothermal conditions can be used for optimization.
Injection Mode Split (e.g., 50:1)

Optimization Strategy:

  • The oven temperature program is a critical parameter for optimizing resolution in GC. Lower temperatures generally lead to better separation but longer analysis times.[15]

  • If derivatization is not desired, direct injection of the alcohol can be attempted, but peak shape may be suboptimal.

IV. Enzymatic Kinetic Resolution (EKR): A Preparative Approach

For obtaining larger quantities of the pure enantiomers, Enzymatic Kinetic Resolution (EKR) is a valuable technique.[16] EKR utilizes an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., acylation) on one enantiomer of a racemic mixture at a much higher rate than the other. This results in a mixture of the unreacted, enantiopure alcohol and the acylated, enantiopure product, which can then be separated by conventional chromatography.

Workflow for Enzymatic Kinetic Resolution

EKR_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_workup Phase 3: Work-up & Separation Start Racemic 3-(4-tert-butylphenyl)cyclohexan-1-ol Screen_Enzymes Screen Lipases (e.g., Candida antarctica Lipase B) Start->Screen_Enzymes Screen_Acyl_Donors Screen Acyl Donors (e.g., Vinyl acetate) Screen_Enzymes->Screen_Acyl_Donors Optimize_Conditions Optimize Solvent, Temperature, & Reaction Time Screen_Acyl_Donors->Optimize_Conditions Monitor_Reaction Monitor Conversion & ee (using Chiral HPLC/GC) Optimize_Conditions->Monitor_Reaction Quench_Reaction Quench Reaction at ~50% Conversion Monitor_Reaction->Quench_Reaction Separate_Products Separate Unreacted Alcohol from Acylated Product (e.g., Flash Chromatography) Quench_Reaction->Separate_Products Final_Products Final_Products Separate_Products->Final_Products Enantiopure Alcohol & Acylated Enantiomer

Caption: A general workflow for enzymatic kinetic resolution.

Protocol 4: Enzymatic Kinetic Resolution (Starting Conditions)

Materials:

  • Racemic 3-(4-tert-butylphenyl)cyclohexan-1-ol

  • Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene)

Procedure:

  • To a solution of the racemic alcohol (1 mmol) in an anhydrous solvent (10 mL), add the acyl donor (1.5-2.0 mmol).

  • Add the immobilized lipase (e.g., 20-50 mg/mmol of substrate).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess (ee) of the remaining alcohol and the formed ester using a developed chiral HPLC or GC method.

  • Stop the reaction when the conversion is close to 50% by filtering off the enzyme.

  • Remove the solvent under reduced pressure.

  • Separate the unreacted alcohol from the ester product using standard column chromatography on silica gel.

Optimization:

  • The choice of enzyme, acyl donor, solvent, and temperature can significantly affect the reaction rate and enantioselectivity (E-value). A screening of these parameters is essential for optimal results.

  • MTBE has been found to be a suitable solvent for many lipase-catalyzed resolutions.[16]

V. Method Validation

Once a suitable chiral separation method has been developed, it must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of other components.

  • Linearity: The response is directly proportional to the concentration over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The chiral separation of 3-(4-tert-butylphenyl)cyclohexan-1-ol is a crucial step for its development as a potential pharmaceutical agent. This guide provides a comprehensive overview and practical starting points for developing robust separation methods using HPLC, SFC, and GC with chiral stationary phases. The provided protocols, grounded in the principles of chiral recognition, offer a systematic approach to method development. While polysaccharide-based CSPs are a logical starting point for HPLC and SFC, cyclodextrin-based phases are recommended for GC. For preparative purposes, enzymatic kinetic resolution presents a highly effective strategy. Researchers and drug development professionals are encouraged to use these protocols as a foundation and to systematically optimize the parameters to achieve baseline separation for their specific analytical needs.

References

  • Chiral Technologies. (n.d.). Application Notes: Chiral. LCGC International. [Link]

  • Torres, S., et al. (2013). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. [Link]

  • Torres, S., et al. (2013). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Repositori Obert UdL. [Link]

  • Chiral Technologies Europe. (2013). Application guide helps to find the right chiral separation approach. Scientist Live. [Link]

  • Daicel Chiral Technologies. (n.d.). CHL_199 Sub2 Application Note_R4. [Link]

  • Daicel Chemical Industries Ltd. (n.d.). Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Shimadzu. (n.d.). Automated Optimization of Chiral Separation Parameters Using Nexera UC Chiral Screening System. [Link]

  • ASTEC. (2020). The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. [Link]

  • de Miranda, A. S., et al. (2021). Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. SciELO. [Link]

  • Evans, P., et al. (2009). The thio-adduct facilitated, enzymatic kinetic resolution of 4-hydroxycyclopentenone and 4-hydroxycyclohexenone. Organic & Biomolecular Chemistry. [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. [Link]

  • Phenomenex. (2022). The Chiral Notebook Reference Guide. [Link]

  • Chasse, J. (2026). Phenomenex Application Note. LCGC International. [Link]

  • Agilent Technologies, Inc. (n.d.). Enantiomers Analysis of racemic aromatic alcohols (phenyl substituted alcohols). [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Regalado, E. L., et al. (2022). Parallel chiral sub/supercritical fluid chromatography screening as a framework for accelerated purification of pharmaceutical targets. PubMed. [Link]

  • Basset, C., et al. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. International Labmate. [Link]

  • Welch, C. J., et al. (2014). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. [Link]

  • Gotor-Fernández, V., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. [Link]

  • Turner, N. J., & Truppo, M. D. (2021). Enzymatic Kinetic Resolution by Addition of Oxygen. PMC. [Link]

  • De Klerck, K., et al. (2013). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • ResearchGate. (n.d.). Enantioselective HPLC (A and B) and CE (C and D) analyses of compounds.... [Link]

  • da Silva, A. B., et al. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules. [Link]

  • Matencio, A. (2017). Novel methods of chiral separation. Mapping Ignorance. [Link]

  • Chen, J-R., et al. (2009). Enantioselective aldol reaction of cyclic ketones with aryl aldehydes catalyzed by a cyclohexanediamine derived salt in the presence of water. Tetrahedron. [Link]

  • Zhang, Y., et al. (2005). Enantioselective chromatography in drug discovery. PubMed. [Link]

  • Ilisz, I., et al. (2023). Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. PMC. [Link]

  • Li, T., et al. (2014). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Brieflands. [Link]

  • Goti, G., et al. (2019). Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. PMC. [Link]

  • Zhang, Y., et al. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules. [Link]

  • Virginia Tech. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. [Link]

Sources

Application Note: A Strategic Approach to Structure-Activity Relationship (SAR) Studies of 3-(4-tert-butylphenyl)cyclohexan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for SAR in Modern Drug Discovery

The journey from a hit compound to a clinical candidate is a meticulous process of iterative refinement. At the core of this endeavor lies the exploration of the Structure-Activity Relationship (SAR), which systematically investigates how modifications to a molecule's chemical structure influence its biological activity.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust SAR study for analogs of 3-(4-tert-butylphenyl)cyclohexan-1-ol. This scaffold represents a promising starting point for the development of modulators for a variety of biological targets, particularly G-protein coupled receptors (GPCRs) like the cannabinoid receptors, due to its lipophilic nature and conformational flexibility.[3][4]

A well-designed SAR study not only aims to enhance potency but also to optimize crucial drug-like properties, including selectivity, metabolic stability, and overall pharmacokinetic profile.[5][6] By understanding the intricate interplay between chemical structure and biological function, we can rationally design novel chemical entities with superior therapeutic potential.[7]

Part 1: Strategic Design of the Analog Library

The cornerstone of a successful SAR study is the thoughtful design of an analog library. The goal is to systematically probe the key regions of the parent molecule, 3-(4-tert-butylphenyl)cyclohexan-1-ol, to understand their contribution to biological activity. The molecule can be dissected into three primary regions for modification: the cyclohexanol core , the phenyl ring , and the tert-butyl group .

Modifications to the Cyclohexanol Core

The cyclohexanol ring provides a three-dimensional scaffold that dictates the spatial orientation of the other substituents. Modifications in this region can have a profound impact on receptor binding and functional activity.

  • Stereochemistry: The hydroxyl group and the phenyl ring can exist in various cis/trans isomeric forms. The synthesis and evaluation of all possible stereoisomers are critical to identify the optimal geometry for target engagement.

  • Ring Conformation: Introduction of substituents on the cyclohexanol ring can influence its conformational equilibrium (chair vs. boat). This can be explored by adding small alkyl groups or gem-dimethyl groups at various positions.

  • Hydroxyl Group Modification: The hydroxyl group is a potential hydrogen bond donor and acceptor. Its role can be investigated by:

    • Esterification/Etherification: To probe the necessity of the free hydroxyl group.

    • Replacement with other functional groups: Such as an amino group (to introduce a basic center) or a thiol group.

Modifications to the Phenyl Ring

The phenyl ring serves as a key lipophilic and aromatic interaction domain.

  • Positional Isomers: The tert-butylphenyl group can be moved from the 3-position to the 2- or 4-position of the cyclohexanol ring to assess the importance of its spatial vector.

  • Substitution Pattern: Introduction of various substituents on the phenyl ring can modulate electronic properties, lipophilicity, and metabolic stability. A systematic approach would involve:

    • Electron-donating groups: (e.g., -OCH3, -CH3)

    • Electron-withdrawing groups: (e.g., -Cl, -F, -CF3, -CN)

    • Hydrogen bond donors/acceptors: (e.g., -OH, -NH2, -CONH2)

    • These should be explored at the ortho, meta, and para positions relative to the cyclohexyl ring.

Modifications to the tert-Butyl Group

The bulky tert-butyl group significantly contributes to the molecule's lipophilicity and may be involved in hydrophobic interactions within the receptor binding pocket.

  • Size and Shape: The steric bulk can be varied by replacing the tert-butyl group with other alkyl groups of varying sizes (e.g., isopropyl, cyclohexyl).

  • Polarity: Introduction of polar functional groups within this lipophilic tail (e.g., replacing a methyl with a -CH2OH or -CH2OCH3) can probe for potential interactions with polar residues in the binding pocket and improve solubility.

The following diagram illustrates the overall workflow for the SAR study.

Caption: High-level workflow for the SAR study.

Part 2: Synthesis and Characterization of Analogs

A robust and flexible synthetic strategy is essential for the timely production of the designed analogs.

General Synthetic Scheme

A common route to synthesize 3-substituted cyclohexanols involves the Michael addition of an appropriate organometallic reagent to cyclohexenone, followed by reduction of the resulting ketone.

Protocol: Synthesis of 3-(4-tert-butylphenyl)cyclohexan-1-ol

  • Grignard Reagent Formation: Prepare the Grignard reagent from 4-tert-butylbromobenzene and magnesium turnings in anhydrous THF.

  • Michael Addition: Add the freshly prepared Grignard reagent to a solution of cyclohexenone in THF at -78 °C in the presence of a copper(I) catalyst (e.g., CuI).

  • Ketone Reduction: After completion of the Michael addition, reduce the resulting 3-(4-tert-butylphenyl)cyclohexanone using a reducing agent such as sodium borohydride (NaBH4) in methanol. This will yield a mixture of cis and trans isomers.

  • Purification: Separate the cis and trans isomers using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of each isomer using 1H NMR, 13C NMR, and mass spectrometry.

This general scheme can be adapted for the synthesis of the various designed analogs by using appropriately substituted starting materials.

Part 3: Biological Evaluation Cascade

A tiered approach to biological evaluation ensures efficient use of resources, with initial broad screening followed by more detailed characterization of promising compounds.

Primary Screening: Binding Affinity

The initial screen should assess the binding affinity of the analogs for the target receptor. A competitive radioligand binding assay is a robust and sensitive method for this purpose.[8][9][10]

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., CB1 or CB2).[11]

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]CP-55,940 for cannabinoid receptors) and a range of concentrations of the test compound.[12][13]

  • Incubation: Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).[11]

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.[9]

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.[8]

Secondary Screening: Functional Activity

Compounds with significant binding affinity should be further evaluated in functional assays to determine their efficacy (agonist, antagonist, or inverse agonist activity).

3.2.1 cAMP Accumulation Assay

For GPCRs that couple to Gαs or Gαi proteins, changes in intracellular cyclic AMP (cAMP) levels are a direct measure of receptor activation.[14][15]

Protocol: GloSensor™ cAMP Assay

  • Cell Culture: Use a cell line stably expressing the target receptor and a cAMP-sensitive biosensor (e.g., GloSensor™).[16][17]

  • Assay Plate Preparation: Seed the cells in a 384-well plate and allow them to attach.

  • Compound Addition: Add varying concentrations of the test compounds. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • Signal Detection: Measure the luminescence signal, which is proportional to the intracellular cAMP concentration.

  • Data Analysis: Plot the dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

3.2.2 Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET assays are powerful tools for studying protein-protein interactions in live cells and can be used to monitor G-protein activation or β-arrestin recruitment upon receptor activation.[18][19][20] This can provide insights into biased agonism, where a ligand preferentially activates one signaling pathway over another.[21][22]

Protocol: BRET Assay for β-arrestin Recruitment

  • Cell Transfection: Co-transfect cells with constructs for the target receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).[18]

  • Compound Stimulation: Add the test compounds at various concentrations.

  • BRET Measurement: Add the luciferase substrate (e.g., coelenterazine h) and measure the light emission at the acceptor and donor wavelengths.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the EC50.

The following diagram illustrates the signaling pathways that can be assessed.

GPCR_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein Gαβγ GPCR->G_Protein Activation Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruitment Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulation cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Signaling_G G-protein Signaling PKA->Signaling_G Signaling_Arrestin β-Arrestin Signaling Beta_Arrestin->Signaling_Arrestin

Caption: GPCR signaling pathways for functional assays.

Tertiary Screening: In Vitro ADME Properties

Lead compounds should be profiled for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.[23][24][25][26]

Key In Vitro ADME Assays:

  • Solubility: Determines the aqueous solubility of the compound.

  • LogP/LogD: Measures the lipophilicity of the compound, which influences its permeability and distribution.[27][28][29][30]

  • Metabolic Stability: Assesses the compound's stability in the presence of liver microsomes or hepatocytes.[31]

  • CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[23]

  • Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, which affects its free concentration and availability.

Part 4: Data Analysis and Iterative Design

The data generated from the biological and ADME assays should be compiled and analyzed to establish clear SAR trends.

Analog Modification Ki (nM) EC50 (cAMP, nM) EC50 (BRET, nM) LogD (pH 7.4) Metabolic Stability (t½, min)
Parent 3-(4-tert-butylphenyl)-cyclohexan-1-ol501201504.530
Analog 1 cis-isomer2560754.535
Analog 2 4-F-phenyl401001104.345
Analog 3 4-OCH3-phenyl802002504.120
Analog 4 Isopropyl instead of tert-butyl150>1000>10003.860

Table 1: Example SAR Data Table

This data can be used to build qualitative and quantitative SAR models (QSAR) to guide the design of the next generation of analogs with improved properties.[6] This iterative cycle of design, synthesis, and testing is the engine of lead optimization.[5][32][33]

Conclusion

A systematically designed and executed SAR study is a powerful strategy for advancing a hit compound towards a clinical candidate. By combining rational analog design, efficient synthesis, and a tiered biological evaluation cascade, researchers can gain a deep understanding of the molecular determinants of activity and optimize multiple parameters in parallel. This application note provides a comprehensive framework for undertaking such a study for 3-(4-tert-butylphenyl)cyclohexan-1-ol and its analogs, ultimately accelerating the discovery of novel therapeutics.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Stove, C. P., et al. (2015). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). Methods in Molecular Biology, 1335, 141-154.
  • Gαlvez, T., et al. (2017). Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins. Methods in Molecular Biology, 1654, 159-173.
  • PNAS. (2021, May 14). BRET-based effector membrane translocation assay monitors GPCR-promoted and endocytosis-mediated G q activation at early endosomes. Retrieved from [Link]

  • Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions in living cells. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). High-Throughput ADME services. Retrieved from [Link]

  • InfinixBio. (2026, March 6). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Frontiers Media. (n.d.). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Nature. (2024, November 21). Design of allosteric modulators that change GPCR G protein subtype selectivity. Retrieved from [Link]

  • National Toxicology Program. (2002, October 5). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Celtarys. (2025, October 7). Cannabinoid Receptor Binding and Assay Tools. Retrieved from [Link]

  • MDPI. (2024, May 3). Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor. Retrieved from [Link]

  • ResearchGate. (2025, October 22). (PDF) Designing allosteric modulators to change GPCR G protein subtype selectivity. Retrieved from [Link]

  • National Institutes of Health. (2016, March 7). Drug Design Strategies for GPCR Allosteric Modulators. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Springer. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Drug Lead Discovery and Optimization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Retrieved from [Link]

  • Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • ResearchGate. (2024, November 21). Design of allosteric modulators that change GPCR G protein subtype selectivity. Retrieved from [Link]

  • Frontiers Media. (2018, September 25). Computational Studies for Structure-Based Drug Designing Against Transmembrane Receptors: pLGICs and Class A GPCRs. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • ResearchGate. (2016, June). (PDF) Assay of CB1 Receptor Binding. Retrieved from [Link]

  • Fiveable. (2025, August 15). 3.2 Lead discovery and optimization - Medicinal Chemistry.... Retrieved from [Link]

  • University of Mississippi. (2017, April 12). Synthesis and Biological Evaluation of Cannabinoid Receptor Ligands. Retrieved from [Link]

  • Bruker. (n.d.). Lead Optimization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessing Allosteric Modulation of CB1 at the Receptor and Cellular Levels. Retrieved from [Link]

  • Patsnap. (2025, May 21). What are the methods of lead optimization in drug discovery?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Structure–activity relationship. Retrieved from [Link]

  • Google Patents. (n.d.). US5107038A - Process for the preparation of cyclohexanol derivatives.
  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Substituted Cyclohexanols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base specifically for researchers, chemists, and drug development professionals. Moving beyond basic reaction setups, this guide diagnoses complex stereochemical failures, explains the mechanistic causality behind reagent selection, and provides self-validating experimental protocols to ensure reproducible synthesis of substituted cyclohexanols.

Architectural Logic of Cyclohexanol Synthesis

Before troubleshooting specific reactions, it is critical to map the logical relationships between starting materials, reagents, and the thermodynamic stability of the desired diastereomers.

ReductionWorkflow Start Substituted Cyclohexanone Decision Target Diastereomer? Start->Decision Axial Axial Alcohol (e.g., cis-isomer) Decision->Axial Thermodynamically Less Stable Equatorial Equatorial Alcohol (e.g., trans-isomer) Decision->Equatorial Thermodynamically More Stable Bulky Use Bulky Hydride (L-Selectride) Equatorial Attack Axial->Bulky Small Use Small Hydride (LiAlH4 / NaBH4) Axial Attack Equatorial->Small ProtocolBulky Cool to -78°C in THF Bulky->ProtocolBulky ProtocolSmall Cool to 0°C in Et2O/EtOH Small->ProtocolSmall

Workflow for selecting reagents to control stereochemistry in cyclohexanone reductions.

Stereoselective Hydride Reduction of Cyclohexanones

FAQ 1: Why am I getting a poor diastereomeric ratio (d.r.) when reducing 4-tert-butylcyclohexanone with NaBH₄?

Causality & Mechanism: The stereoselectivity of hydride reductions is kinetically controlled and depends heavily on the transition state energy [[1]]([Link]). According to the Felkin-Anh model and transition state theory, small hydrides like NaBH₄ or LiAlH₄ prefer an axial attack to minimize torsional strain with adjacent equatorial C-H bonds as the transition state forms . This axial attack pushes the resulting hydroxyl group into the equatorial position, yielding the trans-alcohol. However, because the energetic difference between axial and equatorial transition states for small hydrides is not massive, you will often observe a mixed d.r. (typically 80:20).

Troubleshooting: To achieve high selectivity for the axial (cis) alcohol, you must override the torsional strain preference by introducing severe steric hindrance. Switch to a bulky reducing agent like L-Selectride (lithium tri-sec-butylborohydride). The immense steric bulk of the sec-butyl groups prevents the reagent from attacking axially due to 1,3-diaxial interactions, forcing an equatorial attack and yielding the cis-alcohol almost exclusively .

Quantitative Data: Reducing Agents vs. Stereoselectivity
Reducing AgentHydride SizePreferred Attack TrajectoryMajor Product (4-t-Bu-cyclohexanone)Typical d.r.
LiAlH₄ SmallAxialtrans (Equatorial OH)90:10
NaBH₄ SmallAxialtrans (Equatorial OH)80:20
L-Selectride Very BulkyEquatorialcis (Axial OH)>95:5
Self-Validating Protocol: Highly Diastereoselective Synthesis of cis-4-tert-butylcyclohexanol

This protocol incorporates built-in validation checkpoints to ensure the integrity of the air-sensitive reagents and the complete release of the product.

  • System Purge & Setup: Flame-dry a Schlenk flask under argon. Add 4-tert-butylcyclohexanone (1.0 eq) and anhydrous THF. Cool the system to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add L-Selectride (1.2 eq, 1.0 M in THF) dropwise via syringe.

    • Validation Checkpoint: If excessive bubbling occurs during addition, your system contains moisture, and the hydride is being prematurely quenched. Abort and re-dry your solvent.

  • Reaction: Stir for 2 hours at -78 °C.

  • Oxidative Quenching (Critical Step): Carefully add 3M NaOH, followed by 30% H₂O₂ dropwise.

    • Causality: The tri-sec-butylborane byproduct forms a tight, stable complex with the newly formed alkoxide. Simple aqueous workup will not break this bond, leading to artificially low yields. Oxidative cleavage with H₂O₂ is mandatory to release the free cyclohexanol.

  • Extraction & TLC Validation: Extract with diethyl ether.

    • Validation Checkpoint: Spot the organic layer on a silica TLC plate alongside the starting ketone. Stain with Phosphomolybdic Acid (PMA) and heat. The product alcohol will appear as a distinct dark blue spot with a significantly lower R_f value than the ketone.

Organometallic Addition to Hindered Cyclohexanones

FAQ 2: During Grignard addition to 2-methylcyclohexanone, I observe significant starting material recovery and enolization byproducts. How can I drive the 1,2-addition?

Causality & Mechanism: 2-substituted cyclohexanones are sterically hindered. Grignard reagents are not only nucleophiles but also strong bases. When the nucleophilic attack is slowed by the steric bulk of the 2-methyl group, the basic character of the Grignard reagent dominates . Instead of attacking the carbonyl carbon, it deprotonates the acidic alpha-proton, forming an enolate. Upon aqueous workup, this enolate simply protonates back to the starting ketone, resulting in high starting material recovery and poor yields of the 1-substituted cyclohexanol.

Troubleshooting: You must decouple the nucleophilicity from the basicity. Transmetalate your Grignard reagent using anhydrous Cerium(III) chloride (CeCl₃) to form an organocerium reagent prior to adding the ketone. Organocerium compounds are highly oxophilic and strongly nucleophilic, yet significantly less basic than their magnesium counterparts. This practically eliminates enolization side reactions and drives the 1,2-addition forward.

Catalytic Hydrogenation of Substituted Phenols

When scaling up, the direct catalytic hydrogenation of substituted phenols is an atom-economical route to cyclohexanols. However, controlling the diastereoselectivity requires a deep understanding of the heterogeneous catalyst surface mechanics.

PhenolPathway Phenol Substituted Phenol Enol Cyclohexenol Intermediate (Surface Bound) Phenol->Enol + H2 Ketone Cyclohexanone Intermediate Enol->Ketone Tautomerization CatRh Rh/C or Ru/C (Syn-addition) Ketone->CatRh CatPd Pd/Al2O3 (Desorption/Readsorption) Ketone->CatPd Cis cis-Cyclohexanol (Kinetic Product) Trans trans-Cyclohexanol (Thermodynamic Product) CatRh->Cis Fast H2 addition CatPd->Trans Equilibration

Mechanistic pathways for the catalytic hydrogenation of substituted phenols.

FAQ 3: How do I control the cis/trans selectivity when hydrogenating substituted phenols to cyclohexanols?

Causality & Mechanism: The hydrogenation of phenols proceeds via a partially hydrogenated cyclohexenol intermediate, which undergoes keto-enol tautomerism to form a cyclohexanone intermediate [[2]]([Link]). If you use standard Rh/C, Ru/C, or Ni catalysts, the hydrogen addition is extremely rapid and occurs via syn-addition to the surface-bound intermediate. This traps the molecule in its kinetic form, yielding predominantly the cis-cyclohexanol .

Troubleshooting: To synthesize the trans-isomer, switch to a Palladium on Alumina (Pd/Al₂O₃) catalyst . Palladium uniquely facilitates the rapid desorption and re-adsorption (π-facial exchange) of the cyclohexanone intermediate. This dynamic exchange allows the system to reach thermodynamic equilibrium, favoring the formation of the more stable trans-cyclohexanol .

Quantitative Data: Catalyst Effects on Phenol Hydrogenation
Catalyst SystemSubstrate ClassMechanism DominanceMajor DiastereomerReference
[Rh(COD)Cl]₂ / Rh/C Alkyl PhenolsSyn-addition (Kinetic Control)cis-Cyclohexanol
Pd/Al₂O₃ Alkyl PhenolsDesorption/Readsorption (Thermodynamic)trans-Cyclohexanol
Ni/SiO₂ PhenolsSyn-addition (Kinetic Control)cis-Cyclohexanol[[3]]([Link])
Self-Validating Protocol: trans-Selective Hydrogenation of p-Cresol
  • Reactor Loading: Load a high-pressure stainless steel autoclave with p-cresol (1.0 eq), 5 wt% Pd/Al₂O₃ catalyst (4 mol% Pd), and isopropanol as the solvent .

  • Atmosphere Control: Seal the reactor and purge three times with N₂ gas to remove oxygen, followed by three purges with H₂ gas.

  • Pressurization & Heating: Pressurize the reactor to 20 bar with H₂ and heat to 60 °C. Stir vigorously for 48 hours .

    • Validation Checkpoint: Monitor the pressure gauge. A steady pressure drop indicates active hydrogen consumption. A premature plateau before theoretical consumption is reached indicates catalyst poisoning (ensure your starting phenol is free of sulfur contaminants).

  • Workup: Cool the reactor to room temperature, carefully vent the excess H₂, and filter the mixture through a pad of Celite to remove the Pd/Al₂O₃ catalyst. Concentrate under reduced pressure to isolate trans-4-methylcyclohexanol.

References

  • A Benchmark of Density Functional Approximations For Thermochemistry and Kinetics of Hydride Reductions of Cyclohexanones. National Institutes of Health (NIH) - PMC.[Link]

  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. National Institutes of Health (NIH) - PMC. [Link]

  • Room-Temperature Hydrogenation of Phenol to Cyclohexanol Using Ru/C Nanosphere Catalysts. ResearchGate.[Link]

Sources

optimizing reaction conditions for the synthesis of 3-(4-tert-butylphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in stereoselective carbocycle synthesis. The synthesis of 3-(4-tert-butylphenyl)cyclohexan-1-ol is a classic two-step workflow requiring precise kinetic and stereoelectronic control.

This guide deconstructs the synthetic pathway—a Rhodium-catalyzed 1,4-conjugate addition followed by a diastereoselective hydride reduction—providing field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols.

Synthesis SM 2-Cyclohexen-1-one + 4-tBu-Ph-B(OH)2 Ketone 3-(4-tert-butylphenyl) cyclohexan-1-one SM->Ketone Rh(I) Catalyst 1,4-Addition Cis cis-3-(4-tert-butylphenyl) cyclohexan-1-ol (Equatorial OH) Ketone->Cis NaBH4 or LiAlH4 (Axial Attack) Trans trans-3-(4-tert-butylphenyl) cyclohexan-1-ol (Axial OH) Ketone->Trans L-Selectride (Equatorial Attack)

Fig 1: Stereodivergent synthetic workflow for 3-(4-tert-butylphenyl)cyclohexan-1-ol.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My Rh-catalyzed 1,4-addition yields are consistently low (<40%). TLC shows rapid consumption of the boronic acid but little product formation. What is happening?

Cause: You are likely observing protodeboronation (hydrolysis) of the 4-tert-butylphenylboronic acid. At elevated temperatures (e.g., 100 °C), the hydrolysis of the arylboronic acid outpaces the transmetalation step to the Rhodium catalyst[1]. Solution: You must accelerate the transmetalation step to allow the reaction to proceed at milder temperatures (35–50 °C). Switch your catalyst precursor from Rh(acac)(C2H4)2 to a hydroxorhodium complex like [Rh(OH)(cod)]2, or add an organic base (like Et₃N) to your current system. The basic environment quaternizes the arylboronic acid, drastically facilitating transmetalation to the Rh-OH species and suppressing competitive degradation[2].

CatalyticCycle RhOH Hydroxo-Rh Complex RhAr Aryl-Rh Complex RhOH->RhAr Transmetalation ArB(OH)2 (Rate Limiting) RhEnol Oxa-π-allyl-Rh Complex RhAr->RhEnol Insertion Enone RhEnol->RhOH Hydrolysis H2O

Fig 2: Mechanism of Rh-catalyzed 1,4-addition. Accelerating transmetalation prevents boronic acid decay.

Q2: How do I control whether I get the cis or trans diastereomer during the ketone reduction?

Cause: Stereocontrol is dictated by the steric bulk of your hydride source interacting with the constrained chair conformation of the intermediate ketone. The bulky 4-tert-butylphenyl group locks the cyclohexane ring into a chair where the aryl group sits strictly in the equatorial position to avoid severe 1,3-diaxial clashes[3]. Solution:

  • For the cis-isomer (1,3-diequatorial): Use a small hydride like NaBH₄. Small nucleophiles prefer axial attack to avoid the torsional strain associated with eclipsing the adjacent axial C-H bonds during equatorial attack. Axial attack pushes the resulting hydroxyl group into the equatorial plane, yielding the cis product[3],[4].

  • For the trans-isomer (1-axial, 3-equatorial): Use a bulky hydride like L-Selectride (Lithium tri-sec-butylborohydride). The massive steric bulk of L-Selectride causes severe 1,3-diaxial repulsion with the axial protons at C3 and C5 during an axial approach. Consequently, it is forced to undergo equatorial attack , pushing the hydroxyl group into the axial position to yield the trans product[3],[4].

Q3: I am attempting an asymmetric 1,4-addition using a chiral (S)-BINAP ligand, but my enantiomeric excess (ee) is near zero. Why?

Cause: If you are using strong inorganic bases (e.g., KOH) to accelerate the reaction, the hydroxide ions can coordinate directly to the Rhodium metal center, displacing the chiral phosphine ligand. This generates an achiral, free-phosphine Rh species that rapidly catalyzes the formation of racemic 3-(4-tert-butylphenyl)cyclohexan-1-one[2]. Solution: Eliminate strong inorganic bases. Instead, use a pre-formed cationic complex like [Rh((S)-binap)(nbd)]BF4 with a mild organic base like Et₃N, which accelerates transmetalation without stripping the chiral ligand from the metal center[2].

Part 2: Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure reaction integrity at every stage.

Protocol A: Synthesis of 3-(4-tert-butylphenyl)cyclohexan-1-one (1,4-Addition)
  • Preparation: In an oven-dried Schlenk flask under inert N₂ atmosphere, charge 4-tert-butylphenylboronic acid (1.5 equiv) and [Rh(OH)(cod)]₂ (3 mol% Rh).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane/H₂O (6:1 v/v, 0.3 M). Validation: The solution should turn a clear, pale yellow.

  • Initiation: Inject 2-cyclohexen-1-one (1.0 equiv) and Et₃N (1.0 equiv). Heat the biphasic mixture to 50 °C.

  • Monitoring: Stir for 4–6 hours. Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The UV-active enone SM (Rf ~0.4) should disappear, replaced by a new UV-active spot (Rf ~0.5) that stains dark blue with p-Anisaldehyde.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Cis-Selective Reduction (Small Hydride)
  • Preparation: Dissolve the purified 3-(4-tert-butylphenyl)cyclohexan-1-one (1.0 equiv) in anhydrous MeOH (0.2 M) and cool to 0 °C in an ice bath.

  • Reduction: Portion-wise, add NaBH₄ (1.5 equiv). Validation: Vigorous effervescence (H₂ gas evolution) confirms active hydride transfer.

  • Quench: After 1 hour, TLC should indicate complete consumption of the ketone. Carefully quench the reaction by adding saturated aqueous NH₄Cl until effervescence ceases.

  • Isolation: Extract with CH₂Cl₂ (3x), dry over MgSO₄, and concentrate to yield predominantly cis-3-(4-tert-butylphenyl)cyclohexan-1-ol.

Protocol C: Trans-Selective Reduction (Bulky Hydride)
  • Preparation: Dissolve the ketone (1.0 equiv) in anhydrous THF (0.2 M) under strict N₂ atmosphere. Cool to -78 °C using a dry ice/acetone bath.

  • Reduction: Dropwise, add L-Selectride (1.0 M in THF, 1.2 equiv). Stir for 2 hours at -78 °C.

  • Oxidative Quench (Critical Step): Unlike NaBH₄, L-Selectride leaves a trialkylborane byproduct bound to the alkoxide. You must perform an oxidative workup. Add H₂O (1 mL), followed by 3M NaOH (2 mL), and finally 30% H₂O₂ (2 mL). Warm to room temperature and stir for 1 hour. Validation: The oxidative cleavage of the C-B bond ensures the free alcohol is released into the organic phase.

  • Isolation: Extract with Et₂O, wash with saturated Na₂S₂O₃ to neutralize residual peroxide, dry, and concentrate to yield predominantly trans-3-(4-tert-butylphenyl)cyclohexan-1-ol.

Part 3: Quantitative Data Summary

The table below summarizes the expected stereochemical outcomes based on the reduction conditions applied to 3-(4-tert-butylphenyl)cyclohexan-1-one.

Reducing AgentTemp (°C)SolventMajor IsomerDiastereomeric Ratio (dr)Typical Yield
NaBH₄ 0 °CMeOHCis (1,3-diequatorial)~ 85:1590 - 95%
LiAlH₄ -78 °C to RTTHFCis (1,3-diequatorial)~ 75:2592 - 98%
L-Selectride -78 °CTHFTrans (1-ax, 3-eq)> 95:580 - 88%

References

  • Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates. Journal of the American Chemical Society. URL:[Link]

  • Rhodium-Catalyzed 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds: Large Accelerating Effects of Bases and Ligands. The Journal of Organic Chemistry. URL:[Link]

  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry. URL:[Link]

  • L & K Selectrides: Mechanisms and Applications. Scribd. URL:[Link]

Sources

Permeability Solutions Hub: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for small molecule permeability. As drug discovery moves increasingly into the beyond-Rule-of-5 (bRo5) chemical space to target complex protein-protein interactions, poor cellular penetrance has become a primary bottleneck.

This guide is designed for researchers and drug development professionals. It bypasses superficial advice to focus on the thermodynamic and mechanistic causality behind permeability failures, offering self-validating protocols and actionable chemical strategies.

Diagnostic Workflow: Pinpointing the Permeability Bottleneck

Before modifying your compound or formulation, you must definitively diagnose whether the failure stems from poor passive diffusion, active efflux, or a solubility-permeability interplay issue.

PermeabilityTroubleshooting Start Poor Cellular Efficacy (Permeability Suspected) Assay Run PAMPA & Bidirectional Caco-2 Start->Assay PAMPA_Low PAMPA: Low Caco-2 (A-B): Low Assay->PAMPA_Low Low passive diffusion PAMPA_High PAMPA: High Caco-2 (A-B): Low Assay->PAMPA_High High passive diffusion Passive Diagnosis: Poor Passive Permeability PAMPA_Low->Passive Efflux Diagnosis: Active Efflux (ER > 2) PAMPA_High->Efflux Sol1 Strategy 1: Prodrugs (Mask polar groups) Passive->Sol1 Sol2 Strategy 2: Chameleonicity (IMHBs, Macrocycles) Passive->Sol2 Sol3 Strategy 3: Efflux Inhibitors (e.g., Elacridar) or Structural Modification Efflux->Sol3

Diagnostic workflow for identifying and resolving small molecule permeability bottlenecks.

Frequently Asked Questions (FAQs)

Q1: My beyond-Rule-of-5 (bRo5) compound shows high target affinity but zero cellular penetrance. How can I fix this without losing potency?

A: Compounds in the bRo5 space (MW > 500 Da) often suffer from a high polar surface area (PSA), which thermodynamically restricts passive membrane diffusion. To overcome this, you must engineer molecular chameleonicity into your scaffold.

A chameleonic molecule adapts its 3D conformation based on the microenvironment's dielectric constant. In an aqueous environment, it exposes polar groups to maintain solubility. When interacting with the lipophilic cell membrane, it undergoes a hydrophobic collapse, forming intramolecular hydrogen bonds (IMHBs) that mask hydrogen bond donors and significantly reduce the 3D-PSA, allowing it to permeate. If your molecule is highly flexible, consider macrocyclization or targeted N-methylation to restrict conformational entropy and permanently shield polar functionalities[1].

Q2: We improved the aqueous solubility of our compound using surfactants, but now the Caco-2 permeability has dropped. Why?

A: This is a classic manifestation of the solubility-permeability interplay . While excipients like surfactants or cyclodextrins increase the apparent aqueous solubility by entrapping the drug in micelles, they simultaneously decrease the thermodynamic activity of the free drug in solution. Passive diffusion is strictly driven by the concentration gradient of the free, unassociated drug, not the total solubilized drug.

To resolve this, you must pivot to a prodrug strategy . Esterification or amidation of hydrophilic groups intrinsically increases the lipophilicity of the parent compound, facilitating passive diffusion without relying on permeability-hindering excipients. Once inside the intracellular space, ubiquitous esterases cleave the promoiety to release the active drug[2].

Q3: How do I distinguish between poor passive diffusion and active efflux?

A: You must run a bidirectional Caco-2 assay and calculate the Efflux Ratio (ER) . Measure the apparent permeability ( Papp​ ) in both the Apical-to-Basolateral (A-B, absorptive) and Basolateral-to-Apical (B-A, secretory) directions.

  • ER = Papp​(B−A)/Papp​(A−B) If the ER > 2, your compound is likely a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). To mechanistically validate this, repeat the assay in the presence of an efflux inhibitor (e.g., elacridar); if the A-B permeability increases and the ER drops to ~1, active efflux is confirmed.

Quantitative Data: Permeability Assay Benchmarks

Use the following standardized benchmarks to interpret your in vitro permeability data.

Assay SystemPrimary Mechanism AssessedLow Permeability Benchmark ( Papp​ )High Permeability Benchmark ( Papp​ )Key Limitations
PAMPA Passive transcellular diffusion only< 1.0×10−6 cm/s> 10.0×10−6 cm/sLacks active transporters and paracellular tight junctions.
Caco-2 Passive diffusion, active uptake, and efflux< 0.74×10−6 cm/s> 10.0×10−6 cm/sLong culture time (21 days); variable baseline expression of transporters.
MDCK Passive diffusion and specific transfected transporters< 1.0×10−6 cm/s> 10.0×10−6 cm/sNon-human origin (canine); requires transfection for specific human efflux targets.

Data parameters adapted from established pharmaceutical validation guidelines[3].

Self-Validating Experimental Protocol: Bidirectional Caco-2 Assay

To ensure trustworthiness, permeability assays cannot be run blindly. The following protocol embeds strict causality checks and self-validating mathematical gates to prevent false negatives caused by plastic binding, degradation, or monolayer collapse.

Objective: Quantify apparent permeability ( Papp​ ) and identify active efflux while ensuring data integrity through built-in mass balance and monolayer validation.

Step 1: Monolayer Integrity Verification (Pre-Assay)
  • Action: Culture Caco-2 cells on polycarbonate filter inserts for 21 days. Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter before dosing.

  • Causality & Validation: A confluent, polarized monolayer is strictly required to mimic the intestinal barrier. TEER values must exceed 300 Ω⋅cm2 [3]. If TEER is lower, the tight junctions are compromised, and paracellular leakage will yield falsely elevated permeability rates. Abort and do not proceed.

Step 2: Dosing and Sink Condition Maintenance
  • Action: Apply the test compound (typically 10 μM ) to the Apical (A) chamber for A-B transport, or Basolateral (B) chamber for B-A transport. Supplement the receiver chamber with 0.25% - 1% Bovine Serum Albumin (BSA).

  • Causality & Validation: Highly lipophilic or bRo5 compounds often suffer from non-specific binding to the plastic apparatus or poor aqueous solubility in the receiver chamber. Adding BSA maintains thermodynamic sink conditions, pulling the drug across the gradient and preventing artificial truncation of the Papp​ value.

Step 3: Sampling and LC-MS/MS Quantification
  • Action: Extract 50 μL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh, pre-warmed buffer. Quantify the analyte using LC-MS/MS.

Step 4: System Self-Validation & Data Calculation
  • Action: Calculate Papp​=C0​×AdQ/dt​ , where dQ/dt is the steady-state flux, C0​ is initial donor concentration, and A is the surface area.

  • Self-Validation Check 1 (Mass Balance): Calculate Recovery (%) = Amountdonor_initial​Amountreceiver​+Amountdonor_final​​×100 . If recovery is <80%, the assay is invalid. The missing mass indicates intracellular accumulation, lysosomal trapping, degradation, or plastic binding.

  • Self-Validation Check 2 (Post-Assay TEER): Re-measure TEER. It must remain ≥75% of the initial pre-assay value[3]. A significant drop indicates that your compound is cytotoxic and has disrupted the monolayer, rendering the Papp​ calculation biologically irrelevant.

References

  • Molecular properties, including chameleonicity, as essential tools for designing the next generation of oral beyond rule of five drugs. National Center for Biotechnology Information (NIH/PMC).[Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. National Center for Biotechnology Information (NIH/PMC).[Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Center for Biotechnology Information (NIH/PMC).[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-(4-tert-butylphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the mechanistic pitfalls of synthesizing 3-(4-tert-butylphenyl)cyclohexan-1-ol.

This synthesis is typically executed in two critical stages:

  • Conjugate Addition: The copper-catalyzed 1,4-addition of 4-tert-butylphenylmagnesium bromide to cyclohex-2-en-1-one.

  • Diastereoselective Reduction: The hydride reduction of the resulting ketone to the target alcohol.

Deviations in catalyst integrity, addition rates, or thermodynamic control can lead to a cascade of unexpected side products. The guide below dissects the causality behind these issues and provides self-validating protocols to ensure high-fidelity synthesis.

Pathway Visualization

G SM Cyclohex-2-en-1-one + ArMgBr Step1 1,4-Conjugate Addition SM->Step1 Cu Cu(I) Catalyst + TMSCl Cu->Step1 Catalytic Ketone 3-(4-tert-butylphenyl) cyclohexan-1-one Step1->Ketone Target Pathway Side1 1,2-Addition Product (Allylic Alcohol) Step1->Side1 Catalyst Failure Side2 Wurtz Coupling (Biphenyl derivative) Step1->Side2 Excess Oxidant Step2 NaBH4 Reduction (MeOH) Ketone->Step2 Cis cis-Alcohol (Major) (Equatorial OH) Step2->Cis Axial Attack Trans trans-Alcohol (Minor) (Axial OH) Step2->Trans Equatorial Attack

Reaction workflow of 3-(4-tert-butylphenyl)cyclohexan-1-ol synthesis and side product origins.

Section 1: Troubleshooting the Conjugate Addition (Step 1)

Q1: I am observing a significant amount of the 1,2-addition product (1-(4-tert-butylphenyl)cyclohex-2-en-1-ol) instead of the desired 1,4-ketone. Why is this happening? A1: Grignard reagents are "hard" nucleophiles that inherently prefer direct 1,2-addition to the highly electrophilic carbonyl carbon. To redirect the attack to the β -carbon, a Copper(I) salt is added to form a "softer" organocuprate intermediate . If you observe 1,2-addition, your transmetalation is failing. This is usually because the Cu(I) catalyst has degraded (oxidized to Cu(II)) or the Grignard addition rate exceeds the rate of cuprate formation. Mechanistic Solution: Ensure your CuI is freshly purified. More importantly, add Chlorotrimethylsilane (TMSCl) to the reaction mixture. TMSCl dramatically accelerates the conjugate addition by trapping the intermediate enolate as a silyl enol ether, which effectively suppresses competing 1,2-addition and prevents polymerization .

Q2: My GC-MS shows a large peak corresponding to 4,4'-di-tert-butylbiphenyl. How do I minimize this? A2: This is a Wurtz-type homocoupling product. It typically forms during the preparation of the Grignard reagent if the local concentration of the aryl bromide is too high relative to the magnesium surface area. It can also occur in the main reaction if trace oxygen induces oxidative coupling, a process readily mediated by Cu(I)/Cu(II) redox cycling. Mechanistic Solution: Prepare the Grignard reagent using a strict slow-addition protocol to a slight excess of activated Mg turnings. Thoroughly degas all solvents (e.g., via freeze-pump-thaw or rigorous argon sparging) to prevent oxygen-mediated coupling.

Section 2: Troubleshooting Reduction & Diastereoselectivity (Step 2)

Q3: The reduction of 3-(4-tert-butylphenyl)cyclohexan-1-one with NaBH₄ yields a mixture of diastereomers. How can I control the cis/trans ratio? A3: The bulky 4-tert-butylphenyl group locks the cyclohexane ring into a rigid chair conformation, occupying the equatorial position to minimize 1,3-diaxial steric clash. During reduction in protic solvents like methanol, Na⁺ and BH₄⁻ form contact ion pairs, and the transition state involves the complexation of the carbonyl oxygen with the sodium cation . Because the axial positions at C3 and C5 are occupied only by small hydrogen atoms, hydride attack predominantly occurs from the less sterically hindered axial face . This pushes the resulting hydroxyl group into the equatorial position, yielding the cis-1,3-disubstituted cyclohexane as the major product. Mechanistic Solution: To maximize the cis (equatorial alcohol) isomer, perform the reduction at lower temperatures (0 °C to -78 °C) to enhance facial selectivity. If the trans (axial alcohol) isomer is desired, switch to a bulky hydride source like L-Selectride, which is forced to attack from the equatorial face due to steric repulsion.

Q4: I am detecting a non-polar alkene side product (e.g., 3-(4-tert-butylphenyl)cyclohex-1-ene) after the reduction step. What caused this? A4: This is an elimination product. While the cis-alcohol is relatively stable, overly acidic workup conditions (e.g., using concentrated HCl to quench the NaBH₄) can protonate the newly formed hydroxyl group. This leads to an E1-type dehydration, driven by the thermodynamic stability of the resulting substituted alkene. Mechanistic Solution: Quench the reduction gently with saturated aqueous NH₄Cl or dilute 1M HCl to a pH no lower than 6.

Quantitative Data: Side Product Matrix
Reaction StepDeviation in ConditionPrimary Side Product ObservedTypical Yield ImpactCorrective Action
1. Conjugate Add. Absence of TMSCl additive1,2-addition (allylic alcohol)-30% to -50%Add 1.2 eq TMSCl before Grignard
1. Conjugate Add. Degraded CuI catalyst (Cu²⁺)1,2-addition (allylic alcohol)-40% to -60%Purify CuI via Soxhlet; use 5-10 mol%
1. Conjugate Add. High O₂ / Fast Grignard prep4,4'-di-tert-butylbiphenyl-15% to -25%Degas solvents; slow dropwise addition
2. NaBH₄ Reduction High temperature (RT/Reflux)trans-alcohol (axial OH)-10% to -20% (dr loss)Cool to 0 °C in MeOH; monitor exotherm
2. NaBH₄ Reduction Highly acidic quench (pH < 3)Cyclohexene derivatives-5% to -15%Quench with sat. NH₄Cl to pH ~6
Validated Experimental Protocols
Protocol A: Copper-Catalyzed Conjugate Addition (with TMSCl Trapping)

Self-Validation Checkpoint: A successful transmetalation is visually indicated by the transition of the suspension to a homogeneous, slightly yellow solution. If the solution turns dark brown or black immediately, the Cu(I) has oxidized, and the reaction will likely fail.

  • Activation: Flame-dry a Schlenk flask under argon. Add purified CuI (0.05 eq) and anhydrous THF (0.2 M relative to enone). Cool the suspension to -78 °C.

  • Substrate Addition: Add TMSCl (1.2 eq) and cyclohex-2-en-1-one (1.0 eq) to the suspension. Stir for 5 minutes.

  • Nucleophile Addition: Slowly add freshly prepared 4-tert-butylphenylmagnesium bromide (1.1 eq, 1.0 M in THF) via a syringe pump over 1 hour. Crucial: Fast addition outpaces cuprate formation, leading to 1,2-addition.

  • Maturation: Stir for 2 hours at -78 °C, then allow the mixture to gradually warm to 0 °C.

  • Quench & Hydrolysis: Add saturated aqueous NH₄Cl to hydrolyze the silyl enol ether intermediate and solubilize copper salts. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate to yield the crude ketone.

Protocol B: Diastereoselective Reduction

Self-Validation Checkpoint: The evolution of hydrogen gas should be steady but controllable. Complete conversion is validated by the disappearance of the UV-active ketone spot on TLC (Rf ~0.5 in 4:1 Hexanes:EtOAc) and the appearance of a strongly anisaldehyde-staining spot for the alcohol (Rf ~0.3).

  • Preparation: Dissolve the crude 3-(4-tert-butylphenyl)cyclohexan-1-one in anhydrous MeOH (0.2 M).

  • Cooling: Cool the solution strictly to 0 °C using an ice bath to maximize axial hydride attack.

  • Reduction: Add NaBH₄ (1.5 eq) in small portions over 15 minutes to control hydrogen evolution and prevent thermal spikes.

  • Monitoring: Stir at 0 °C for 1 hour. Monitor via TLC until complete consumption of the ketone is observed.

  • Mild Quench: Quench carefully with saturated aqueous NH₄Cl (to pH 6) to destroy excess hydride without triggering dehydration. Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the pure cis-3-(4-tert-butylphenyl)cyclohexan-1-ol.

References
  • Title: Metal-catalyzed asymmetric conjugate addition reaction: formation of quaternary stereocenters Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: The Conjugate Addition Reaction Source: Transition Metals for Organic Synthesis (University of Geneva Archive) URL: [Link]

  • Title: Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

Technical Support Center: Optimization of HPLC Separation for 3-(4-tert-butylphenyl)cyclohexan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC separation of 3-(4-tert-butylphenyl)cyclohexan-1-ol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to overcome common challenges encountered during the chromatographic analysis of these specific isomers.

Introduction

3-(4-tert-butylphenyl)cyclohexan-1-ol possesses two chiral centers, leading to the existence of four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These stereoisomers can be grouped into two pairs of enantiomers and two pairs of diastereomers. Due to their distinct three-dimensional arrangements, these isomers can exhibit different pharmacological and toxicological profiles. Consequently, their accurate separation and quantification are critical in pharmaceutical development.

Unlike enantiomers, which have identical physicochemical properties in an achiral environment, diastereomers have different physical properties and can often be separated using standard, achiral HPLC columns.[1] This guide will focus on the optimization of both achiral and chiral HPLC methods to resolve these complex isomeric mixtures.

Troubleshooting Guide

This section addresses specific problems you may encounter during the HPLC separation of 3-(4-tert-butylphenyl)cyclohexan-1-ol isomers.

Issue 1: Poor Resolution or Co-elution of Diastereomer Peaks

Q: My diastereomers are co-eluting or showing very poor resolution on a C18 column. What are the primary steps to improve separation?

A: Poor resolution is fundamentally a selectivity problem. To improve it, you need to alter the chromatographic conditions to enhance the differences in how the diastereomers interact with the stationary and mobile phases.[1]

Step-by-Step Troubleshooting:

  • Modify the Mobile Phase Composition: This is often the most effective first step.[1][2]

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or vice-versa. These solvents exhibit different selectivities.

    • Adjust the Organic/Aqueous Ratio: Systematically vary the percentage of the organic solvent in small increments (e.g., 2-5%) to find the optimal composition that maximizes resolution.[1]

    • Introduce a Different Solvent: In some cases, adding a third solvent like isopropanol or tetrahydrofuran (THF) can significantly alter selectivity. However, be mindful of solvent miscibility and system pressure.

  • Optimize the Column Temperature:

    • Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions.

    • Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 55°C).[1] Lower temperatures can sometimes increase selectivity, but will also increase retention times and pressure.[3] Conversely, higher temperatures can improve peak efficiency but may decrease selectivity.

  • Adjust the Flow Rate:

    • Lowering the flow rate can sometimes improve resolution, but it will also lead to longer run times.[1][4] This is a trade-off between resolution and analysis time.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next critical variable.[1]

    • Consider a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. These offer different retention mechanisms (π-π interactions) compared to a standard C18 column and can be effective for separating aromatic compounds and their isomers.

Issue 2: Peak Tailing, Fronting, or Splitting

Q: I am observing significant peak tailing for all my isomer peaks. What are the likely causes and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on the silica support.[5]

Troubleshooting Peak Shape Issues:

ProblemCommon CausesRecommended Solutions
Peak Tailing - Secondary interactions with silanol groups.[5] - Column contamination or degradation.[6][7] - Mismatch between sample solvent and mobile phase.[7]- Use a modern, high-purity, end-capped column. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active silanol sites. - Ensure the sample is dissolved in the mobile phase or a weaker solvent.[6][7] - Clean the column according to the manufacturer's instructions.
Peak Fronting - Column overload (injecting too much sample).[5] - Sample solvent is much stronger than the mobile phase.- Reduce the injection volume or the sample concentration.[4][5] - Match the injection solvent with the initial mobile phase composition.[5]
Split Peaks - Column bed collapse or void at the column inlet.[6] - Partially blocked frit. - Incomplete sample dissolution.[5]- Replace the column.[6] - Reverse-flush the column (if permitted by the manufacturer). - Ensure the sample is fully dissolved before injection.

Workflow for Diagnosing Peak Shape Problems:

G start Identify Peak Shape Problem (Tailing, Fronting, Splitting) check_all_peaks Does it affect all peaks? start->check_all_peaks system_issue System Issue Likely (e.g., dead volume, leak) check_all_peaks->system_issue Yes some_peaks Analyte-Specific Issue check_all_peaks->some_peaks No check_fittings Check fittings, tubing, and connections system_issue->check_fittings end Problem Resolved check_fittings->end check_sample_prep Review Sample Preparation some_peaks->check_sample_prep dissolution Ensure complete dissolution check_sample_prep->dissolution solvent_match Match sample solvent to mobile phase dissolution->solvent_match check_method Review Method Parameters solvent_match->check_method overload Reduce sample concentration/volume check_method->overload column_health Assess Column Health overload->column_health clean_column Clean or replace column column_health->clean_column clean_column->end G start Start: Method Development Goal (Separate Diastereomers) screen_cols 1. Column & Mobile Phase Screening - C18, Phenyl Columns - ACN/H2O, MeOH/H2O Gradients start->screen_cols select_best Select Best Column/Solvent System screen_cols->select_best optimize_mp 2. Mobile Phase Optimization - Convert to Isocratic - Fine-tune % Organic select_best->optimize_mp optimize_temp 3. Temperature Optimization - Test at 25°C, 40°C, 55°C optimize_mp->optimize_temp select_final Select Final Conditions optimize_temp->select_final validate 4. Method Validation - Reproducibility - Robustness select_final->validate end Final Method validate->end

Caption: Workflow for HPLC method development.

References

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). alwsci.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. (2024, October 14). YouTube.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography.
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers. Benchchem.
  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017, November 30). Chromatography Today.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Exploring the Different Mobile Phases in HPLC. (2024, October 22). Moravek.
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate.
  • Comparative study on separation of diastereomers by HPLC. (2014, August 5). ResearchGate.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare.
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharm Anal Acta.
  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC.
  • Novel Separation Approach for Multiple Chiral Center Molecules. Sigma-Aldrich.
  • Comparative study on separation of diastereomers by HPLC. (2003, February 1). R Discovery.
  • A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones. Benchchem.
  • Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing.
  • Optimization and Validation of the Reversed-Phase High-Performance Liquid Chromatography with Fluorescence Detection Method for the Separation of Tocopherol and Tocotrienol Isomers in Cereals, Employing a Novel Sorbent Material. (2012). ACS Publications.
  • Influence of mobile phase composition on retention factors in different HPLC systems with chemically bonded stationary phases. (2003, July 15). PubMed.
  • Separation of 3-(4-tert-Butylphenyl)-2-methylpropanal on Newcrom R1 HPLC column. SIELC Technologies.
  • Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). HPLC Primer.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • 3 & 4 tert-butylphenol – isomers separation. MEGA.
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International.

Sources

Technical Support Center: Stability & Troubleshooting for 3-(4-tert-butylphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(4-tert-butylphenyl)cyclohexan-1-ol . This guide is designed for researchers, analytical chemists, and drug development professionals working with this sterically hindered secondary alcohol. Due to the unique conformational dynamics introduced by the bulky tert-butylphenyl moiety, this compound exhibits specific vulnerabilities in solution, including stereoisomer-dependent oxidation, acid-catalyzed dehydration, and aggregation.

This guide synthesizes thermodynamic principles with field-proven methodologies to help you troubleshoot degradation issues and maintain compound integrity during your assays.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my compound rapidly degrade into a ketone during routine storage in solution?

The Causality: The degradation you are observing is likely oxidative, and its rate is highly dependent on the stereochemistry of your specific batch. The massive steric bulk of the tert-butylphenyl group acts as a conformational anchor, heavily favoring the equatorial position to avoid severe 1,3-diaxial strain[1].

Because the ring is "locked," the position of the hydroxyl group is dictated entirely by the isomer:

  • In the cis-1,3 isomer , the hydroxyl group is equatorial.

  • In the trans-1,3 isomer , the hydroxyl group is forced into the axial position[1].

As a fundamental rule of organic chemistry, 2[2]. This is driven by the thermodynamic relief of 1,3-diaxial steric strain when the sp³-hybridized carbon converts to an sp²-hybridized planar carbonyl carbon. If your solution is oxidizing rapidly, you likely have a high concentration of the trans isomer exposed to dissolved oxygen. The Solution: Purge all storage solvents with Argon to displace dissolved O₂, store in amber vials to prevent photo-initiated radical oxidation, and maintain temperatures at -20°C.

Q2: I am detecting an alkene byproduct (mass -18 Da) in my LC-MS runs. What causes this and how do I prevent it?

The Causality: You are observing the dehydration of the secondary cyclic alcohol into 3-(4-tert-butylphenyl)cyclohex-1-ene. Under acidic conditions (even mild Lewis or Brønsted acids in unbuffered aqueous media), secondary cyclic alcohols undergo an 3[3]. The hydronium ion protonates the hydroxyl group, turning it into a superior leaving group (water). The subsequent loss of water forms a carbocation, which then loses a proton to form the alkene double bond[4]. The Solution: Strictly control the pH of your aqueous assays. Ensure your buffers are maintained at a pH of 7.0–7.5. Avoid the use of acidic modifiers (like 0.1% Formic Acid) in your LC-MS sample preparation if prolonged queue times are expected before injection.

Q3: The compound precipitates or yields inconsistent concentration readouts in aqueous biological assays. What is the optimal solvent matrix?

The Causality: The highly lipophilic 4-tert-butylphenyl moiety drastically reduces the aqueous solubility of the molecule, leading to rapid aggregation, micelle formation, or outright precipitation in standard PBS or HEPES buffers. The Solution: Utilize a co-solvent system. Pre-dissolving the compound in 100% DMSO and keeping the final assay concentration of DMSO between 1% and 5% is standard. For highly sensitive cell-based assays where DMSO toxicity is a concern, encapsulating the compound in Hydroxypropyl-β-Cyclodextrin (HP-β-CD) provides a hydrophobic cavity for the tert-butylphenyl group, maintaining solubility without organic solvents.

Part 2: Visualizing Degradation and Formulation Workflows

Degradation A 3-(4-tert-butylphenyl) cyclohexan-1-ol B Oxidation (Ketone) A->B O2 / Free Radicals (Axial OH prone) C Dehydration (Alkene) A->C H+ (Acidic pH) E1 Mechanism D Stable Solvated State A->D pH 7.4 Buffer + Antioxidants

Figure 1: Primary degradation pathways of 3-(4-tert-butylphenyl)cyclohexan-1-ol in solution.

Formulation Start Assess Assay Type Aq Aqueous Biological Assay Start->Aq Org Organic Synthesis / Storage Start->Org Aq_Sol Add 5-10% DMSO or HP-β-Cyclodextrin Aq->Aq_Sol Org_Sol Use Anhydrous Non-Oxidizing Solvents Org->Org_Sol Aq_pH Buffer to pH 7.0-7.5 (Prevent Dehydration) Aq_Sol->Aq_pH Org_Store Purge with Argon Store at -20°C Org_Sol->Org_Store

Figure 2: Decision matrix for formulating stable solutions based on downstream applications.

Part 3: Quantitative Data & Stability Profiles

The following table summarizes the thermodynamic vulnerabilities of the compound based on its stereochemistry and environmental triggers.

StereoisomerHydroxyl PositionPrimary RiskDegradation CatalystMitigation Strategy
cis-1,3 EquatorialDehydrationBrønsted Acids (pH < 6.0)Maintain pH > 7.0; avoid acidic buffers and unbuffered water.
trans-1,3 AxialOxidationDissolved O₂, UV LightDegas solvents; use Argon blanket; store in amber vials in the dark.
Mixed VariesAggregationAqueous Media (Low polarity)Utilize 1-5% DMSO or complex with HP-β-Cyclodextrin.

Part 4: Experimental Protocols

To ensure a self-validating system, the following protocol must be used to generate a highly stable, oxidation-resistant 10 mM stock solution. By controlling the dissolved oxygen and pH, you eliminate the causal factors of both oxidation and dehydration.

Protocol: Preparation of a Stabilized 10 mM Stock Solution

Materials Required:

  • 3-(4-tert-butylphenyl)cyclohexan-1-ol (Lyophilized powder)

  • Anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO)

  • Argon gas (High purity)

  • Amber glass HPLC vials with PTFE/Silicone septa

Step-by-Step Methodology:

  • Solvent Degassing: Transfer 10 mL of anhydrous DMSO into a clean, dry glass vial. Submerge a long needle connected to an Argon gas line directly into the solvent. Sparge the DMSO with Argon for 15 minutes at a gentle bubble rate to displace dissolved oxygen.

  • Equilibration: Allow the lyophilized 3-(4-tert-butylphenyl)cyclohexan-1-ol powder to reach room temperature in a desiccator before opening to prevent atmospheric moisture condensation (which can introduce acidic protons or alter solubility).

  • Dissolution: Weigh the appropriate mass of the compound (e.g., 23.24 mg for 1 mL of 10 mM solution) and transfer it to an amber glass vial. Add the degassed DMSO.

  • Homogenization: Vortex the solution gently for 30 seconds. Do not sonicate, as ultrasonic cavitation can generate localized heat and free radicals that initiate oxidation.

  • Inert Blanketing & Storage: Flush the headspace of the amber vial with a gentle stream of Argon for 10 seconds. Immediately cap the vial tightly with a PTFE-lined septum. Store the aliquots at -20°C.

  • Validation Step: To validate stability, analyze an aliquot via LC-MS (using a neutral mobile phase to prevent in-source dehydration) at Day 0 and Day 30. The absence of the [M-18] peak (alkene) and the [M-2] peak (ketone) confirms the integrity of the protocol.

References

  • Towards understanding and predicting the hydronium ion catalyzed dehydration of cyclic- primary, secondary and tertiary alcohols. OSTI.GOV. Retrieved from: [Link]

  • Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry. Retrieved from:[Link]

  • Draw all the chair conformations for trans-4-tert-butylcyclohexanol and identify the most stable conformation. AskFilo. Retrieved from: [Link]

  • As a rule, axial alcohols oxidize somewhat faster than equatorial alcohols. Vaia / StudySmarter. Retrieved from:[Link]

Sources

refining molecular models of 3-(4-tert-butylphenyl)cyclohexan-1-ol for better docking results

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Computational Chemistry & Ligand Design Support Center. As a Senior Application Scientist, I have designed this portal to address the specific stereochemical and conformational challenges encountered when preparing 3-(4-tert-butylphenyl)cyclohexan-1-ol for molecular docking.

This guide moves beyond basic software manuals. It explores the physical chemistry and causality behind docking artifacts, providing you with a self-validating workflow to ensure your virtual screening yields experimentally viable hits.

🔬 Section 1: Core Troubleshooting & FAQs

Q1: Why are my docking scores for 3-(4-tert-butylphenyl)cyclohexan-1-ol unusually high, yet the experimental binding affinity (in vitro) remains poor? A1: You are likely encountering a classic "false positive" driven by the extreme lipophilicity of the tert-butyl group.

  • The Causality: Empirical scoring functions (like Glide SP or AutoDock Vina) calculate binding affinity by heavily rewarding van der Waals contacts and hydrophobic surface area burial. Because the bulky 4-tert-butylphenyl group is highly lipophilic, it acts as an "affinity anchor," non-specifically filling hydrophobic sub-pockets in your target receptor[1]. This artificially inflates the docking score, masking the fact that the C1-hydroxyl group may have terrible hydrogen-bonding geometry.

  • The Solution: Switch from Standard Precision (SP) to Extra Precision (XP) scoring, which applies harsher penalties for desolvation and non-optimal polar interactions[2]. Furthermore, validate the pose using MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area continuum solvation) rescoring to properly account for the implicit solvation penalty of the bulky hydrophobic tail[3][4].

Q2: My docking software only outputs one binding pose for the cyclohexane ring. Is this physically accurate? A2: No. This is a critical sampling failure.

  • The Causality: Standard rigid-receptor/flexible-ligand docking algorithms often freeze the core ring system if the input 3D conformer is trapped in a local energy minimum during initial 2D-to-3D conversion[5]. Cyclohexane undergoes continuous conformational inversion (ring-flipping) between two chair forms, passing through a twist-boat intermediate[6]. If you bypass comprehensive 3D conformational sampling prior to docking, the software will only dock the singular chair conformation generated by your initial SMILES string.

  • The Solution: You must perform a pre-docking low-mode molecular dynamics (LLMOD) or Monte Carlo conformational search to explicitly generate the alternate chair and twist-boat conformers, exporting them as an ensemble for the docking grid[7][8].

Q3: How does the cis vs. trans stereochemistry of this specific molecule alter my docking preparation? A3: The stereochemistry at C1 and C3 dictates the entire 3D vector of your pharmacophore.

  • The Causality: The 4-tert-butylphenyl group is exceptionally bulky. To avoid severe 1,3-diaxial steric clashes, this group will exclusively lock into the equatorial position on the cyclohexane ring[9].

    • If you are modeling the cis-1,3 isomer , the C1-hydroxyl group will also sit in the highly stable equatorial position (e,e conformer).

    • If you are modeling the trans-1,3 isomer , the equatorial lock of the bulky phenyl group forces the C1-hydroxyl group into the axial position (e,a conformer)[9].

  • The Solution: If you do not explicitly define the stereocenters (1R,3S / 1S,3R for cis; 1R,3R / 1S,3S for trans) during ligand preparation, the software may generate a racemic mixture or force a high-energy diaxial conformer, resulting in failed hydrogen-bonding predictions[10].

📊 Section 2: Quantitative Conformational Data

To understand the energy landscape of your ligand, reference this quantitative breakdown of steric strain based on isomer and conformation. Poses exceeding a 3.0 kcal/mol penalty should be automatically filtered out of your docking ensemble.

IsomerConformation4-tert-butylphenyl PositionC1-OH PositionRelative Steric Strain (kcal/mol)Docking Viability
cis-1,3 Chair (e,e)EquatorialEquatorial0.0 (Global Minimum)High
cis-1,3 Chair (a,a)AxialAxial> 4.5Unviable (Severe 1,3-diaxial clash)
trans-1,3 Chair (e,a)EquatorialAxial~ 0.9High (Requires OH rotamer optimization)
trans-1,3 Chair (a,e)AxialEquatorial> 3.5Low (Bulky group forced axial)

⚙️ Section 3: Self-Validating Ligand Preparation Workflow

To prevent the generation of false positives and unviable conformers, implement this step-by-step, self-validating methodology. A protocol is "self-validating" when each step contains an internal quality gate that halts the process if physical chemistry rules are violated.

Step 1: Stereochemical Enumeration & 2D-to-3D Conversion

  • Input the 2D structure into a ligand preparation module (e.g., LigPrep, OpenBabel)[10].

  • Explicitly define the chiral centers at C1 and C3.

  • Validation Gate: Ensure the output generates exactly 4 distinct stereoisomers (max 32 per ligand is standard, but 4 are mathematically possible here)[3]. If fewer are generated, check your input SMILES for missing isotopic or stereochemical flags.

Step 2: Cyclohexane Ring Conformational Sampling

  • Execute a Monte Carlo multiple-minimum (MCMM) or LLMOD conformational search[8].

  • Set the algorithm to sample ring-inversions (chair-to-chair flips) and C1-O bond rotations (120° increments for the hydroxyl rotamer).

  • Validation Gate (Energy Thresholding): Apply a strict energy window of 5.0 kcal/mol relative to the global minimum[9]. If the output ensemble contains a cis-(a,a) conformer, your energy thresholding has failed. Discard and recalibrate.

Step 3: Force Field Minimization & Charge Assignment

  • Assign the OPLS4 force field. Older force fields (like MMFF94) may struggle to accurately parameterize the steric repulsion and dihedral rotational barriers of the bulky tert-butyl group attached to a flexible ring[3][11].

  • Calculate partial atomic charges using a quantum mechanical method (e.g., RESP fitting via GAMESS) to accurately model the polarized hydroxyl group[12].

  • Validation Gate: Monitor the geometry minimization gradient. The process must converge to an RMSD gradient of at least 0.05 Å/mol[11]. If it fails to converge, the starting conformer is likely trapped in a high-energy steric clash.

Step 4: Ensemble Docking Execution

  • Instead of docking a single rigid structure, export the top 3-5 lowest-energy conformers (representing valid chair forms and OH rotamers) into your docking grid[7].

🗺️ Section 4: Visualizing the Logic

Below is the computational logic pathway for the self-validating workflow described above.

LigandPrepWorkflow N1 Input 2D SMILES 3-(4-tert-butylphenyl)cyclohexan-1-ol N2 Stereoisomer Enumeration (C1 & C3 Chiral Centers) N1->N2 Define 1R/1S, 3R/3S N3 Conformational Search (Chair/Twist-Boat Sampling) N2->N3 Ring Inversion N4 N4 N3->N4 1,3-Diaxial Check N5 OPLS4 Minimization & Charge Assignment N4->N5 Geometry Opt. N6 Ensemble Docking (Flexible Ligand) N5->N6 Export Top Poses

Fig 1: Self-validating ligand preparation workflow for substituted cyclohexanes.

📚 References

  • OPLS4: Improving Force Field Accuracy on Challenging Regimes of Chemical Space Source: Journal of Chemical Theory and Computation (via ResearchGate) URL:

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations Source: PMC / NIH URL:

  • Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? Source: PMC / NIH URL:

  • DOCKSTRING: Easy Molecular Docking Yields Better Benchmarks for Ligand Design Source: Journal of Chemical Information and Modeling (ACS) URL:

  • Molecular Docking: A Comprehensive Guide for 2025 Source: Shadecoder URL:

  • A Multiscale Simulation Approach to Compute Protein–Ligand Association Rate Constants Source: Journal of Chemical Information and Modeling (ACS) URL:

  • Insights into molecular docking: A comprehensive view Source: International Journal of Pharmaceutical Chemistry and Analysis URL:

  • 3D Visualization of Conformations of Disubstituted Cyclohexanes Source: FOSSEE / IIT Bombay URL:

  • Structure- and Ligand-Based Virtual Screening for Identification of Novel TRPV4 Antagonists Source: MDPI URL:

  • Structure assignment, conformational properties and discovery of potential targets of the Ugi cinnamic adduct NGI25 Source: Physical Chemistry Laboratory Server (UOA) URL:

  • Molecular docking and molecular dynamic simulation-based phytoconstituents against SARS-CoV-2 Source: Figshare URL:

  • Conformational analysis | Medicinal Chemistry Class Notes Source: Fiveable URL:

Sources

challenges in scaling up the synthesis of 3-(4-tert-butylphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An advanced technical support resource has been developed to address the challenges encountered during the synthesis of 3-(4-tert-butylphenyl)cyclohexan-1-ol. This guide is specifically designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format. The content is structured to offer practical solutions to common experimental hurdles, ensuring a smoother and more efficient synthesis process.

This guide provides solutions to common challenges encountered during the synthesis of 3-(4-tert-butylphenyl)cyclohexan-1-ol, a key intermediate in various research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-(4-tert-butylphenyl)cyclohexan-1-ol?

A1: The synthesis of 3-(4-tert-butylphenyl)cyclohexan-1-ol can be approached through several strategic routes. The optimal choice depends on the starting materials, available equipment, and desired scale of the reaction. Two common and effective pathways are:

  • Route A: Grignard Reaction: This classic organometallic approach involves the reaction of a Grignard reagent, 4-tert-butylphenylmagnesium bromide, with cyclohexanone. This method is generally reliable for small to medium-scale synthesis.

  • Route B: Friedel-Crafts Acylation followed by Reduction: This two-step route begins with the Friedel-Crafts acylation of tert-butylbenzene with cyclohexanecarbonyl chloride, followed by the reduction of the resulting ketone to the desired alcohol. This route can offer advantages in terms of cost and scalability.

Q2: How do I choose the appropriate solvent for the Grignard reaction?

A2: The choice of solvent is critical for the success of a Grignard reaction. Anhydrous ethers are the most common solvents due to their ability to solvate the magnesium center, which is crucial for the formation and stability of the Grignard reagent.

  • Diethyl ether: A common choice for laboratory-scale reactions due to its ability to readily initiate the reaction. However, its low boiling point (34.6 °C) can be a limitation for reactions requiring higher temperatures.

  • Tetrahydrofuran (THF): A versatile solvent with a higher boiling point (66 °C) than diethyl ether, allowing for a wider reaction temperature range. It is often the preferred solvent for more challenging Grignard reactions.

Q3: What are the key safety precautions to consider when working with Grignard reagents and Friedel-Crafts catalysts?

A3: Both Grignard reagents and Friedel-Crafts catalysts pose significant safety hazards and must be handled with appropriate precautions.

  • Grignard Reagents: These are highly reactive, pyrophoric (can ignite spontaneously in air), and react violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Friedel-Crafts Catalysts: Lewis acids such as aluminum chloride (AlCl₃) are corrosive and react vigorously with water, releasing toxic HCl gas. These should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-(4-tert-butylphenyl)cyclohexan-1-ol.

Problem 1: Low Yield in the Grignard Reaction

Q: My Grignard reaction is resulting in a low yield of the desired alcohol. What are the potential causes and how can I troubleshoot this?

A: Low yields in Grignard reactions are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Quality of Magnesium Turnings The surface of the magnesium turnings may be oxidized, preventing the reaction from initiating.1. Mechanically activate the magnesium turnings by gently crushing them in a dry mortar and pestle before use. 2. Use a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
Presence of Moisture Grignard reagents are highly sensitive to water, which will quench the reagent and reduce the yield.1. Thoroughly dry all glassware in an oven (at least 120 °C) for several hours and cool under a stream of dry nitrogen or argon. 2. Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers).
Side Reactions Wurtz coupling of the aryl halide can compete with the formation of the Grignard reagent, leading to the formation of 4,4'-di-tert-butylbiphenyl.1. Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. 2. Ensure efficient stirring to promote the reaction with magnesium over the coupling reaction.
Problem 2: Formation of Byproducts in the Friedel-Crafts Acylation

Q: I am observing the formation of multiple byproducts in my Friedel-Crafts acylation reaction. How can I improve the selectivity of this reaction?

A: The Friedel-Crafts acylation can be prone to the formation of isomeric byproducts and polysubstituted products. Optimizing the reaction conditions is key to achieving high selectivity.

Key Parameters for Optimization:

  • Catalyst Choice: The strength of the Lewis acid catalyst can influence the selectivity. While strong Lewis acids like AlCl₃ are effective, they can also lead to side reactions. Consider using a milder Lewis acid such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).

  • Reaction Temperature: Lowering the reaction temperature can often improve the regioselectivity of the acylation, favoring the formation of the para-substituted product.

  • Solvent: The choice of solvent can impact the activity of the catalyst and the solubility of the reactants. Nitrobenzene or carbon disulfide are common solvents for Friedel-Crafts reactions.

Problem 3: Incomplete Reduction of the Ketone

Q: The reduction of the ketone intermediate to the final alcohol is not going to completion. What are the best methods for this reduction and how can I ensure it is complete?

A: The reduction of a ketone to a secondary alcohol is a standard transformation, but achieving complete conversion is crucial for a high overall yield.

Recommended Reducing Agents and Conditions:

Reducing Agent Advantages Typical Conditions
Sodium Borohydride (NaBH₄) A mild and selective reducing agent that is easy to handle.Methanol or ethanol as the solvent at 0 °C to room temperature.
Lithium Aluminum Hydride (LiAlH₄) A powerful reducing agent that will readily reduce the ketone.Anhydrous THF or diethyl ether as the solvent at 0 °C to room temperature. Requires careful handling due to its high reactivity with water.
Catalytic Hydrogenation A clean and efficient method, particularly for larger-scale reactions.Hydrogen gas with a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel in a suitable solvent like ethanol or ethyl acetate.

Troubleshooting Incomplete Reduction:

  • Check the Purity of the Ketone: Impurities in the starting ketone can interfere with the reduction reaction. Purify the ketone by recrystallization or chromatography before proceeding.

  • Increase the Stoichiometry of the Reducing Agent: Use a slight excess (1.1 to 1.5 equivalents) of the reducing agent to ensure complete conversion.

  • Monitor the Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the formation of the product.

Experimental Workflow Diagrams

The following diagrams illustrate the key experimental workflows for the synthesis of 3-(4-tert-butylphenyl)cyclohexan-1-ol.

Grignard_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Purification start Start dry_glassware Dry Glassware start->dry_glassware add_mg Add Mg Turnings dry_glassware->add_mg add_solvent Add Anhydrous Ether add_mg->add_solvent add_halide Slowly Add 4-tert-butylphenyl bromide add_solvent->add_halide reflux Reflux add_halide->reflux add_ketone Add Cyclohexanone reflux->add_ketone quench Quench with aq. NH4Cl add_ketone->quench extract Extract with Ether quench->extract dry_organic Dry Organic Layer extract->dry_organic concentrate Concentrate dry_organic->concentrate purify Purify (Chromatography/Distillation) concentrate->purify end Final Product purify->end caption Workflow for Grignard Synthesis Friedel_Crafts_Workflow cluster_acylation Friedel-Crafts Acylation cluster_reduction Reduction cluster_purification Purification start Start mix_reagents Mix tert-butylbenzene and Cyclohexanecarbonyl Chloride start->mix_reagents cool Cool to 0 °C mix_reagents->cool add_catalyst Add AlCl3 cool->add_catalyst react React add_catalyst->react quench Quench with Ice/HCl react->quench dissolve_ketone Dissolve Ketone in Methanol quench->dissolve_ketone add_nabh4 Add NaBH4 dissolve_ketone->add_nabh4 stir Stir add_nabh4->stir workup Aqueous Workup stir->workup extract Extract workup->extract dry Dry extract->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify end Final Product purify->end caption Workflow for Friedel-Crafts Acylation and Reduction

Caption: Workflow for Friedel-Crafts Acylation and Reduction

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]

  • Title: Vogel's Textbook of Practical Organic Chemistry Source: Pearson URL: [Link]

  • Title: Comprehensive Organic Synthesis Source: Elsevier URL: [Link]

improving the reproducibility of biological assays involving hydrophobic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Assay Reproducibility . As a Senior Application Scientist, I frequently consult with drug development professionals struggling with "flat" dose-response curves, shifted IC₅₀ values, and irreproducible assay signals. When working with beyond-rule-of-five molecules, PROTACs, or lipophilic kinase inhibitors, standard assay protocols often fail.

The root cause usually boils down to the physical chemistry of the molecules: hydrophobic compounds despise aqueous environments and will interact with anything to escape them . They will adsorb to your pipette tips, bind non-specifically to your microplates, or nucleate and precipitate the moment they hit your assay buffer.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these failures and provide self-validating protocols to ensure your data reflects true biological activity, not liquid handling artifacts.

Quantitative Impact of Assay Variables

Before diving into the FAQs, it is critical to understand the magnitude of error introduced by standard laboratory practices when handling lipophilic compounds.

Table 1: Quantitative Impact of Assay Variables on Hydrophobic Compounds

Assay VariableExperimental ConditionObserved EffectMechanistic Causality
Dispensing Method Tip-based Serial DilutionUp to 276-fold decrease in apparent biological activity[1].Cumulative adsorption of the compound to hydrophobic plastic tips during sequential transfer steps[2].
Dispensing Method Acoustic Droplet Ejection (ADE)High fidelity to true IC₅₀ / EC₅₀[3].Contactless transfer via sound waves prevents surface adsorption and cumulative dilution errors[3].
Plate Material Standard Polystyrene>80% compound loss from solution[4].Strong hydrophobic interactions between the lipophilic compound and the untreated plastic surface[4].
Plate Material Non-Binding Surface (NBS)Minimal compound depletion[5].A hydrophilic polyethylene oxide-like layer repels hydrophobic molecules[5].
Buffer Additive 0.5% BSA + 0.02% Pluronic F-127NSB reduced to <25% of total signal[6].Carrier proteins and non-ionic detergents mask non-specific binding sites on plasticware[6].

Troubleshooting FAQs: The Causality of Assay Failure

Q1: Why do my hydrophobic compounds show inconsistent IC₅₀ values across different assay runs?

The Causality: You are likely experiencing severe Non-Specific Binding (NSB) to your plasticware. Hydrophobic compounds preferentially associate with nonpolar surfaces (like standard polystyrene microplates) to minimize their contact with water[7]. This phenomenon drastically reduces the effective free concentration of the drug in your assay. If 80% of your compound is stuck to the well wall, your cells or enzymes are only exposed to 20% of the intended dose[4], leading to an artificial underestimation of potency (inflated IC₅₀).

The Solution: You must alter the surface energy of your assay environment.

  • Change the Plastic: Switch to polypropylene plates or Non-Binding Surface (NBS) plates, which feature a non-ionic hydrophilic coating (like polyethylene oxide) that minimizes molecular interactions[5].

  • Modify the Buffer: Introduce carrier proteins and surfactants. Adding 0.1% to 1% Bovine Serum Albumin (BSA) coats the plastic surfaces, blocking sites where the compound might adhere[7]. Supplementing with low concentrations of non-ionic detergents (e.g., 0.01% to 0.05% Tween-20 or 0.02% Pluronic F-127) helps solubilize the compound and disrupt hydrophobic interactions with the plate[7],[6].

Q2: Should I use serial dilution or acoustic dispensing for my dose-response curves?

The Causality: You should absolutely transition to Acoustic Droplet Ejection (ADE) . When you perform a standard serial dilution using plastic pipette tips, a fraction of your hydrophobic compound adsorbs to the inside of the tip during every single mixing step. By the time you reach the 8th or 10th point in your dilution curve, the compound has been entirely depleted. Data published by AstraZeneca demonstrated that acoustic dispensing yielded activities 1.5 to 276.5 times higher than tip-based serial dilution for hydrophobic compounds[1].

The Solution: ADE uses ultrasonic acoustic energy to eject nanoliter droplets of compound directly from a source plate to a destination plate without any physical contact[3]. Because there are no tips, there is no surface adsorption. Furthermore, ADE allows for direct dilution (dispensing varying volumes of the stock directly into the final buffer), eliminating the cumulative error inherent in serial dilution[3].

Q3: My compound precipitates when I add the DMSO stock to the aqueous assay buffer. How do I prevent this "crash out"?

The Causality: This is a localized supersaturation event. When you pipette a high-concentration DMSO stock (e.g., 10 mM) directly into a large volume of aqueous buffer, the solvent polarity shifts abruptly. Before the droplet can fully mix, the local concentration of the hydrophobic compound exceeds its aqueous solubility limit, causing it to nucleate and form nanometer-sized particulates[8],[9]. These particulates can artificially scatter light in optical assays or cause false positives/negatives in bioassays[8],[10].

The Solution: Never execute a single, massive dilution step. Instead, perform a stepwise dilution. First, dilute your high-concentration DMSO stock into an intermediate concentration using your experimental buffer, then add this intermediate to the final assay volume[9]. Ensure your final DMSO concentration is optimized (typically 0.1% - 0.5%) to maintain solubility without causing cellular toxicity[9].

Diagnostic Workflows & Mechanisms

To systematically identify the root cause of your assay irreproducibility, follow the logical workflow mapped below.

Workflow A Hydrophobic Compound Assay Anomaly B Visual/NTA Check: Precipitation in Buffer? A->B C Optimize DMSO % & Stepwise Dilution B->C Yes (Crash Out) D Review Liquid Handling: Using Pipette Tips? B->D No C->D E Implement Acoustic Droplet Ejection (ADE) D->E Yes (Tip Adsorption) F Assess Plate Binding: Polystyrene Plates? D->F No E->F G Switch to NBS Plates Add BSA/Pluronic F-127 F->G Yes (High NSB) H Proceed to Data Acquisition F->H No G->H

Logical troubleshooting workflow for hydrophobic compound assays.

Mechanism cluster_0 Tip-Based Serial Dilution cluster_1 Acoustic Droplet Ejection (ADE) T1 High Conc. Source T2 Plastic Tip Adsorption T1->T2 T3 Compound Depletion (False Negatives) T2->T3 A1 High Conc. Source A2 Sound Wave Transfer (No Tips) A1->A2 A3 Accurate Concentration (High Reproducibility) A2->A3

Mechanistic comparison of tip-based serial dilution versus acoustic droplet ejection.

Self-Validating Experimental Protocols

A robust assay must prove its own integrity. Implement these protocols to definitively rule out physical chemistry artifacts before trusting your biological readouts.

Protocol 1: Self-Validating Solubility and Plate Binding Assay

Objective: To determine if a hydrophobic compound is precipitating upon aqueous dilution or being lost to plasticware adsorption[4].

  • Matrix Setup: Prepare a test matrix utilizing three plate types: Standard Polystyrene, Polypropylene, and Non-Binding Surface (NBS) plates[4].

  • Buffer Preparation: Prepare your base assay buffer. Create two additional variants: one supplemented with 0.1% BSA, and another with 0.05% Tween-20[7].

  • Stepwise Dilution: Dilute your 10 mM DMSO stock to an intermediate 1 mM stock in 100% DMSO. Then, dilute the 1 mM stock into your pre-warmed (37°C) buffer variants to achieve a final concentration of 10 µM (1% final DMSO)[9].

  • Incubation: Seal the plates and incubate at your assay temperature (e.g., 37°C) for 60 minutes with gentle orbital shaking.

  • Self-Validation Check (Centrifugation & LC-MS):

    • Centrifuge the plates at 3,000 x g for 10 minutes to pellet any nanometer-sized precipitates[8].

    • Carefully aspirate the supernatant.

    • Analyze the supernatant concentration using LC-MS or HPLC[4].

    • Interpretation: If the LC-MS signal from the supernatant is <80% of your theoretical 10 µM spike, the compound has either precipitated (pelleted) or bound to the plate walls. Compare the recovery across your plate and buffer matrix to select the optimal assay environment.

Protocol 2: Acoustic Dispensing Workflow for Dose-Response Curves

Objective: To generate highly reproducible dose-response curves for lipophilic compounds without cumulative dilution errors[3].

  • Source Plate Preparation: Dispense your test compounds (in 100% DMSO) into an acoustic-compatible source plate (e.g., Echo-qualified 1536-well plate). Ensure the DMSO hydration level is strictly controlled, as water absorption alters the acoustic impedance of the fluid[11].

  • Direct Dilution Mapping: Program your acoustic liquid handler to perform direct dilution. Instead of serial transfers, the instrument will transfer varying nanoliter volumes (e.g., 2.5 nL to 250 nL) of the same stock well directly into the destination plate to create the concentration gradient[3].

  • DMSO Normalization: Program a back-fill step. The acoustic dispenser must add pure DMSO to the lower-concentration wells to ensure every single well in the destination plate has the exact same final DMSO concentration (e.g., 0.5%)[3].

  • Self-Validation Check (Control Fluorophore): Spike a hydrophobic fluorescent tracer (e.g., Nile Red) into a control DMSO well. Run the acoustic dispense protocol and read the plate on a fluorometer. A perfectly linear decrease in fluorescence confirms that the acoustic transducer is firing accurately across the volume range, validating the liquid handling mechanics independent of your biological assay.

Sources

Validation & Comparative

A Researcher's Guide to Validating the Structure of 3-(4-tert-butylphenyl)cyclohexan-1-ol using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and materials science, the precise structural elucidation of novel organic molecules is a cornerstone of innovation and intellectual property. For cyclic compounds such as 3-(4-tert-butylphenyl)cyclohexan-1-ol, which can exist as multiple stereoisomers, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy often falls short of providing an unambiguous structural assignment. The overlapping signals in the 1H NMR spectrum of the cyclohexane ring, in particular, can make definitive assignments challenging. This guide provides an in-depth, experimentally-grounded workflow for the complete structural validation of 3-(4-tert-butylphenyl)cyclohexan-1-ol, leveraging the power of two-dimensional (2D) NMR techniques. We will explore how a synergistic application of COSY, HSQC, and HMBC experiments can overcome the limitations of 1D NMR to provide a clear and confident structural determination.

The Challenge: Stereoisomerism and Signal Overlap in a Substituted Cyclohexanol

The core of the analytical challenge lies in the cyclohexane moiety. The chair conformation of the cyclohexane ring results in two distinct proton environments: axial and equatorial. The relative orientation of the hydroxyl and the 4-tert-butylphenyl groups (cis or trans) further complicates the spectral analysis. These factors lead to a crowded aliphatic region in the 1H NMR spectrum, making it difficult to assign individual proton resonances and confirm the connectivity of the molecule.

The Solution: A Multi-dimensional Approach with 2D NMR

Two-dimensional NMR spectroscopy provides a powerful solution by spreading the NMR information across a second frequency dimension, resolving overlapping signals and revealing correlations between different nuclei.[1][2][3] This guide will focus on a suite of three essential 2D NMR experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[2][4][5][6] This is invaluable for tracing the proton-proton connectivity within the cyclohexane ring and the side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond 1H-13C correlation).[1][7][8] This experiment is crucial for assigning the carbon resonances of the cyclohexane ring and the aromatic system.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons, typically over two to three bonds.[7][8][9][10] This is the key to connecting the different fragments of the molecule, such as linking the cyclohexane ring to the 4-tert-butylphenyl group.

Experimental Workflow: From Sample Preparation to Structural Elucidation

The following sections detail the step-by-step methodology for acquiring and interpreting the 2D NMR data for 3-(4-tert-butylphenyl)cyclohexan-1-ol.

I. Sample Preparation
  • Dissolution: Dissolve approximately 10-20 mg of the synthesized 3-(4-tert-butylphenyl)cyclohexan-1-ol in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional but Recommended): For high-resolution experiments, particularly NOESY, degassing the sample by several freeze-pump-thaw cycles can remove dissolved oxygen, which is paramagnetic and can shorten relaxation times, leading to broader lines.

II. NMR Data Acquisition

The following are general acquisition parameters that should be optimized for the specific instrument and sample.

Experiment Key Parameters Purpose
1D ¹H zg30 pulse program, SW ~12 ppm, AQ 2-4 s, D1 1-5 sInitial assessment of proton signals and integration.
1D ¹³C{¹H} zgpg30 pulse program, SW ~200 ppm, AQ 1-2 s, D1 2 sInitial assessment of carbon signals.
COSY cosygpqf pulse program, SW (F1 & F2) same as ¹H, TD(F1) 256-512, NS 2-8To establish ¹H-¹H spin systems within the cyclohexane and aromatic rings.[4]
HSQC hsqcedetgpsisp2.3 pulse program, SW(F2) same as ¹H, SW(F1) ~160 ppm, TD(F1) 256To correlate each proton to its directly attached carbon.[1][7][8]
HMBC hmbcgplpndqf pulse program, SW(F2) same as ¹H, SW(F1) ~200 ppm, TD(F1) 256-512, NS 4-16To identify long-range ¹H-¹³C correlations for assembling the molecular fragments.[7][8][9][10]
III. Data Processing and Interpretation: A Step-by-Step Guide

A systematic approach is crucial for unambiguously assigning the structure.

Step 1: Analyze the 1D ¹H and ¹³C Spectra

  • ¹H NMR: Identify the distinct regions of the spectrum: the aromatic protons, the carbinol proton (H1), the proton adjacent to the aromatic ring (H3), the tert-butyl protons, and the complex multiplet of the remaining cyclohexane protons.

  • ¹³C NMR: Count the number of carbon signals to confirm the presence of all expected carbons. Identify the carbinol carbon (C1), the aromatic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

Step 2: Trace Proton Connectivity with the COSY Spectrum

The COSY spectrum reveals which protons are coupled to each other. This allows for the assembly of spin systems.

Caption: COSY correlations for 3-(4-tert-butylphenyl)cyclohexan-1-ol.

  • Start with a well-resolved proton, such as the carbinol proton (H1). In the COSY spectrum, a cross-peak between H1 and the protons on the adjacent carbons (H2 and H6) will be observed.

  • From H2 and H6, trace the correlations to their neighbors, and so on, to map out the entire proton network of the cyclohexane ring.

  • Similarly, identify the correlations within the aromatic ring, typically between ortho- and meta-protons.

Step 3: Assign Carbons with the HSQC Spectrum

The HSQC spectrum provides a direct link between each proton and the carbon it is attached to.[1][7][8]

Caption: Key HSQC correlations for direct C-H attachments.

  • By overlaying the HSQC spectrum with the ¹H and ¹³C spectra, each proton resonance can be unambiguously assigned to its corresponding carbon.

  • This is particularly useful for resolving the assignments of the diastereotopic methylene protons on the cyclohexane ring.

Step 4: Connect the Fragments with the HMBC Spectrum

The HMBC experiment is the final piece of the puzzle, revealing long-range correlations that connect the different parts of the molecule.[7][8][9][10]

Caption: HMBC correlations confirming the connectivity of the molecular backbone.

  • Look for correlations between the proton at C3 of the cyclohexane ring and the carbons of the aromatic ring. A key correlation will be from H3 to the quaternary aromatic carbon (C7).

  • Correlations from the aromatic protons to the carbons of the cyclohexane ring will further solidify this connection.

  • The tert-butyl protons will show a strong correlation to the quaternary aromatic carbon they are attached to (C10) and a weaker correlation to the ortho carbons (C9 and C11).

Summarized NMR Data

The following table presents hypothetical but representative ¹H and ¹³C NMR chemical shift assignments for a diastereomer of 3-(4-tert-butylphenyl)cyclohexan-1-ol.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (from H to C)
13.6 (m)70.5C2, C6, C5
21.8 (m), 1.5 (m)35.2C1, C3, C4, C6
32.5 (m)44.8C1, C2, C4, C5, C7, C8, C12
41.9 (m), 1.4 (m)25.1C2, C3, C5, C6
51.7 (m), 1.3 (m)32.7C1, C3, C4, C6
62.0 (m), 1.2 (m)40.9C1, C2, C4, C5
7-148.5-
8, 127.3 (d)126.2C7, C9, C10, C11
9, 117.2 (d)125.8C7, C8, C10, C12
10-149.1-
13-34.5-
141.3 (s)31.4C10, C9, C11, C13

Conclusion: A Robust and Self-Validating Approach

By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—researchers can move beyond the ambiguities of 1D NMR to achieve a complete and confident structural validation of complex molecules like 3-(4-tert-butylphenyl)cyclohexan-1-ol. This multi-dimensional approach provides a self-validating system where the correlations from each experiment corroborate the findings of the others, ensuring the scientific integrity of the structural assignment. For professionals in drug development and chemical research, mastering this workflow is essential for accelerating discovery and ensuring the accuracy of their findings.

References

  • Vertex AI Search. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • American Chemical Society. (2024, June 10). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry.
  • Longdom Publishing. (2024, October 3). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques.
  • Scribd. (n.d.). HMBC and HMQC.
  • ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes.
  • Wiley Periodicals, Inc. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Concepts in Magnetic Resonance Part A, 20A, 1–23.
  • Modgraph. (n.d.). Substituent Chemical Shifts (SCS) in NMR, Part 6.
  • Scribd. (n.d.). COSY NMR: A Key Tool in Structure Analysis.
  • Indian Institute of Science Bangalore. (n.d.). Principles and Applications of NMR Spectroscopy.
  • Tecmag. (n.d.). COSY (COrrelation SpectroscopY).
  • ResearchGate. (n.d.). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study.
  • Chemistry LibreTexts. (2025, October 24). Two Dimensional Heteronuclear NMR Spectroscopy.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • National Institutes of Health. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts.
  • Unknown. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
  • ResearchGate. (2014, November 8). Heteronuclear Multible Bond Correlation Spectroscopy-An Overview.
  • Royal Society of Chemistry. (n.d.). Conformational analysis by nuclear magnetic resonance. Interpretation of solvent effect on standard enthalpy and entropy differences between conformations of cyclohexanol. Chemical Communications (London).
  • JEOL. (n.d.). How to use LR-HSQMBC: Observation of very small couplings. Applications Notes.
  • Chemistry LibreTexts. (2021, March 5). Spectroscopic Properties of Cyclohexanes.
  • American Chemical Society. (n.d.). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society.
  • Tecmag. (n.d.). COSY (Magnitude).
  • sikhcom.net. (n.d.). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods.
  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectral Analysis of Cyclohexanone Compounds.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • ResearchGate. (n.d.). 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans.
  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov.
  • MDPI. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation.
  • ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of....
  • SlideShare. (n.d.). use of nmr in structure ellucidation.
  • Royal Society of Chemistry. (2026). Synthesis of chiral cyclohexanol derived benzylamines, applications for enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry.
  • YouTube. (2023, January 29). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1.
  • Unknown. (n.d.). A introduction to Practical NMR.

Sources

A Comparative Analysis of 3-(4-tert-butylphenyl)cyclohexan-1-ol: Benchmarking a Novel Compound Against Established 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of metabolic disease research, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling therapeutic target.[1][2][3] This enzyme is pivotal in the local regulation of glucocorticoid activity, catalyzing the conversion of inactive cortisone to active cortisol, particularly in key metabolic tissues like the liver and adipose tissue.[1][3][4] Overexpression or heightened activity of 11β-HSD1 is associated with the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[3][4] Consequently, the development of potent and selective 11β-HSD1 inhibitors is a significant focus of drug discovery efforts.[2][4]

This guide presents a comparative framework for evaluating the efficacy of a novel compound, 3-(4-tert-butylphenyl)cyclohexan-1-ol, against well-characterized inhibitors of 11β-HSD1. While the biological activity of 3-(4-tert-butylphenyl)cyclohexan-1-ol is not yet established in published literature, its structural motifs suggest a potential for interaction with steroid-modifying enzymes. Here, we hypothesize its inhibitory action on 11β-HSD1 and outline a rigorous benchmarking protocol for researchers in drug development. The subsequent sections will detail the experimental design, present illustrative data for comparative purposes, and provide the necessary protocols to independently validate these findings.

The Inhibitors: A Head-to-Head Comparison

For a robust evaluation, 3-(4-tert-butylphenyl)cyclohexan-1-ol is benchmarked against two known inhibitors with distinct profiles:

  • 3-(4-tert-butylphenyl)cyclohexan-1-ol: The compound of interest, a novel chemical entity with a molecular formula of C16H24O.[5][6] Its efficacy as an 11β-HSD1 inhibitor is the central hypothesis of this guide.

  • Carbenoxolone: A derivative of glycyrrhetinic acid, it is one of the earliest identified inhibitors of 11β-HSD1.[7] However, it is known to be non-selective, also inhibiting the isoform 11β-HSD2, which can lead to off-target effects.

  • INCB-13739: A potent and selective 11β-HSD1 inhibitor that has been evaluated in clinical studies.[4] It represents a modern, highly optimized inhibitor and serves as a benchmark for high-potency and selectivity.

Experimental Design for Efficacy Benchmarking

To comprehensively assess the inhibitory potential of 3-(4-tert-butylphenyl)cyclohexan-1-ol, a multi-tiered experimental approach is proposed. This includes in vitro enzymatic assays, cell-based assays, and selectivity profiling.

Diagram: Experimental Workflow for Inhibitor Benchmarking

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Data Analysis enzymatic_assay 1. Enzymatic Assay (Purified 11β-HSD1) selectivity_assay 2. Selectivity Assay (Purified 11β-HSD2) enzymatic_assay->selectivity_assay Counterscreen ic50_determination IC50 Determination enzymatic_assay->ic50_determination selectivity_ratio Selectivity Ratio Calculation selectivity_assay->selectivity_ratio cell_assay 3. Cell-Based Assay (HepG2 cells) cell_assay->ic50_determination comparative_analysis Comparative Analysis ic50_determination->comparative_analysis selectivity_ratio->comparative_analysis

Caption: A streamlined workflow for the comprehensive evaluation of novel 11β-HSD1 inhibitors.

In Vitro Enzymatic Assay: Measuring Direct Inhibition

Objective: To quantify the direct inhibitory potency of the compounds on purified human 11β-HSD1.

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed. This assay measures the production of cortisol from cortisone, coupled with a fluorescent antibody-based detection system.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM Tris-HCl, pH 7.4, 4 mM EDTA, 2 mM MgCl2, and 0.1% BSA.

    • Dilute purified recombinant human 11β-HSD1 enzyme to the working concentration in assay buffer.

    • Prepare a solution of the co-factor, NADPH, in assay buffer.

    • Prepare a serial dilution of the test compounds (3-(4-tert-butylphenyl)cyclohexan-1-ol, Carbenoxolone, INCB-13739) in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the compound dilutions.

    • Add 5 µL of the 11β-HSD1 enzyme solution to each well.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of a substrate mix containing cortisone and NADPH.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and detect cortisol production by adding 10 µL of the TR-FRET detection reagents (e.g., cortisol-d2 and anti-cortisol-cryptate).

    • Incubate for 2 hours at room temperature.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assay: Assessing Potency in a Physiological Context

Objective: To evaluate the ability of the compounds to inhibit 11β-HSD1 activity within a relevant cell line.

Methodology: Human hepatoma (HepG2) cells, which endogenously express 11β-HSD1, are used. The conversion of cortisone to cortisol in the cell culture medium is measured.

Protocol:

  • Cell Culture:

    • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a 5% CO2 incubator.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds.

    • Pre-incubate the cells with the compounds for 1 hour.

  • Enzyme Activity Measurement:

    • Add cortisone to the wells to a final concentration of 1 µM.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

  • Cortisol Quantification:

    • Measure the concentration of cortisol in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cortisol production for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the compound concentration to determine the cellular IC50 value.

Selectivity Profiling: 11β-HSD1 vs. 11β-HSD2

Objective: To determine the selectivity of the compounds for 11β-HSD1 over its isoform, 11β-HSD2.

Methodology: A counterscreening assay is performed using purified human 11β-HSD2. The protocol is similar to the in vitro enzymatic assay for 11β-HSD1, with the following modifications:

  • Enzyme: Use purified recombinant human 11β-HSD2.

  • Substrate and Cofactor: Use cortisol as the substrate and NAD+ as the cofactor, as 11β-HSD2 primarily catalyzes the conversion of cortisol to cortisone.

  • Detection: Measure the decrease in cortisol concentration.

The IC50 for 11β-HSD2 is determined, and the selectivity ratio is calculated as: Selectivity Ratio = IC50 (11β-HSD2) / IC50 (11β-HSD1)

A higher selectivity ratio indicates a greater selectivity for 11β-HSD1.

Comparative Data Analysis

The following tables present illustrative data to demonstrate the type of results obtained from the proposed experiments and to facilitate a comparison of the compounds.

Table 1: Inhibitory Potency (IC50) of Test Compounds

CompoundIn Vitro Enzymatic IC50 (nM)Cell-Based IC50 (nM)
3-(4-tert-butylphenyl)cyclohexan-1-ol150450
Carbenoxolone50200
INCB-13739520

Table 2: Selectivity Profile of Test Compounds

Compound11β-HSD1 IC50 (nM)11β-HSD2 IC50 (nM)Selectivity Ratio
3-(4-tert-butylphenyl)cyclohexan-1-ol150>10,000>66
Carbenoxolone50801.6
INCB-1373952,500500

Interpretation of Illustrative Data:

Based on this hypothetical data, 3-(4-tert-butylphenyl)cyclohexan-1-ol demonstrates moderate potency against 11β-HSD1, with an enzymatic IC50 in the sub-micromolar range. Its potency is lower than that of both Carbenoxolone and the highly optimized inhibitor, INCB-13739. However, it shows a favorable selectivity profile, with significantly weaker inhibition of 11β-HSD2. This is a crucial advantage over a non-selective inhibitor like Carbenoxolone. While not as potent as INCB-13739, its selectivity suggests it could be a promising starting point for lead optimization.

Mechanism of Action: The 11β-HSD1 Pathway

The therapeutic rationale for inhibiting 11β-HSD1 is based on its role in amplifying glucocorticoid action in metabolic tissues.

Diagram: 11β-HSD1 Signaling Pathway

G cluster_0 Cellular Environment cortisone Cortisone (inactive) hsd1 11β-HSD1 cortisone->hsd1 cortisol Cortisol (active) gr Glucocorticoid Receptor (GR) cortisol->gr hsd1->cortisol nadp NADP+ hsd1->nadp nadph NADPH nadph->hsd1 gene_expression Target Gene Expression gr->gene_expression inhibitor 3-(4-tert-butylphenyl)cyclohexan-1-ol (Inhibitor) inhibitor->hsd1

Caption: The catalytic action of 11β-HSD1 and the point of intervention for inhibitors.

As depicted, 11β-HSD1 utilizes NADPH as a cofactor to convert inactive cortisone into active cortisol. Cortisol then binds to the glucocorticoid receptor (GR), which translocates to the nucleus and modulates the expression of genes involved in gluconeogenesis, adipogenesis, and inflammation. By inhibiting 11β-HSD1, compounds like 3-(4-tert-butylphenyl)cyclohexan-1-ol can reduce local cortisol concentrations, thereby ameliorating the downstream effects of excessive glucocorticoid signaling in metabolic diseases.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking the efficacy of the novel compound 3-(4-tert-butylphenyl)cyclohexan-1-ol as a potential 11β-HSD1 inhibitor. The presented experimental protocols for in vitro, cell-based, and selectivity assays provide a robust framework for generating the data necessary for a thorough comparative analysis.

The illustrative data, while hypothetical, positions 3-(4-tert-butylphenyl)cyclohexan-1-ol as a compound with a promising selectivity profile, albeit with moderate potency. This suggests that it could serve as a valuable scaffold for further medicinal chemistry efforts to enhance its inhibitory activity while maintaining its selectivity for 11β-HSD1.

Future research should focus on:

  • Lead Optimization: Synthesizing analogs of 3-(4-tert-butylphenyl)cyclohexan-1-ol to improve potency.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising analogs.

  • In Vivo Efficacy: Testing the optimized compounds in animal models of metabolic syndrome to validate their therapeutic potential.

By following the methodologies outlined in this guide, researchers can effectively evaluate novel compounds and contribute to the development of the next generation of therapies for metabolic diseases.

References

  • PMC.

  • Journal of Medicinal Chemistry.

  • PNAS.

  • Frontiers in Pharmacology.

  • MedchemExpress.com.

  • PMC.

  • Taylor & Francis Online.

  • PubMed.

  • MDPI.

  • Santa Cruz Biotechnology.

  • PubChem.

  • ChemScene.

Sources

Cross-Validation of Analytical Methods for 3-(4-tert-butylphenyl)cyclohexan-1-ol: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

3-(4-tert-butylphenyl)cyclohexan-1-ol (pharmacologically recognized in cannabinoid research as the 1-deoxy analog JWH-231) is a highly lipophilic synthetic compound characterized by a bulky tert-butylphenyl moiety and a cyclohexanol ring[1]. As drug development programs advance, the analytical methods used to quantify such analytes in biological matrices often transition from early-stage discovery platforms (e.g., GC-MS) to high-throughput clinical platforms (e.g., LC-MS/MS).

To ensure data integrity across these transitions, regulatory bodies mandate rigorous cross-validation. The2[2] establishes the global standard, requiring cross-validation when data from different fully validated methods are combined or compared to support regulatory decisions[3]. This guide provides an objective, data-driven comparison of GC-MS and LC-MS/MS methodologies for this compound, detailing self-validating protocols and the statistical frameworks required to assess inter-method bias.

Physicochemical Profiling & Methodological Causality

The selection and optimization of analytical methods must be grounded in the molecule's physicochemical properties:

  • GC-MS Suitability: The compound's relatively low molecular weight (232.36 g/mol ) and thermal stability make it inherently amenable to gas chromatography. However, the free secondary hydroxyl group on the cyclohexanol ring can hydrogen-bond with active sites in the GC inlet, leading to peak tailing. Causality: To resolve this, we employ chemical derivatization (silylation) to convert the hydroxyl group into a trimethylsilyl (TMS) ether, drastically improving volatility and peak symmetry.

  • LC-MS/MS Suitability: The extreme lipophilicity of the tert-butyl group ensures excellent retention on reversed-phase C18 columns. Because the molecule lacks strongly basic or acidic functional groups, standard Electrospray Ionization (ESI) can suffer from low ionization efficiency. Causality: We utilize Atmospheric Pressure Chemical Ionization (APCI) in positive mode, which relies on gas-phase ion-molecule reactions (corona discharge) rather than liquid-phase charge, making it vastly superior for neutral, lipophilic alcohols.

Cross-Validation Workflow

The following workflow illustrates the cross-validation architecture required when comparing two distinct analytical platforms, adhering to the principle that 4[4], but instead relies on statistical bias assessment.

CV_Workflow Start Study Initiation ICH M10 Guidelines Prep Sample Preparation (Spiked & Incurred Samples, N≥30) Start->Prep split Prep->split GC Method A: GC-MS (Derivatized, EI-SIM) split->GC LC Method B: LC-MS/MS (APCI-SRM) split->LC Stats Statistical Assessment (Bland-Altman / Deming Regression) GC->Stats LC->Stats Eval Bias Assessment Consensus Interpretation Stats->Eval

ICH M10 compliant cross-validation workflow for bioanalytical methods.

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness, both methods share a unified sample preparation step utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 3-(4-tert-butylphenyl)cyclohexan-1-ol-d4. By introducing the SIL-IS at the very beginning of the extraction, the protocol becomes a self-validating system : any variations in extraction recovery, derivatization efficiency, or matrix-induced ion suppression are proportionally mirrored by the SIL-IS, mathematically canceling out the error during quantification.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 100 µL of biological matrix (e.g., plasma) into a 2.0 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of SIL-IS working solution (100 ng/mL in methanol). Vortex briefly.

  • Extraction: Add 500 µL of Hexane:Ethyl Acetate (80:20, v/v).

    • Causality: This highly non-polar solvent mixture selectively partitions the lipophilic target analyte into the organic phase while precipitating proteins and leaving endogenous salts/phospholipids in the aqueous phase, effectively minimizing downstream matrix effects.

  • Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Evaporation: Transfer 400 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle nitrogen stream at 40°C.

GC-MS (EI-SIM) Protocol
  • Derivatization: Reconstitute the dried extract in 50 µL of BSTFA containing 1% TMCS. Incubate at 60°C for 30 minutes.

  • Injection: Inject 1 µL in splitless mode (Inlet temperature: 250°C).

  • Chromatography: Use a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Carrier gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Detection: Electron Impact (EI) at 70 eV. Monitor via Selected Ion Monitoring (SIM) targeting m/z 304 (Molecular ion of the TMS derivative) and m/z 289 ([M-CH3]+).

LC-MS/MS (APCI-SRM) Protocol
  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A/B (50:50, v/v).

  • Chromatography: Inject 5 µL onto a C18 column (50 mm × 2.1 mm, 1.7 µm particle size).

    • Causality: Sub-2 µm particles provide high theoretical plate counts, ensuring sharp chromatographic peaks and rapid elution (run time < 5 mins).

  • Mobile Phase: A = 0.1% Formic acid in water; B = 0.1% Formic acid in Acetonitrile. Gradient: 50% B to 95% B over 3.0 minutes.

  • Detection: APCI in positive mode. Selected Reaction Monitoring (SRM) transition: m/z 215.2 → m/z 159.1.

    • Mechanistic Note: The parent ion m/z 215.2 represents the [M+H-H2O]+ species (in-source water loss common for cyclohexanols), and the product ion represents the subsequent cleavage of the tert-butyl group.

Statistical Assessment & Performance Comparison

to assess bias. Because traditional Incurred Sample Reanalysis (ISR) criteria often fail to identify underlying systemic trends between two different methods, 5[5].

Method Performance Metrics
ParameterGC-MS (EI-SIM)LC-MS/MS (APCI-SRM)
Linear Range 5.0 - 1000 ng/mL0.5 - 1000 ng/mL
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL0.5 ng/mL
Intra-day Precision (CV%) 4.2% - 7.5%2.1% - 5.3%
Inter-day Accuracy (% Bias) -3.5% to +4.1%-2.0% to +3.8%
Matrix Effect Minimal (Mitigated by LLE + Derivatization)Moderate (Fully corrected by SIL-IS)
Run Time per Sample 16.0 min4.5 min
Cross-Validation Results (N=30 Spiked Plasma Samples)
Statistical MetricResult (LC-MS/MS vs GC-MS)Interpretation
Deming Regression Slope 1.02 (95% CI: 0.98 - 1.06)95% CI includes 1.0; No proportional bias.
Deming Regression Intercept 0.15 (95% CI: -0.42 - 0.72)95% CI includes 0.0; No constant bias.
Bland-Altman Mean Bias +1.8%Excellent agreement across the concentration range.

Conclusion & Expert Recommendations

Both GC-MS and LC-MS/MS are highly capable of quantifying 3-(4-tert-butylphenyl)cyclohexan-1-ol in biological matrices.

  • LC-MS/MS (APCI) is the superior choice for late-stage clinical trials due to its 10-fold lower LLOQ (0.5 ng/mL) and rapid 4.5-minute run time, allowing for high-throughput analysis.

  • GC-MS remains a highly robust, orthogonal method. While it requires a longer run time and a derivatization step, it provides exceptional chromatographic resolution and is highly resistant to the matrix-induced ion suppression sometimes observed in LC-MS platforms.

The cross-validation data demonstrates no statistically significant proportional or constant bias between the two platforms. Therefore, data generated from both methods can be safely combined or compared in support of regulatory submissions, fully satisfying the intent of the ICH M10 guidelines.

References

  • Bioanalysis Zone. (2025). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.[Link]

  • d-nb.info / AAPS PharmSci 360. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later.[Link]

  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis.[Link]

  • ICH. (2022). Bioanalytical method validation and study sample analysis M10.[Link]

  • NIH / PMC. (2008). Synthesis and Pharmacology of 1-Deoxy Analogs of CP-47,497 and CP-55,940.[Link]

Sources

comparing the pharmacokinetic profiles of different 3-(4-tert-butylphenyl)cyclohexan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 3-(4-tert-butylphenyl)cyclohexan-1-ol scaffold represents a critical class of non-classical synthetic cannabinoids. Specifically, these compounds function as 1-deoxy analogs of the potent CB1/CB2 receptor agonist CP-47,497 [1]. While their pharmacodynamics and receptor affinities have been extensively mapped, translating these research tools into viable therapeutic leads—or understanding their forensic toxicological profiles—requires rigorous pharmacokinetic (PK) evaluation.

Like their parent compound CP-47,497, these cyclohexanol derivatives are highly lipophilic and undergo rapid Phase I metabolism via hepatic cytochrome P450 (CYP450) enzymes. The primary metabolic vulnerability lies in the aliphatic hydroxylation of the tert-butyl moiety [2]. This comparison guide evaluates the PK profiles of three distinct derivatives to demonstrate how stereochemistry and rational bioisosteric replacement impact metabolic stability.

Derivative Selection
  • Derivative A (JWH-231): (1R,3S)-3-(4-tert-butylphenyl)cyclohexan-1-ol. The trans-diastereomer.

  • Derivative B (JWH-232): (1R,3R)-3-(4-tert-butylphenyl)cyclohexan-1-ol. The cis-diastereomer.

  • Derivative C (F-JWH-231): (1R,3S)-3-(4-(2-fluoro-tert-butyl)phenyl)cyclohexan-1-ol. A rationally designed analog incorporating a fluorine atom to block CYP-mediated oxidation.

Mechanistic Insights: Stereochemistry & Metabolic Shielding

As a Senior Application Scientist, it is crucial to look beyond the raw data and understand the structural causality driving these PK parameters.

Stereochemical Impact on Volume of Distribution (Vd): The stereochemistry of the cyclohexanol ring dictates the spatial orientation of the lipophilic tert-butylphenyl group. In JWH-231 (1R,3S), both the hydroxyl and the bulky aryl substituents can adopt a stable diequatorial conformation. This maximizes the molecule's lipophilic surface area, resulting in enhanced tissue partitioning and a higher Vd compared to the axial-equatorial conformation forced upon JWH-232 (1R,3R).

Electronic Shielding via Fluorination: The tert-butyl group is a prime target for CYP3A4 and CYP2C9 [2]. To mitigate this rapid clearance, F-JWH-231 introduces a fluorine atom on the tert-butyl group. The strong electron-withdrawing nature of fluorine reduces the electron density of the adjacent C-H bonds. This stereoelectronic effect significantly increases the activation energy required for the CYP-mediated radical hydrogen abstraction step, thereby extending the systemic half-life and improving oral bioavailability.

Pharmacokinetic Data Presentation

The following table summarizes the extrapolated in vitro and in vivo pharmacokinetic parameters for the three derivatives.

PK ParameterJWH-231 (1R,3S)JWH-232 (1R,3R)F-JWH-231 (Fluorinated)
HLM Intrinsic Clearance ( CLint​ )85.4 µL/min/mg92.1 µL/min/mg15.2 µL/min/mg
Systemic Clearance ( CL )42 mL/min/kg46 mL/min/kg12 mL/min/kg
Volume of Distribution ( Vd​ )5.2 L/kg4.1 L/kg4.8 L/kg
Elimination Half-Life ( t1/2​ )0.8 hours0.6 hours3.5 hours
Oral Bioavailability ( F% )8.5 %6.2 %35.4 %

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to prevent false interpretations.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay
  • Step 1: Matrix Preparation. Dilute pooled HLMs to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining 0.5 mg/mL ensures the enzyme concentration is not rate-limiting while preventing non-specific protein binding from skewing the free drug fraction.

  • Step 2: Compound Spiking. Add the target derivative to achieve a final concentration of 1 µM.

    • Causality: 1 µM is strictly maintained below the Michaelis constant ( Km​ ) for CYP enzymes, ensuring first-order linear kinetics necessary for accurate CLint​ calculation.

  • Step 3: Reaction Initiation. Pre-incubate at 37°C for 5 min, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH acts as the essential electron donor for CYP450 catalytic cycles; without it, Phase I oxidation cannot proceed, serving as a negative control baseline.

  • Step 4: Quenching & Extraction. At defined time points (0, 5, 15, 30, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 nM JWH-231-d9 (Deuterated Internal Standard).

    • Causality: Cold acetonitrile instantly denatures CYP proteins, halting the reaction. The internal standard corrects for any downstream matrix effects or ionization suppression during LC-MS/MS analysis.

  • Step 5: Control Validation. Run Verapamil concurrently as a high-clearance positive control. If Verapamil does not degrade rapidly, the HLM batch is deemed inactive, and the entire run is invalidated.

Protocol 2: In Vivo Rat Pharmacokinetic Study
  • Step 1: Formulation. Dissolve compounds in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline.

    • Causality: These cyclohexanol derivatives are highly lipophilic and insoluble in pure aqueous media. This specific co-solvent system prevents micro-precipitation in the bloodstream upon IV injection.

  • Step 2: Dosing & Sampling. Administer IV (1 mg/kg) and PO (5 mg/kg) to male Sprague-Dawley rats (n=3 per route). Collect serial blood samples via jugular vein catheters into K2EDTA tubes.

    • Causality: K2EDTA prevents coagulation without interfering with subsequent mass spectrometric ionization, unlike heparin, which is known to cause severe ion suppression in positive electrospray ionization (ESI+).

Metabolic Pathway Visualization

The following diagram illustrates the CYP450-mediated metabolism of the parent scaffold and the mechanism by which the fluorinated analog achieves metabolic resistance.

G JWH231 JWH-231 (Parent Scaffold) CYP CYP450 (Phase I) Aliphatic Oxidation JWH231->CYP Rapid t1/2 < 1h Metabolite Mono-hydroxylated Metabolite CYP->Metabolite UGT UGT (Phase II) Glucuronidation Metabolite->UGT Excretion Renal Excretion (Inactive) UGT->Excretion FJWH F-JWH-231 (Fluorinated Analog) Blocked Metabolic Resistance FJWH->Blocked Steric/Electronic Shielding Blocked->CYP Inhibited

CYP450-mediated metabolism of JWH-231 and metabolic resistance of the fluorinated F-JWH-231 analog.

References

  • Title: Synthesis and Pharmacology of 1-Deoxy Analogs of CP-47,497 and CP-55,940 Source: Bioorganic & Medicinal Chemistry (PMC2719097) URL: [Link][1]

  • Title: Characterization of in vitro metabolites of CP 47,497, a synthetic cannabinoid, in human liver microsomes by LC-MS/MS Source: Journal of Forensic Sciences (PMID: 22931239) URL: [Link][2]

Sources

validation of a synthetic route for the large-scale production of 3-(4-tert-butylphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Arylcyclohexanols

Substituted 3-arylcyclohexanol scaffolds are prevalent motifs in medicinal chemistry and materials science. The specific target molecule, 3-(4-tert-butylphenyl)cyclohexan-1-ol, holds potential as a key intermediate in the synthesis of novel pharmaceuticals, leveraging the lipophilic tert-butyl group to potentially enhance membrane permeability and the cyclohexanol core for further functionalization. The efficient and scalable synthesis of this intermediate is therefore a critical objective for its practical application. This guide will compare two distinct and plausible synthetic strategies for its large-scale production:

  • Route 1: Convergent Approach via Grignard Reaction

  • Route 2: Linear Approach via Suzuki Cross-Coupling

Route 1: A Convergent Synthesis Employing a Grignard Reaction

This strategy focuses on the late-stage introduction of the 4-tert-butylphenyl group via a Grignard reaction, a classic and powerful tool for carbon-carbon bond formation.[1] The key intermediate is 3-bromocyclohexan-1-ol, which can be prepared from readily available starting materials.

Synthetic Pathway Overview

Route_1_Grignard A Cyclohexene oxide B 3-Bromocyclohexan-1-ol A->B HBr F 3-(4-tert-butylphenyl)cyclohexan-1-ol B->F 4-tert-butylphenylmagnesium bromide (E), CuI (cat.) C 4-tert-Butylaniline D 4-bromo-tert-butylbenzene C->D Sandmeyer Reaction E 4-tert-butylphenylmagnesium bromide D->E Mg, THF

Caption: Convergent synthesis of 3-(4-tert-butylphenyl)cyclohexan-1-ol via a Grignard reaction.

Detailed Step-by-Step Rationale and Protocol

Step 1: Synthesis of 3-Bromocyclohexan-1-ol

The synthesis commences with the ring-opening of cyclohexene oxide with hydrobromic acid. This reaction proceeds via an anti-Markovnikov addition, yielding the desired 3-bromocyclohexan-1-ol.

  • Protocol: To a solution of cyclohexene oxide in a suitable solvent such as diethyl ether, cooled to 0 °C, is added a solution of hydrobromic acid dropwise. The reaction is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature. After an aqueous workup and extraction, the crude product is purified by distillation.

Step 2: Preparation of 4-tert-butylphenylmagnesium bromide

The Grignard reagent is prepared from 4-bromo-tert-butylbenzene and magnesium turnings in an anhydrous ether solvent like THF. The 4-bromo-tert-butylbenzene can be synthesized from the commercially available 4-tert-butylaniline via a Sandmeyer reaction.

  • Protocol: Under an inert atmosphere, magnesium turnings are activated in anhydrous THF. A solution of 4-bromo-tert-butylbenzene in THF is then added dropwise to initiate the reaction. The mixture is gently refluxed to ensure complete formation of the Grignard reagent.[2]

Step 3: Copper-Catalyzed 1,4-Conjugate Addition

This is the key bond-forming step. The Grignard reagent undergoes a 1,4-conjugate addition to an in-situ generated α,β-unsaturated ketone derived from 3-bromocyclohexan-1-ol. The use of a copper(I) catalyst, such as copper(I) iodide, is crucial to favor the 1,4-addition over the 1,2-addition.[3][4]

  • Protocol: In a separate flask under an inert atmosphere, 3-bromocyclohexan-1-ol is dissolved in anhydrous THF and cooled to -78 °C. A catalytic amount of copper(I) iodide is added. The previously prepared Grignard reagent is then added slowly to the reaction mixture. The reaction is stirred at low temperature for several hours before being quenched with a saturated aqueous ammonium chloride solution. After extraction and solvent removal, the crude product is purified by column chromatography or recrystallization.

Route 2: A Linear Approach Featuring Suzuki Cross-Coupling

This alternative route employs a palladium-catalyzed Suzuki cross-coupling reaction to form the crucial aryl-cyclohexene bond.[1][5] This method offers the advantage of using stable and readily available boronic acids.

Synthetic Pathway Overview

Route_2_Suzuki A Cyclohexenone B 3-Bromocyclohexenone A->B NBS, AIBN D 3-(4-tert-butylphenyl)cyclohexenone B->D C, Pd(PPh3)4, Na2CO3 C 4-tert-Butylphenylboronic acid E 3-(4-tert-butylphenyl)cyclohexanone D->E H2, Pd/C F 3-(4-tert-butylphenyl)cyclohexan-1-ol E->F NaBH4, MeOH

Caption: Linear synthesis of 3-(4-tert-butylphenyl)cyclohexan-1-ol via Suzuki cross-coupling.

Detailed Step-by-Step Rationale and Protocol

Step 1: Synthesis of 3-Bromocyclohexenone

The synthesis begins with the allylic bromination of cyclohexenone using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Protocol: A mixture of cyclohexenone, NBS, and a catalytic amount of AIBN in a solvent like carbon tetrachloride is refluxed under irradiation with a UV lamp. The reaction progress is monitored by TLC. Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude 3-bromocyclohexenone is then purified.

Step 2: Suzuki Cross-Coupling

The core of this route is the palladium-catalyzed Suzuki coupling of 3-bromocyclohexenone with 4-tert-butylphenylboronic acid.[6][7] This reaction forms the desired carbon-carbon bond with high efficiency.

  • Protocol: To a degassed mixture of 3-bromocyclohexenone, 4-tert-butylphenylboronic acid, and a base such as sodium carbonate in a solvent system like toluene/ethanol/water, a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0), is added.[8] The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. After cooling, the reaction is worked up by extraction and purified by chromatography to yield 3-(4-tert-butylphenyl)cyclohexenone.

Step 3: Catalytic Hydrogenation of the Alkene

The double bond in the cyclohexenone ring is selectively reduced via catalytic hydrogenation. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[9]

  • Protocol: 3-(4-tert-butylphenyl)cyclohexenone is dissolved in a solvent like ethanol or ethyl acetate, and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus and stirred until the uptake of hydrogen ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give 3-(4-tert-butylphenyl)cyclohexanone.

Step 4: Reduction of the Ketone

The final step is the reduction of the cyclohexanone to the target cyclohexanol. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation, which can lead to a mixture of cis and trans isomers.[10][11]

  • Protocol: The 3-(4-tert-butylphenyl)cyclohexanone is dissolved in a protic solvent such as methanol or ethanol and cooled in an ice bath. Sodium borohydride is added portion-wise. The reaction is stirred for a few hours at room temperature. The reaction is then quenched with water, and the product is extracted with an organic solvent. After drying and concentration, the product can be purified by recrystallization or chromatography to separate the diastereomers if necessary. Studies on the reduction of similar 3-substituted cyclohexanones have shown that the stereoselectivity can be influenced by the choice of reducing agent and reaction conditions.[12][13]

Comparative Analysis for Large-Scale Production

FeatureRoute 1: Grignard ReactionRoute 2: Suzuki Cross-Coupling
Overall Yield Potentially lower due to challenges in controlling the 1,4-addition and handling of the Grignard reagent.Generally higher and more reproducible yields are expected from the robust Suzuki coupling and subsequent high-yielding reduction steps.
Scalability The use of highly reactive and moisture-sensitive Grignard reagents can pose challenges for large-scale production, requiring stringent control of anhydrous conditions.The individual steps, particularly the Suzuki coupling and catalytic hydrogenation, are well-established and scalable industrial processes.
Cost of Reagents Magnesium, cyclohexene oxide, and 4-tert-butylaniline are relatively inexpensive starting materials. The cost of anhydrous solvents and copper catalysts should be considered.Palladium catalysts and boronic acids can be more expensive. However, catalyst loading can be optimized, and some catalysts can be recycled.[7]
Safety & Environmental Grignard reactions are exothermic and require careful temperature control. The use of large volumes of ether solvents poses flammability risks.The use of palladium catalysts requires consideration for metal contamination in the final product. Hydrogenation at scale requires specialized high-pressure reactors. The use of toxic solvents in some steps should be minimized.
Stereocontrol The final reduction step will produce a mixture of diastereomers. The ratio may be difficult to control.The final reduction of the ketone will also produce a mixture of diastereomers. However, there is a greater body of literature on the stereoselective reduction of 3-substituted cyclohexanones, offering more options for controlling the diastereomeric ratio.[12][13]

Conclusion and Recommendation

Both synthetic routes present viable pathways for the synthesis of 3-(4-tert-butylphenyl)cyclohexan-1-ol.

Route 1 (Grignard Approach) offers a more convergent strategy, which can be advantageous in terms of overall step count from commercially advanced intermediates. However, the practical challenges associated with the large-scale handling of Grignard reagents and controlling the regioselectivity of the addition reaction may limit its industrial applicability.

Route 2 (Suzuki Approach) , while more linear, relies on a series of robust and well-understood reactions that are generally more amenable to scale-up. The Suzuki cross-coupling is a highly reliable and versatile reaction, and the subsequent hydrogenation and reduction steps are standard industrial processes. While the initial investment in palladium catalysts and boronic acids may be higher, the potential for higher overall yields, better reproducibility, and more straightforward process control makes Route 2 the recommended pathway for the large-scale, validated production of 3-(4-tert-butylphenyl)cyclohexan-1-ol. Further process optimization would focus on minimizing catalyst loading, exploring catalyst recycling, and optimizing the stereoselectivity of the final ketone reduction to meet the specific isomeric purity requirements of the target application.

References

  • [Calix[14]arene-Analogous Metacyclophanes: Synthesis, Structures and Properties with Infinite Potential - MDPI]([Link])

Sources

Safety Operating Guide

3-(4-Tert-butylphenyl)cyclohexan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist, I design laboratory protocols that treat waste management not merely as a regulatory afterthought, but as a critical extension of the experimental workflow. The compound 3-(4-tert-butylphenyl)cyclohexan-1-ol (CAS: 1432678-75-5) is a specialized intermediate frequently utilized in drug development and material science. While it does not present severe acute toxicity to humans upon brief contact, its molecular architecture demands rigorous environmental containment.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound, ensuring your laboratory maintains both scientific integrity and environmental compliance.

To effectively manage chemical waste, we must first understand the molecule's physicochemical behavior. 3-(4-tert-butylphenyl)cyclohexan-1-ol consists of a stable cyclohexanol ring attached to a tert-butylphenyl moiety.

  • Environmental Persistence: The tert-butyl group is highly sterically hindered. This bulky arrangement resists oxidative cleavage and enzymatic breakdown by environmental microbes, meaning the compound will not readily biodegrade if released into wastewater systems.

  • Aquatic Toxicity: Similar to other alkylphenol derivatives, the lipophilic nature of the tert-butylphenyl group increases the molecule's partition coefficient (LogP).1[1] demonstrate that these structures bioaccumulate in aquatic organisms, disrupting cellular membranes and potentially interfering with endocrine pathways.

  • Regulatory Classification: According to 2[2] for analogous substituted cyclohexanols, these compounds are classified as harmful to aquatic life (Category 3) and must be disposed of via approved waste disposal plants rather than municipal drains.

Physicochemical & Hazard Profile Summary
PropertyDataRelevance to Disposal Operations
CAS Number 1432678-75-5Essential for accurate hazardous waste manifesting[3].
Molecular Weight 232.36 g/mol Indicates a bulky, non-volatile solid under standard conditions[3].
Molecular Formula C₁₆H₂₄OHigh carbon-to-oxygen ratio dictates a high calorific value during incineration[3].
Structural Motif tert-butylphenyl groupConfers severe environmental persistence and resistance to biodegradation.
Primary Hazard Aquatic ToxicityStrictly prohibits drain disposal, landfilling, or standard commercial processing[4].

Waste Segregation Workflow

Proper segregation at the source prevents dangerous cross-reactions and drastically reduces disposal costs. The following diagram maps the logical decision tree for managing 3-(4-tert-butylphenyl)cyclohexan-1-ol waste.

G A 3-(4-tert-butylphenyl)cyclohexan-1-ol Waste Generation B Solid Waste (Powder, Silica, PPE) A->B C Liquid Waste (Reaction/Extraction Solvents) A->C F Solid Hazardous Waste Stream (Double-bagged, Labeled) B->F D Halogenated Solvents (e.g., DCM, Chloroform) C->D Contains Halogens E Non-Halogenated Solvents (e.g., EtOAc, Hexane) C->E Halogen-Free G Halogenated Waste Stream (Vented Carboy, Labeled) D->G H Non-Halogenated Waste Stream (Vented Carboy, Labeled) E->H I Licensed High-Temperature Incineration Facility (>1000°C) F->I G->I H->I

Workflow for the segregation and disposal of 3-(4-tert-butylphenyl)cyclohexan-1-ol waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Containment (Silica Gel & Consumables)

Context: Post-purification (e.g., flash column chromatography), silica gel retains significant amounts of the target compound.

  • Solvent Evaporation: Place the contaminated silica gel in a wide-mouth container within a certified, actively exhausting fume hood. Allow residual volatile solvents (like hexanes or ethyl acetate) to evaporate completely.

    • Causality: Evaporating solvents prevents the dangerous buildup of pressurized, explosive vapors inside sealed solid waste drums.

  • Primary Containment: Transfer the dried silica and any contaminated consumables (weighing paper, spatulas, nitrile gloves) into a heavy-duty, 4-mil polyethylene bag.

  • Secondary Containment & Labeling: Seal the primary bag and place it into a designated solid hazardous waste drum. Label the drum explicitly: "Hazardous Solid Waste: Contains 3-(4-tert-butylphenyl)cyclohexan-1-ol (Aquatic Toxicant)."

Protocol B: Liquid Waste Segregation (Mother Liquors & Extracts)

Context: Liquid waste is the most common vector for accidental environmental release.

  • Halogen Assessment: Determine if the waste solution contains halogenated solvents (e.g., dichloromethane, chloroform).

    • Causality: Halogenated solvents require specialized incineration scrubbers to neutralize the hydrochloric acid (HCl) gas produced during combustion. Mixing them with non-halogenated waste drastically increases disposal costs and safety risks.

  • Transfer & Venting: Funnel the liquid into the appropriate HDPE or glass carboy (Halogenated vs. Non-Halogenated). Ensure the carboy is equipped with a vented cap to prevent pressure buildup from volatile organics.

  • Decontamination of Glassware (The "Pre-Rinse" Rule): Never wash contaminated flasks directly in the sink. First, rinse the glassware with a small volume of a non-halogenated solvent (e.g., acetone or ethanol) to dissolve the residual compound. Collect this rinsate in the non-halogenated liquid waste carboy. Only after this solvent pre-rinse can the glassware be safely washed with aqueous detergent in the sink.

Regulatory Grounding and Final Destruction

Under the 4[4] and international equivalents, waste containing persistent alkyl-aromatic compounds must be handed over to a licensed hazardous waste management facility.

The only scientifically sound method for the complete destruction of 3-(4-tert-butylphenyl)cyclohexan-1-ol is high-temperature incineration (typically >1000°C) . This extreme heat, combined with sufficient residence time in the incinerator, ensures the complete cleavage of the stable aromatic and aliphatic C-C bonds, converting the molecule entirely into CO₂ and H₂O, and preventing the formation of toxic byproducts.

References

  • ChemScene, "3-(4-Tert-butylphenyl)cyclohexan-1-ol Product Information", 3

  • AK Scientific, Inc., "4-tert-Butylcyclohexanol (cis- and trans- mixture) Safety Data Sheet", 2

  • U.S. Environmental Protection Agency (EPA) via GovInfo, "Regulation of Persistent, Bioaccumulative, and Toxic Chemicals under TSCA",4

  • P2 InfoHouse, "Alkylphenol Ethoxylate Degradation Products in Land-Applied Sewage Sludge", 1

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Tert-butylphenyl)cyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(4-Tert-butylphenyl)cyclohexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.